molecular formula C46H56N4O13S4 B12409592 Sulfo-Cyanine5.5 amine

Sulfo-Cyanine5.5 amine

Cat. No.: B12409592
M. Wt: 1001.2 g/mol
InChI Key: OAGVKRLXJNUBFC-UHFFFAOYSA-N
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Description

Sulfo-Cyanine5.5 amine is a useful research compound. Its molecular formula is C46H56N4O13S4 and its molecular weight is 1001.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H56N4O13S4

Molecular Weight

1001.2 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate

InChI

InChI=1S/C46H56N4O13S4/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63)

InChI Key

OAGVKRLXJNUBFC-UHFFFAOYSA-N

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)O)(C)C)C

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)O)S(=O)(=O)O)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Spectral Properties of Sulfo-Cyanine5.5 Amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Sulfo-Cyanine5.5 amine, a far-red, water-soluble fluorescent dye. Its robust photostability and bright fluorescence make it a valuable tool for a wide range of applications in biological and biomedical research, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The presence of sulfonate groups enhances its water solubility, making it particularly suitable for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1]

Core Spectral Characteristics

This compound exhibits strong absorption and emission in the far-red region of the electromagnetic spectrum. This is advantageous for biological imaging as it minimizes interference from background autofluorescence inherent in many biological samples. The key spectral properties are summarized below.

Quantitative Spectral Data

The spectral properties of this compound can vary slightly depending on the solvent and local environment. The following table summarizes the key quantitative data reported by various suppliers.

PropertyReported Value(s)Source(s)
Absorption Maximum (λmax) ~673 nm - 675 nm[1][2]
Emission Maximum (λem) ~691 nm - 694 nm[1][2]
Molar Extinction Coefficient (ε) ~211,000 cm-1M-1[2]
Fluorescence Quantum Yield (Φ) ~0.21[2]
Stokes Shift ~18 nm - 19 nm[1]

Experimental Protocols

Accurate determination of the spectral properties of this compound is crucial for its effective use in quantitative fluorescence-based assays. Below are detailed methodologies for key experiments.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or water. Due to the sulfonate groups, it has good water solubility.[2]

  • Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the absorption maximum (~675 nm).

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (assuming a path length of 1 cm).

Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is typically measured relative to a standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region to this compound.

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

    • The quantum yield of the this compound (Φsample) can be calculated using the following equation: Φsample = Φstd * (msample / mstd) * (η2sample / η2std) where Φstd is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Bioconjugation and Application Workflow

This compound contains a primary amine group that can be used for conjugation to various biomolecules.[2][3] This allows for the fluorescent labeling of proteins, antibodies, and nucleic acids for subsequent detection and analysis. The aliphatic primary amine group can be coupled with electrophiles such as activated esters (e.g., NHS esters) or can be used in enzymatic transamination labeling.[2][3]

Below is a diagram illustrating a typical workflow for conjugating this compound to an antibody and its subsequent use in cellular imaging.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_application Application A This compound C Coupling Chemistry (e.g., EDC/NHS) A->C Reactant 1 B Antibody B->C Reactant 2 D Labeled Antibody (Sulfo-Cy5.5-Ab) C->D Forms Conjugate E Purified Labeled Antibody D->E Purification Step F Cell Incubation E->F Incubate with Cells G Fluorescence Microscopy F->G Imaging H Image Analysis G->H Data Acquisition

Caption: Workflow for antibody conjugation and cellular imaging.

Experimental Workflow for Spectral Characterization

The following diagram outlines the logical steps for the experimental determination of the key spectral properties of this compound.

G cluster_sample_prep Sample Preparation cluster_absorption Absorption Spectroscopy cluster_fluorescence Fluorescence Spectroscopy A Prepare Stock Solution of Sulfo-Cy5.5 Amine B Perform Serial Dilutions A->B C Measure Absorbance Spectra B->C F Measure Emission Spectra B->F D Determine λmax C->D E Calculate Molar Extinction Coefficient D->E G Determine λem F->G H Calculate Quantum Yield (Relative to Standard) G->H

Caption: Experimental workflow for spectral property determination.

References

Sulfo-Cyanine5.5 Amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cyanine5.5 amine, a far-red fluorescent dye with significant applications in biological research and drug development. This document details its core spectral properties, provides experimental protocols for its use, and visualizes key experimental workflows.

Core Spectral and Physical Properties

This compound is a water-soluble cyanine dye known for its high molar extinction coefficient and good fluorescence quantum yield, making it a bright and sensitive fluorescent probe. Its excitation and emission spectra lie in the far-red to near-infrared (NIR) region, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

The key quantitative spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~675 nm[1]
Emission Maximum (λem) ~694 nm[1]
Molar Extinction Coefficient (ε) ~235,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.20[3]
Molecular Weight ~1077 g/mol [4]
Solubility Good in water, DMF, and DMSO[2]

Experimental Protocols

This section provides detailed methodologies for the characterization and application of this compound.

Determination of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), water, or ethanol)

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance below 0.1 at the excitation maximum).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (~694 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 700 nm).

    • The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (~675 nm).

    • Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).

    • The resulting spectrum will show the fluorescence intensity at different emission wavelengths, with the peak corresponding to the emission maximum.

Protein Labeling with this compound

This protocol describes a general method for conjugating this compound to a protein of interest, such as an antibody, through the reaction of its primary amine with an amine-reactive group on the protein (e.g., after activation of carboxyl groups or through enzymatic means). For more direct labeling, an amine-reactive derivative like Sulfo-Cyanine5.5 NHS ester is commonly used. This protocol outlines the general steps for antibody conjugation which is a primary application.

Materials:

  • This compound (or an amine-reactive derivative like Sulfo-Cyanine5.5 NHS ester for a more direct reaction with protein amines)

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Stirring plate and stir bar

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound-reactive derivative (e.g., NHS ester) in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Slowly add the dye solution to the stirring protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the first colored fraction, which will be the conjugated protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm).

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis protein Protein of Interest (e.g., Antibody) conjugation Conjugation Reaction protein->conjugation dye Sulfo-Cyanine5.5 Amine Derivative dye->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification labeled_protein Labeled Protein purification->labeled_protein incubation Incubation labeled_protein->incubation sample Biological Sample (Cells or Tissue) sample->incubation wash Washing Steps incubation->wash imaging Fluorescence Imaging (Microscopy, In Vivo, etc.) wash->imaging data_acquisition Data Acquisition imaging->data_acquisition image_analysis Image Analysis data_acquisition->image_analysis interpretation Interpretation of Results image_analysis->interpretation

Caption: General workflow for protein labeling and fluorescence imaging.

in_vivo_imaging_workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging Analysis animal_model Prepare Animal Model (e.g., Tumor Xenograft) injection Administer Conjugate (e.g., Intravenous Injection) animal_model->injection conjugate_prep Prepare Sulfo-Cy5.5 Antibody Conjugate conjugate_prep->injection live_imaging In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) injection->live_imaging time_points Image at Multiple Time Points (e.g., 1h, 24h, 48h) live_imaging->time_points ex_vivo Ex Vivo Organ Imaging time_points->ex_vivo histology Immunohistochemistry of Excised Tissues ex_vivo->histology quantification Quantification of Fluorescence Signal ex_vivo->quantification

Caption: Workflow for in vivo tumor imaging using a Sulfo-Cyanine5.5 conjugated antibody.[4][5]

This guide provides foundational information for the effective use of this compound in research and development. For specific applications, further optimization of protocols is recommended.

References

Sulfo-Cyanine5.5 Amine: A Technical Guide to Water Solubility and Hydrophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of Sulfo-Cyanine5.5 amine, focusing on its water solubility and hydrophilicity. These characteristics are paramount for its successful application in aqueous environments typical of biological research and drug development.

Core Physicochemical Properties

This compound is a fluorescent dye characterized by its exceptional water solubility and high hydrophilicity. These properties are primarily attributed to the presence of four sulfonate groups (SO₃⁻) in its molecular structure.[1] This high degree of sulfonation minimizes the need for organic co-solvents in labeling reactions, which is particularly advantageous when working with sensitive biomolecules like proteins that can be denatured by organic solvents.

While specific quantitative solubility data for this compound is not widely published, its parent compound, Sulfo-Cyanine5.5, is reported to have a solubility of ≥ 5 mg/mL in aqueous solutions.[2] Given the similar sulfonated structure, it is anticipated that this compound exhibits comparable or even enhanced water solubility. However, for applications requiring concentrations near saturation, empirical determination is recommended.

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₃₈H₅₂N₄O₇S₂[3]
Molecular Weight ~741 g/mol [3]
Appearance Dark blue solid[3]
Water Solubility Highly water-soluble; Reported as "moderate in water" for a similar compound, with a quantitative value of ≥ 5 mg/mL for the parent Sulfo-Cy5.5.[2][3]
Other Solubilities Well soluble in DMF, DMSO, and alcohols.[3]
Hydrophilicity High, due to four sulfonate groups.[1][4]
Storage Conditions Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.[1]

Molecular Basis of Hydrophilicity

The exceptional water solubility of this compound is a direct result of its molecular architecture. The four sulfonate groups are highly polar and readily form hydrogen bonds with water molecules, facilitating the dissolution of the dye in aqueous media.

cluster_SulfoCy55 This compound Structure cluster_Water Aqueous Environment Core Cyanine Core (Hydrophobic) SO3_1 SO₃⁻ SO3_2 SO₃⁻ SO3_3 SO₃⁻ SO3_4 SO₃⁻ Amine Amine Group (Reactive Site) H2O_1 H₂O SO3_1->H2O_1 H-Bonding H2O_2 H₂O SO3_2->H2O_2 H-Bonding H2O_3 H₂O SO3_3->H2O_3 H-Bonding H2O_4 H₂O SO3_4->H2O_4 H-Bonding

Molecular basis of this compound's high hydrophilicity.

Experimental Protocols

The primary amine group of this compound serves as a reactive handle for covalent attachment to various biomolecules. A common application is the labeling of proteins, such as antibodies, through their lysine residues or N-terminus. Below is a general protocol for antibody labeling.

Protocol: Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to an antibody. The amine group on the dye can be coupled to carboxyl groups on the protein using a carbodiimide crosslinker like EDC, often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF (for initial dye dissolution if needed, though the sulfo- form is highly water-soluble)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium ions, as these will compete with the labeling reaction.

  • Dye Preparation:

    • Prepare a stock solution of this compound. Due to its high water solubility, it can often be dissolved directly in the Reaction Buffer. Alternatively, a concentrated stock can be made in anhydrous DMSO.

  • Activation of Antibody Carboxyl Groups (if targeting amine on dye):

    • In a separate reaction tube, add EDC and NHS to the antibody solution in Activation Buffer. A molar excess of EDC and NHS over the antibody is required.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated antibody solution to the this compound solution. A typical molar ratio of dye to antibody is between 10:1 and 20:1.

    • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Sulfo-Cyanine5.5 (around 675 nm).

Experimental Workflow

The general workflow for bioconjugation using this compound involves a series of sequential steps from preparation to final characterization of the labeled biomolecule.

A 1. Reagent Preparation - Dissolve Antibody in Amine-Free Buffer - Prepare Sulfo-Cy5.5 Amine Stock B 2. Activation Step (e.g., EDC/NHS for Carboxyl Groups) A->B C 3. Conjugation Reaction - Mix Activated Biomolecule and Dye - Incubate at Room Temperature B->C D 4. Purification - Separate Conjugate from Free Dye (e.g., Desalting Column) C->D E 5. Characterization - Determine Degree of Labeling (DOL) - Functional Assays D->E

General experimental workflow for bioconjugation.

References

The Luminescence of Sulfo-Cyanine5.5 Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of fluorescence for Sulfo-Cyanine5.5 amine, a water-soluble, far-red fluorescent dye. Its exceptional photophysical properties and reactive primary amine group make it a valuable tool for labeling and tracking biomolecules in a variety of biological and biomedical research applications, including in vivo imaging.

Core Principle of Fluorescence

This compound is a polymethine dye belonging to the cyanine family. Its structure features two indolenine rings connected by a polymethine chain. The absorption of a photon of a specific wavelength excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) in the conjugated system of the dye. This excited state is short-lived. The molecule then relaxes back to its ground state, releasing the absorbed energy in the form of a photon of a longer wavelength (lower energy). This emitted light is what is observed as fluorescence.

The presence of four sulfonate groups (SO₃⁻) imparts high hydrophilicity to the molecule, making it highly soluble in aqueous environments and reducing non-specific binding to biomolecules.[1][2] The primary amine group provides a reactive handle for conjugation to various electrophilic groups on target molecules, such as activated esters (e.g., NHS esters) or epoxides.[1][3]

Photophysical Properties

The photophysical characteristics of Sulfo-Cyanine5.5 and its derivatives are summarized below. These properties make it an exceptionally bright and photostable fluorophore in the far-red to near-infrared (NIR) region of the spectrum, a range that benefits from reduced background fluorescence from biological samples.[]

PropertySulfo-Cyanine5 AmineSulfo-Cyanine5.5 NHS Ester/Carboxylic Acid
Excitation Maximum (λex) 646 nm[5][6]~675 nm[7][8]
Emission Maximum (λem) 662 nm[5][6]~694 nm[7][8]
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[5][6]211,000 - 250,000 cm⁻¹M⁻¹[][7]
Fluorescence Quantum Yield (Φ) 0.28[6]0.21[7][9]
Molecular Weight 740.98 g/mol [5]Varies by derivative
Solubility Good in water, DMF, DMSO, alcohols[5][6]High in water[1]

Experimental Protocols

The primary utility of this compound is in the covalent labeling of biomolecules. The aliphatic primary amine can be readily coupled with various electrophiles.

General Protocol for Labeling a Target Molecule with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing an activated ester (e.g., an NHS ester).

1. Preparation of Solutions:

  • Target Molecule Solution: Dissolve the target molecule (e.g., protein with an NHS ester) in a suitable amine-free buffer (e.g., 1X PBS) at a concentration of 2-10 mg/mL. The pH of the solution should be adjusted to 8.5 ± 0.5 to ensure the amine on Sulfo-Cyanine5.5 is deprotonated and reactive.[10]

  • Dye Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10]

2. Conjugation Reaction:

  • Determine the optimal molar ratio of dye to protein. A starting point of a 10:1 molar ratio is often recommended.[10][11]

  • Add the calculated volume of the this compound stock solution to the target molecule solution.

  • Gently mix the reaction solution and incubate for 1-2 hours at room temperature, protected from light.

3. Purification of the Conjugate:

  • Separate the labeled conjugate from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[10][11]

  • Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).

  • Collect the fractions containing the fluorescently labeled protein, which will typically elute first.

4. Characterization of the Conjugate:

  • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per target molecule. This can be calculated by measuring the absorbance of the conjugate at both the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~675 nm).

Visualizations

Fluorescence Principle of this compound

Fluorescence_Principle cluster_0 Ground State (S0) cluster_1 Excited State (S1) Molecule Sulfo-Cy5.5 Amine Excited_Molecule Sulfo-Cy5.5 Amine* Excited_Molecule->Molecule Fluorescence Photon_Out Photon (λem ~694 nm) Excited_Molecule->Photon_Out Photon_In Photon (λex ~675 nm) Photon_In->Molecule Absorption

Caption: The Jablonski diagram illustrating the process of fluorescence for this compound.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow Start Start Prepare_Protein Prepare Target Protein (with NHS ester) in Amine-Free Buffer (pH 8.5) Start->Prepare_Protein Prepare_Dye Prepare Sulfo-Cy5.5 Amine Stock Solution (DMSO) Start->Prepare_Dye Conjugation Mix and Incubate (1-2 hours, RT, dark) Prepare_Protein->Conjugation Prepare_Dye->Conjugation Purification Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterize Conjugate (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

Caption: A streamlined workflow for the conjugation of this compound to a target protein.

Signaling Pathway Visualization (Hypothetical)

While this compound is a labeling reagent and not directly involved in signaling pathways, it can be used to visualize components of these pathways. For instance, an antibody targeting a specific receptor in a signaling cascade can be labeled with this compound to track its localization.

Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Ligand Ligand Ligand->Receptor Binds Labeled_Antibody Antibody-Sulfo-Cy5.5 Labeled_Antibody->Receptor Binds & Visualizes Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Visualization of a generic signaling pathway using a Sulfo-Cyanine5.5 labeled antibody.

References

Sulfo-Cyanine5.5 amine CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cyanine5.5 amine, a water-soluble, far-red fluorescent dye. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields, offering detailed chemical information, experimental protocols, and a visual representation of a common experimental workflow.

Core Chemical and Physical Properties

This compound is a highly hydrophilic fluorescent dye, a characteristic conferred by its four sulfonate groups. This high water solubility makes it an excellent candidate for biological applications in aqueous environments. The primary aliphatic amine group allows for its covalent attachment to various electrophilic groups on target molecules such as proteins, antibodies, and nucleic acids.[1][2]

The key quantitative data for this compound (CAS Number: 2183440-46-0) are summarized in the table below for easy reference and comparison.[2][3][4][5][6]

PropertyValueSource
CAS Number 2183440-46-0[2][3][4][5][6]
Molecular Formula C₄₆H₅₄K₂N₄O₁₃S₄[3]
Molecular Weight 1077.41 g/mol [2][3]
Excitation Maximum (λex) ~673 nm[2][3]
Emission Maximum (λem) ~691 nm[2][3]
Extinction Coefficient (ε) ~195,000 - 211,000 M⁻¹cm⁻¹[2][3]
Fluorescence Quantum Yield (Φ) ~0.21[2]
Solubility Good in water, DMF, and DMSO[2][3]
Appearance Dark blue solid[2]

Experimental Protocols

The primary amine group of this compound makes it suitable for conjugation to molecules containing accessible carboxylic acid groups. A common and efficient method for this is the two-step carbodiimide crosslinking reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method minimizes self-polymerization of the molecule to be labeled.

Two-Step EDC/Sulfo-NHS Coupling of this compound to a Carboxyl-Containing Protein

This protocol describes a general method for the covalent conjugation of this compound to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).

I. Materials

  • Protein: Target protein with accessible carboxyl groups, dissolved in an amine-free buffer.

  • This compound

  • Activation Buffer: 0.1M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) : Prepare fresh.

  • Sulfo-NHS (N-hydroxysulfosuccinimide) : Prepare fresh.

  • Quenching Solution: 1M Tris-HCl, pH 8.5, or 1M hydroxylamine, pH 8.5.

  • Purification Column: Desalting or size-exclusion chromatography column appropriate for the size of the protein.

II. Procedure

Step 1: Activation of Protein Carboxyl Groups

  • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the protein is a good starting point.

  • Add the EDC and Sulfo-NHS solutions to the protein solution.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Removal of Excess EDC/Sulfo-NHS

  • To prevent EDC from reacting with the this compound, it is crucial to remove the excess activation reagents.

  • Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated protein.

Step 3: Conjugation with this compound

  • Dissolve this compound in Coupling Buffer. A 10- to 20-fold molar excess of the dye over the protein is recommended.

  • Immediately add the this compound solution to the activated protein fractions.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

Step 4: Quenching of the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

Step 5: Purification of the Conjugate

  • Separate the labeled protein from unreacted dye and byproducts by size-exclusion chromatography.

  • Collect the fractions corresponding to the fluorescently labeled protein.

  • The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~673 nm (for Sulfo-Cyanine5.5).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for in vivo imaging using an antibody labeled with this compound.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis Ab Antibody Selection Conjugation Antibody-Dye Conjugation (e.g., EDC-NHS chemistry) Ab->Conjugation Dye This compound Dye->Conjugation Purification Purification of Conjugate (e.g., Size-Exclusion Chromatography) Conjugation->Purification QC Quality Control (Spectroscopy, SDS-PAGE) Purification->QC AnimalModel Animal Model Preparation (e.g., Tumor Xenograft) QC->AnimalModel Injection Injection of Labeled Antibody (e.g., Intravenous) AnimalModel->Injection Imaging In Vivo Fluorescence Imaging (e.g., IVIS Spectrum) Injection->Imaging Euthanasia Euthanasia & Tissue Harvest Imaging->Euthanasia Quantification Image Quantification & Biodistribution Analysis Imaging->Quantification ExVivoImaging Ex Vivo Organ Imaging Euthanasia->ExVivoImaging Histo Histological Analysis (e.g., Fluorescence Microscopy) ExVivoImaging->Histo ExVivoImaging->Quantification Histo->Quantification Interpretation Interpretation of Results Quantification->Interpretation

Caption: A typical experimental workflow for in vivo imaging.

References

An In-Depth Technical Guide to Sulfo-Cyanine5.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Sulfo-Cyanine5.5 amine is a valuable tool for near-infrared (NIR) fluorescence applications. Its high water solubility, intense fluorescence, and reactive primary amine group make it an excellent candidate for labeling biomolecules for in vivo imaging and other sensitive detection methods. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and visualizations to facilitate its effective use in your research.

Core Properties of this compound

This compound is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic moieties. The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the molecule, a crucial feature for biological applications as it minimizes aggregation and the need for organic co-solvents that can be detrimental to sensitive proteins.[1] The primary aliphatic amine group, separated from the fluorophore by a linker, allows for covalent conjugation to various electrophilic groups on target molecules.[1]

Quantitative Data

The photophysical and chemical properties of commercially available this compound can vary between suppliers due to slight structural differences. It is crucial to consult the datasheet provided by the specific vendor for the most accurate information. Below is a summary of representative quantitative data.

PropertyRepresentative ValueNotes
Molecular Weight ~1079.42 g/mol Can vary between suppliers.
Excitation Maximum (λex) ~675 nmIn the near-infrared spectrum.[2]
Emission Maximum (λem) ~694 nmProvides a good Stokes shift.[2]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹Indicates high light absorption capacity.
Fluorescence Quantum Yield (Φ) ~0.2A measure of the efficiency of fluorescence.
Solubility High in water and polar organic solvents (e.g., DMSO, DMF)Due to the presence of sulfonate groups.[1]
Storage Store at -20°C, protected from light and moisture.Can be transported at room temperature for short periods.

Note: The data presented are representative values and may differ from the specifications of a particular lot or supplier. Always refer to the vendor-specific certificate of analysis.

Experimental Protocols

The primary amine group on this compound allows for its conjugation to molecules containing accessible carboxyl groups, such as proteins and some small molecules. This is typically achieved using a carbodiimide crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol 1: Labeling a Protein with this compound using EDC and Sulfo-NHS

This two-step protocol is designed to conjugate this compound to a protein with available carboxyl groups (e.g., on aspartic or glutamic acid residues).

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M MES, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of amines (e.g., Tris) and carboxylates. If the protein is in an incompatible buffer, perform buffer exchange by dialysis or using a desalting column.

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC to the protein solution to a final concentration of 2 mM.

    • Add Sulfo-NHS to the protein solution to a final concentration of 5 mM.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Preparation of this compound Solution:

    • Dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature, protected from light, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

    • Monitor the separation by measuring the absorbance of the fractions at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~675 nm.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Protocol 2: In Vivo Imaging with Sulfo-Cyanine5.5-Labeled Probes

This protocol provides a general workflow for in vivo imaging in small animals using a Sulfo-Cyanine5.5-labeled targeting molecule (e.g., an antibody).

Materials:

  • Sulfo-Cyanine5.5-labeled probe (e.g., antibody) in a sterile, physiologically compatible buffer (e.g., sterile PBS).

  • Small animal model (e.g., mouse).

  • In vivo imaging system equipped for near-infrared fluorescence detection (Excitation: ~675 nm, Emission: ~700 nm long-pass filter).

  • Anesthetic.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • If necessary, remove fur from the imaging area to reduce signal scattering and absorption.

  • Probe Administration:

    • Acquire a baseline pre-injection image of the animal to determine the level of autofluorescence.

    • Inject the Sulfo-Cyanine5.5-labeled probe via an appropriate route (e.g., tail vein injection for systemic delivery). The optimal dose will depend on the probe and target and should be determined empirically.

  • In Vivo Imaging:

    • Image the animal at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.[3]

    • Position the animal in the imaging system and acquire fluorescence images using the appropriate filter set for Sulfo-Cyanine5.5.

  • Ex Vivo Analysis (Optional):

    • At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen).

    • Image the dissected organs ex vivo to confirm the biodistribution of the fluorescent probe.

  • Data Analysis:

    • Quantify the fluorescence intensity in the regions of interest (ROIs) in both the in vivo and ex vivo images.

    • Compare the signal from the target tissue to that of non-target tissues to assess the specificity of the probe.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the use of this compound.

experimental_workflow cluster_activation Protein Activation cluster_conjugation Conjugation cluster_purification Purification Protein Protein Activated_Protein Activated Protein (Sulfo-NHS Ester) Protein->Activated_Protein  Activation (0.1M MES, pH 6.0) EDC_SulfoNHS EDC + Sulfo-NHS EDC_SulfoNHS->Activated_Protein Conjugated_Protein Labeled Protein Conjugate Activated_Protein->Conjugated_Protein Conjugation (Phosphate Buffer, pH 7.2-7.5) SulfoCy55_Amine Sulfo-Cyanine5.5 amine SulfoCy55_Amine->Conjugated_Protein SEC Size-Exclusion Chromatography Conjugated_Protein->SEC Purified_Conjugate Purified Labeled Protein SEC->Purified_Conjugate Separation

Caption: Workflow for labeling a protein with this compound.

in_vivo_workflow Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Baseline_Image Acquire Baseline Pre-injection Image Animal_Prep->Baseline_Image Probe_Injection Inject Sulfo-Cy5.5 Labeled Probe Baseline_Image->Probe_Injection Time_Course_Imaging In Vivo Imaging at Multiple Time Points Probe_Injection->Time_Course_Imaging Data_Analysis Image Analysis (ROI Quantification) Time_Course_Imaging->Data_Analysis Ex_Vivo Ex Vivo Organ Imaging (Optional) Time_Course_Imaging->Ex_Vivo Ex_Vivo->Data_Analysis

Caption: General workflow for in vivo imaging with a Sulfo-Cyanine5.5 labeled probe.

logical_relationship SulfoCy55 Sulfo-Cyanine5.5 Amine Properties Key Properties SulfoCy55->Properties High_Solubility High Water Solubility Properties->High_Solubility NIR_Fluorescence NIR Fluorescence (λem ~694 nm) Properties->NIR_Fluorescence Reactive_Amine Reactive Primary Amine Properties->Reactive_Amine InVivo_Imaging In Vivo Imaging NIR_Fluorescence->InVivo_Imaging Flow_Cytometry Flow Cytometry NIR_Fluorescence->Flow_Cytometry Bioconjugation Bioconjugation Reactive_Amine->Bioconjugation Applications Primary Applications Bioconjugation->InVivo_Imaging

Caption: Key properties and applications of this compound.

References

Sulfo-Cyanine5.5 Amine: A Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, advantages, and applications of Sulfo-Cyanine5.5 amine, a superior far-red fluorescent dye. Designed for professionals in research and drug development, this document provides detailed quantitative data, experimental protocols, and visualizations to facilitate its integration into advanced studies.

Core Features and Advantages

This compound is a highly water-soluble fluorescent dye specifically engineered for near-infrared (NIR) applications, including in vivo imaging.[1][2] Its structure incorporates four sulfonate groups, which impart excellent hydrophilicity, a key advantage for biological applications in aqueous environments.[1][2][3][4] This high water solubility minimizes the need for organic solvents and reduces the tendency of the dye to aggregate, a common issue with more hydrophobic dyes.

The dye possesses a primary aliphatic amine group, which allows for covalent conjugation to various electrophilic groups on target biomolecules, such as activated esters (e.g., NHS esters) or epoxides.[1][2][3][4] This amine group is separated from the fluorophore by a linker, which helps to maintain the fluorescence properties of the dye after conjugation.[1][2]

Key advantages of this compound include:

  • High Water Solubility: The presence of sulfonate groups ensures excellent solubility in aqueous buffers, simplifying experimental workflows and improving the performance of bioconjugates.[1][2][3][4]

  • Far-Red to Near-Infrared (NIR) Fluorescence: With an excitation maximum around 673-675 nm and an emission maximum around 691-694 nm, Sulfo-Cyanine5.5 operates in a spectral region with minimal autofluorescence from biological tissues, leading to a high signal-to-noise ratio in imaging applications.[1][5]

  • High Molar Extinction Coefficient and Quantum Yield: Sulfo-Cyanine5.5 exhibits a very high molar extinction coefficient and a good fluorescence quantum yield, resulting in exceptionally bright fluorescent conjugates.[1][5]

  • Versatile Conjugation Chemistry: The primary amine group enables straightforward covalent labeling of a wide range of biomolecules, including proteins, antibodies, and nucleic acids.[1][2][3][4][6]

  • Enhanced Photostability: As a member of the cyanine dye family, it offers good photostability, which is crucial for demanding imaging experiments.[5]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex)673 nm[1]
Emission Maximum (λem)691 nm[1]
Molar Extinction Coefficient (ε)211,000 L⋅mol⁻¹⋅cm⁻¹[1]
Fluorescence Quantum Yield (Φ)0.21[1]
Correction Factor (CF₂₆₀)0.09[1]
Correction Factor (CF₂₈₀)0.11[1]

Table 2: General Properties of this compound

PropertyValueReference
Molecular Weight1077.41 g/mol [1]
Molecular FormulaC₄₆H₅₄K₂N₄O₁₃S₄[1]
AppearanceDark blue solid[1]
SolubilityHighly soluble in water[1][2][3]
Storage Conditions-20°C in the dark, desiccated[1][2]

Experimental Protocols

The following section details a general methodology for the conjugation of this compound to a protein containing accessible carboxyl groups using EDC/Sulfo-NHS chemistry. This two-step process first activates the carboxyl groups on the protein to form a more stable amine-reactive intermediate, which then reacts with the amine group of the Sulfo-Cyanine5.5 dye.

Protocol: Covalent Conjugation of this compound to a Protein via EDC/Sulfo-NHS Chemistry

I. Materials and Reagents:

  • Protein to be labeled (with accessible carboxyl groups)

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

II. Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous amines or carboxylates.

  • Activation of Protein Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To improve the efficiency of the subsequent conjugation step, remove excess EDC and Sulfo-NHS by buffer exchange into the Coupling Buffer using a desalting column (e.g., Sephadex G-25).

  • Conjugation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Add the this compound stock solution to the activated protein solution. A 10- to 20-fold molar excess of the dye over the protein is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching of the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~673 nm (for Sulfo-Cyanine5.5).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G General Workflow for Protein Labeling with this compound cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_final_product Final Product Protein_COOH Protein with Carboxyl Groups Activated_Protein Activated Protein (Sulfo-NHS Ester) Protein_COOH->Activated_Protein Activation (pH 6.0) EDC_SulfoNHS EDC + Sulfo-NHS EDC_SulfoNHS->Activated_Protein Labeled_Protein Labeled Protein Activated_Protein->Labeled_Protein Conjugation (pH 7.2-7.5) SCy5_5_Amine This compound SCy5_5_Amine->Labeled_Protein Purification Size-Exclusion Chromatography Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Workflow for protein labeling with this compound.

G In Vivo T-Cell Tracking Experimental Workflow cluster_labeling Cell Labeling cluster_animal_model Animal Model cluster_imaging In Vivo Imaging cluster_analysis Analysis cluster_outcome Outcome T_Cells Isolated T-Cells Labeled_T_Cells Labeled T-Cells T_Cells->Labeled_T_Cells SCy5_5_Labeled_Ab Sulfo-Cyanine5.5 Labeled Antibody (e.g., anti-CD3) SCy5_5_Labeled_Ab->Labeled_T_Cells Injection Adoptive Transfer Labeled_T_Cells->Injection Animal Disease Model (e.g., EAE Rat) NIR_Imaging Near-Infrared Fluorescence Imaging Animal->NIR_Imaging Injection->Animal Data_Analysis Quantification of T-Cell Migration and Accumulation NIR_Imaging->Data_Analysis Outcome Visualization of Immune Cell Trafficking Data_Analysis->Outcome

Caption: Workflow for in vivo T-cell tracking using Sulfo-Cyanine5.5.

References

Introduction to Sulfo-Cyanine5.5 and Amine-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Bioconjugation of Sulfo-Cyanine5.5 Dyes with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and bioconjugation applications of Sulfo-Cyanine5.5 (Sulfo-Cy5.5), a far-red, water-soluble fluorescent dye. The primary focus is on the prevalent and highly efficient method of labeling primary amines on biomolecules, such as proteins and peptides, using amine-reactive derivatives of Sulfo-Cy5.5. Additionally, this guide will cover the reactivity of Sulfo-Cyanine5.5 amine itself with electrophilic functional groups.

Sulfo-Cyanine5.5 is a member of the cyanine dye family, characterized by its excellent photostability, high quantum yield, and strong fluorescence in the near-infrared (NIR) spectrum.[1] Its structure includes multiple sulfonate groups, which confer high aqueous solubility, making it an ideal candidate for labeling biological molecules in their native buffer environments without the need for organic co-solvents.[1][2][3]

In the context of bioconjugation, two primary forms of Sulfo-Cy5.5 are utilized in reactions involving amines:

  • Sulfo-Cyanine5.5 NHS Ester: This is an amine-reactive derivative where a N-hydroxysuccinimidyl (NHS) ester functional group has been added to the dye.[3] This form is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond.[4][5]

  • This compound: This version of the dye possesses a terminal primary aliphatic amine.[2] This amine group is nucleophilic and can be conjugated to molecules containing electrophilic groups, such as carboxylates (after activation), aldehydes, or epoxides.[2][6]

The most common application in research and drug development is the use of Sulfo-Cy5.5 NHS ester to fluorescently label proteins, antibodies, and other amine-containing biomolecules.[7][]

Core Chemistry: Reactivity with Primary Amines

The labeling of biomolecules is most frequently achieved by reacting an amine-reactive dye with primary amines present on the target molecule.

Sulfo-Cy5.5 NHS Ester Reaction with Primary Amines

The reaction between a Sulfo-Cy5.5 NHS ester and a primary amine is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

This reaction is highly dependent on pH. The primary amine must be in its unprotonated form (-NH₂) to be nucleophilic. Therefore, the reaction is typically carried out in a buffer with a pH between 8.0 and 9.0.[9][10] Buffers that do not contain primary amines, such as sodium bicarbonate or phosphate buffer, are essential to avoid competing reactions.[11][12]

Caption: Reaction of Sulfo-Cy5.5 NHS Ester with a primary amine.
This compound Reactivity

Sulfo-Cy5.5 amine can be conjugated to molecules containing carboxyl groups (-COOH) through a two-step process involving carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[13] EDC activates the carboxyl group, which then reacts with Sulfo-NHS to form a more stable, amine-reactive ester. This intermediate can then efficiently react with the amine group on the Sulfo-Cy5.5 dye.[13]

Quantitative Data Summary

For reproducible results, understanding the spectroscopic properties of the dye and the key reaction parameters is crucial.

Table 1: Spectroscopic Properties of Sulfo-Cyanine5.5
PropertyValueReference
Maximum Absorption (λmax)~675 nm[1]
Maximum Emission (λem)~694 nm[1]
Molar Extinction Coefficient (ε)~271,000 M-1cm-1[14]
Fluorescence Quantum Yield (Φ)~0.28[14]
Table 2: Recommended Parameters for Labeling Proteins with Sulfo-Cy5.5 NHS Ester
ParameterRecommended Value/ConditionRationaleReference
Reaction pH 8.0 - 9.0Ensures primary amines are deprotonated and nucleophilic.[9][10]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAmine-free buffer to prevent non-target reactions.[4][11]
Protein Concentration 2 - 10 mg/mLHigher concentration improves labeling efficiency.[9][12]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)Optimize to achieve desired degree of labeling without causing protein precipitation or loss of function.[9][10]
Reaction Time 30 - 60 minutesSufficient for reaction completion at room temperature.[9][10]
Reaction Temperature Room TemperatureConvenient and generally sufficient for the reaction.[10]
Solvent for Dye Stock Anhydrous DMSO or DMFNHS esters are moisture-sensitive.[9][11]

Experimental Protocols

The following are generalized protocols that should be optimized for specific applications.

Protocol: Labeling a Protein with Sulfo-Cyanine5.5 NHS Ester

This protocol describes the steps to conjugate Sulfo-Cy5.5 NHS ester to a protein, such as an antibody.

1. Preparation of Protein Solution:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL.[9]

  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the reaction buffer before labeling.[9][12]

2. Preparation of Dye Stock Solution:

  • Dissolve Sulfo-Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.[9]

  • Extended storage of the dye in solution can reduce its reactivity.[9]

3. Conjugation Reaction:

  • Add the calculated volume of the 10 mM dye stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).[9][10]

  • Mix gently and allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.[10]

4. Purification of the Conjugate:

  • Remove unreacted, hydrolyzed dye from the labeled protein using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer (e.g., PBS, pH 7.4).[9]

  • Collect the fractions containing the brightly colored protein conjugate.

5. Characterization (Optional but Recommended):

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).[9]

prep_protein 1. Prepare Protein Solution (2-10 mg/mL in pH 8.3 buffer) conjugate 3. Conjugation Reaction (Mix dye and protein, incubate 30-60 min) prep_protein->conjugate prep_dye 2. Prepare Dye Stock (10 mM Sulfo-Cy5.5 NHS in DMSO) prep_dye->conjugate Add to protein at 10:1 molar ratio purify 4. Purify Conjugate (Gel filtration or dialysis) conjugate->purify characterize 5. Characterize (Calculate Degree of Labeling) purify->characterize

Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

The ability to fluorescently label biomolecules with Sulfo-Cy5.5 is critical for numerous applications:

  • In Vivo Imaging: The far-red/NIR fluorescence of Sulfo-Cy5.5 allows for deep tissue imaging with minimal background autofluorescence, making it ideal for tracking labeled antibodies or drug carriers in preclinical models.[1][2][6]

  • Flow Cytometry: Brightly labeled antibodies are essential for accurate cell sorting and analysis.[1]

  • Fluorescence Microscopy: High-contrast imaging of cellular structures and tracking of labeled proteins.[1]

  • Molecular Diagnostics: Development of sensitive diagnostic assays and probes.[15]

Conclusion

The reaction between amine-reactive Sulfo-Cyanine5.5 NHS ester and primary amines on biomolecules is a robust, efficient, and widely used bioconjugation strategy. By carefully controlling key parameters such as pH, buffer composition, and molar ratios, researchers can generate highly stable and brightly fluorescent conjugates. These labeled molecules are invaluable tools for a wide range of applications in basic research, diagnostics, and the development of targeted therapeutics.

References

Sulfo-Cyanine5.5 Amine for Near-Infrared (NIR) Applications: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cyanine5.5 amine, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. We will delve into its core properties, provide detailed experimental protocols for its use, and illustrate key concepts with diagrams.

Core Properties of Sulfo-Cyanine Dyes

This compound is a water-soluble cyanine dye characterized by its strong fluorescence in the near-infrared spectrum.[1] Its high hydrophilicity, conferred by sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.[1] The primary amine group allows for covalent conjugation to a wide range of molecules, including proteins, antibodies, and nanoparticles.[1]

A distinction is often made between Sulfo-Cyanine5 and Sulfo-Cyanine5.5. While both are NIR dyes, they possess distinct spectral properties. The following tables summarize the key quantitative data for both dyes, compiled from various sources to provide a comparative overview.

Table 1: Spectral Properties of Sulfo-Cyanine5 Amine

PropertyValueSource
Excitation Maximum (λ_max_)646 nm[2][3]
Emission Maximum (λ_em_)662 nm[2][3]
Extinction Coefficient (ε)271,000 M⁻¹cm⁻¹[2][3]
Quantum Yield (Φ)0.28[2]
CF₂₆₀0.04[2]
CF₂₈₀0.04[2]

Table 2: Spectral Properties of this compound

PropertyValueSource
Excitation Maximum (λ_max_)~675 nm[4]
Emission Maximum (λ_em_)~694 nm[4]
Extinction Coefficient (ε)211,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ)0.21[1]
CF₂₆₀0.09[1]
CF₂₈₀0.11[1]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Bioconjugation: Labeling of Antibodies

The primary amine group of this compound can be conjugated to carboxyl groups on proteins, such as antibodies, using a two-step carbodiimide crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

  • Antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column (e.g., Sephadex G-25)

Protocol:

  • Antibody Preparation:

    • Dissolve the antibody in Activation Buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of extraneous amines (e.g., Tris) or carboxyls.

  • Activation of Antibody Carboxyl Groups:

    • Warm EDC and sulfo-NHS to room temperature.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Crosslinkers:

    • Immediately pass the activated antibody through a desalting column pre-equilibrated with Coupling Buffer to remove excess EDC and sulfo-NHS.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add a 10- to 20-fold molar excess of the dye to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Sites:

    • Add quenching solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the labeled antibody from excess dye and byproducts using a desalting column or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~675 nm.

In Vivo Tumor Imaging

Sulfo-Cyanine5.5-labeled antibodies can be used for non-invasive imaging of tumors in animal models.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenograft tumors)

  • Sulfo-Cyanine5.5 labeled antibody

  • Sterile PBS

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • In vivo imaging system with appropriate NIR filters

Protocol:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • If necessary, remove fur from the imaging area to reduce light scattering.[3]

  • Probe Administration:

    • Dilute the Sulfo-Cyanine5.5-labeled antibody in sterile PBS. A typical dose is around 50 µg of antibody per mouse.[3]

    • Inject the probe intravenously (i.v.) via the tail vein. Recommended injection volumes for a 25-gram mouse are 50-125 µL, with a maximum of 200 µL.[3]

  • Image Acquisition:

    • Acquire a baseline image before injection to assess autofluorescence.

    • Image the animal at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time for tumor accumulation and clearance from non-target tissues.[5]

    • Use appropriate excitation (e.g., 615-665 nm) and emission (e.g., 695-770 nm) filters for Sulfo-Cyanine5.5.[6]

  • Ex Vivo Organ Analysis (Optional):

    • At the end of the imaging study, euthanize the animal.

    • Dissect the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.

Drug Delivery: Labeling of Liposomes

This compound can be used to label liposomal drug delivery systems to track their biodistribution.

Materials:

  • Pre-formed liposomes with a carboxylated surface

  • This compound

  • EDC and Sulfo-NHS

  • Activation and Coupling Buffers (as in 2.1)

  • Size-exclusion chromatography column

Protocol:

  • Activation of Liposome Carboxyl Groups:

    • Disperse the carboxylated liposomes in Activation Buffer.

    • Add EDC and Sulfo-NHS and incubate as described in the antibody labeling protocol (Step 2.1.2).

  • Conjugation to this compound:

    • Remove excess crosslinkers by passing the activated liposomes through a size-exclusion chromatography column.

    • Add this compound to the activated liposomes and incubate (as in Step 2.1.4).

  • Purification:

    • Remove unreacted dye by passing the liposome solution through a size-exclusion chromatography column.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts.

Experimental Workflows

Bioconjugation_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody Activated_Antibody Activated_Antibody Antibody->Activated_Antibody Add EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS->Activated_Antibody Labeled_Antibody Labeled_Antibody Activated_Antibody->Labeled_Antibody Add Dye Sulfo_Cy55_Amine Sulfo_Cy55_Amine Sulfo_Cy55_Amine->Labeled_Antibody Purified_Conjugate Purified_Conjugate Labeled_Antibody->Purified_Conjugate Desalting

Caption: Workflow for antibody conjugation with this compound.

InVivo_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Probe_Admin Probe Administration (i.v. Injection) Animal_Prep->Probe_Admin Image_Acq Image Acquisition (Time-course) Probe_Admin->Image_Acq Data_Analysis Data Analysis (Signal Quantification) Image_Acq->Data_Analysis ExVivo Ex Vivo Analysis (Optional) Image_Acq->ExVivo

Caption: General workflow for in vivo imaging experiments.

Signaling Pathway Investigation

This compound can be used to label ligands to study receptor-mediated signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[7][8]

EGFR_Signaling_Pathway EGF_Cy55 EGF-Sulfo-Cy5.5 EGFR EGFR EGF_Cy55->EGFR Binding Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Internalization Receptor Internalization Dimerization->Internalization Downstream_Signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Autophosphorylation->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Simplified EGFR signaling pathway tracked by a labeled ligand.

Conclusion

This compound is a versatile and powerful tool for NIR applications in life sciences. Its high water solubility, strong fluorescence, and reactive amine group make it an excellent choice for labeling a wide variety of biomolecules for in vitro and in vivo studies. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this valuable fluorescent probe in their work.

References

Methodological & Application

Application Notes and Protocols for Sulfo-Cyanine5.5 Amine-Reactive Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Sulfo-Cyanine5.5 (Sulfo-Cy5.5), a bright and photostable far-red fluorescent dye. The procedure described utilizes an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5.5, which efficiently reacts with primary amines on proteins to form stable amide bonds. This method is widely applicable for preparing fluorescently labeled proteins for various downstream applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.

Principle of the Reaction

The labeling chemistry is based on the reaction of the Sulfo-Cyanine5.5 NHS ester with primary amino groups (-NH2) present on the protein.[1][2] These primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][3] The reaction is highly efficient at an alkaline pH (typically 8.3-9.0), where the amino groups are deprotonated and thus more nucleophilic.[1][2][4][5] The sulfonated nature of the Sulfo-Cy5.5 dye enhances its water solubility, making it suitable for labeling sensitive proteins in aqueous environments.[][7]

Quantitative Data Summary

The efficiency and degree of labeling are influenced by several factors, including protein concentration, dye-to-protein molar ratio, and reaction conditions. The following table summarizes the key quantitative parameters for successful protein labeling with Sulfo-Cyanine5.5 NHS ester.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher protein concentrations generally lead to more efficient labeling.[4][5][8] Concentrations below 2 mg/mL may significantly reduce conjugation efficiency.[5]
Reaction Buffer pH 8.3 - 9.0Optimal pH for the reaction of NHS esters with primary amines.[1][2][4][5] Common buffers include 0.1 M sodium bicarbonate or phosphate buffer.[1][2] Buffers containing primary amines (e.g., Tris, glycine) must be avoided.[1][5][9]
Dye-to-Protein Molar Excess 5:1 to 20:1This ratio should be optimized for each specific protein and application.[1] A common starting point is a 10:1 molar ratio.[9][10]
Reaction Temperature Room Temperature or 37°CIncubation at room temperature is common.[2] Some protocols suggest 37°C for 1 hour.
Reaction Time 60 minutes to overnightA 60-minute incubation is often sufficient.[9][11][10] Longer incubation times (e.g., overnight on ice) can also be used.[2]
Dye Stock Solution 10 mM in anhydrous DMSO or DMFThe dye should be dissolved immediately before use.[2][4][5][9] Extended storage of the dye stock solution can reduce its activity.[5]

Experimental Protocol

This protocol provides a step-by-step guide for labeling a protein with Sulfo-Cyanine5.5 NHS ester.

Materials and Reagents
  • Protein to be labeled (in an amine-free buffer such as PBS)

  • Sulfo-Cyanine5.5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.5[1][2]

  • Purification column (e.g., Sephadex G-25)[9]

  • Storage Buffer (e.g., PBS, pH 7.2-7.4)[5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.5) conjugation 3. Mix Protein and Dye (5:1 to 20:1 molar excess of dye) protein_prep->conjugation dye_prep 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) dye_prep->conjugation incubation 4. Incubate (1 hour at RT or 37°C) conjugation->incubation purify 5. Purify Conjugate (Size-exclusion chromatography) incubation->purify analyze 6. Characterize Conjugate (Determine Degree of Labeling) purify->analyze store 7. Store Labeled Protein (4°C or -20°C) analyze->store

Caption: Workflow for protein labeling with Sulfo-Cyanine5.5 NHS ester.

Step-by-Step Procedure

a. Protein Preparation

  • Dissolve the protein in an amine-free buffer such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[5]

  • If the protein solution contains amine-containing buffers (e.g., Tris or glycine) or stabilizers like BSA, it must be purified by dialysis or a desalting column against PBS.[5]

  • Adjust the protein concentration to 2-10 mg/mL.[5][8]

  • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate or a similar alkaline buffer.[5][9]

b. Dye Preparation

  • Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening.

  • Add the appropriate amount of anhydrous DMSO to the vial to create a 10 mM stock solution.[5][9]

  • Vortex the vial until the dye is completely dissolved. This solution should be prepared fresh and used promptly.[5]

c. Conjugation Reaction

  • Calculate the volume of the dye stock solution needed to achieve the desired molar excess. A starting point of a 10:1 molar ratio of dye to protein is recommended.[5][9]

  • Slowly add the calculated volume of the Sulfo-Cyanine5.5 NHS ester stock solution to the protein solution while gently vortexing.[9][12]

  • Incubate the reaction mixture for 60 minutes at room temperature or 37°C, protected from light.[9][11]

d. Purification of the Labeled Protein

  • After incubation, the unreacted dye and byproducts must be removed from the labeled protein.

  • The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[1][3][9]

  • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.2-7.4).[1][9]

  • Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first. The smaller, unconjugated dye molecules will be retained on the column and elute later.

Characterization and Storage

a. Determination of the Degree of Labeling (DOL) The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of Sulfo-Cyanine5.5 (~675 nm, Amax).

  • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye. An optimal DOL for most antibodies is typically between 2 and 10.[5]

b. Storage of the Labeled Protein

  • Store the purified protein conjugate at 4°C for short-term storage or at -20°C for long-term storage.[11]

  • For enhanced stability, a carrier protein such as 0.1% bovine serum albumin (BSA) can be added.[11] Protect the conjugate from light.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein to >2 mg/mL.
pH of the reaction is not optimal.Ensure the reaction buffer pH is between 8.3 and 9.0.[1][5]
Presence of primary amines in the buffer.Dialyze the protein against an amine-free buffer like PBS.[1][5]
Hydrolyzed/inactive NHS ester.Prepare the dye stock solution immediately before use in anhydrous DMSO.[5][12]
Protein Precipitation High degree of labeling.Reduce the molar excess of the dye in the reaction to achieve a lower DOL.[1][13]
Use of organic solvent that denatures the protein.Ensure the volume of DMSO/DMF is minimal, typically less than 10% of the total reaction volume.[13]

References

Application Notes: Antibody Conjugation with Sulfo-Cyanine5.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of fluorescent dyes to antibodies is a cornerstone technique in biological research and diagnostics, enabling a wide range of applications such as flow cytometry, fluorescence microscopy, and in vivo imaging.[] Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a far-red fluorescent dye particularly well-suited for these applications due to its emission in the near-infrared (NIR) spectrum, which minimizes background fluorescence from biological samples.[2][3]

This document provides a detailed protocol for the conjugation of antibodies with an amine-reactive Sulfo-Cyanine5.5 N-hydroxysuccinimidyl (NHS) ester. NHS esters are one of the most common reagents for labeling biomolecules as they efficiently react with primary amine groups (-NH₂), such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[][4][5] The reaction is typically performed in a buffer with a slightly basic pH (8.0-9.0) to ensure the primary amines are deprotonated and thus maximally reactive.[][4][6]

It is important to use an amine-reactive dye, such as Sulfo-Cyanine5.5 NHS ester, for this procedure. A dye labeled as "Sulfo-Cyanine5.5 amine" possesses a free amine group and would not directly react with the amines on an antibody; it would require different, more complex crosslinking chemistry.[7] The protocol outlined below is for the direct labeling of antibodies using the amine-reactive NHS ester form of the dye.

Experimental Workflow

The overall process for antibody conjugation involves preparing the antibody and dye, running the conjugation reaction, purifying the resulting conjugate, and finally, characterizing the product to determine its concentration and degree of labeling.

G cluster_prep Preparation cluster_react Reaction cluster_process Processing & Analysis A Antibody Preparation (Buffer Exchange & pH Adjustment) C Conjugation Reaction (Incubate Ab + Dye) A->C B Dye Preparation (Dissolve in Anhydrous DMSO) B->C D Purification (Remove Unbound Dye via Spin Column) C->D Reaction Mixture E Characterization (Calculate Degree of Labeling) D->E Purified Conjugate

Caption: High-level workflow for antibody conjugation.

Materials and Reagents

Proper preparation of materials is critical for successful conjugation. Ensure all buffers are freshly prepared and that the antibody is pure and at an appropriate concentration.

Reagent / Material Specifications Purpose
Antibody Purified IgG, 2-10 mg/mL. Must be free of BSA, gelatin, or other stabilizing proteins.[8]Biomolecule to be labeled.
Sulfo-Cyanine5.5 NHS ester Lyophilized, high-purity.Amine-reactive fluorescent dye.
Reaction Buffer 1X PBS, pH 7.2-7.4 for antibody storage.Solvent for antibody.
pH Adjustment Buffer 1 M Sodium Bicarbonate, pH 8.5-9.0.To raise the pH of the reaction mixture for optimal conjugation.[6][8]
Anhydrous Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous.To dissolve the lyophilized Sulfo-Cy5.5 NHS ester.[4][8]
Purification Column Desalting spin column (e.g., Sephadex G-25).To separate the labeled antibody from unreacted free dye.[8]
Spectrophotometer UV-Vis capable.To measure absorbance for concentration and DOL calculation.[9]
Quenching Buffer (Optional) 1 M Tris-HCl or Glycine, pH 7.4.To stop the conjugation reaction.[4]

Experimental Protocols

This section provides a step-by-step guide for the conjugation process.

Protocol 1: Antibody and Dye Preparation
  • Antibody Preparation :

    • If the antibody solution contains interfering substances like Tris, glycine, sodium azide, BSA, or gelatin, it must be purified.[8][10] Dialyze the antibody against 1X PBS, pH 7.2-7.4.

    • Adjust the antibody concentration to a minimum of 2 mg/mL in 1X PBS.[4][8] Optimal labeling occurs at concentrations between 2-10 mg/mL.[8]

    • For the reaction, the pH must be raised. Add 1 M Sodium Bicarbonate (pH ~9.0) to the antibody solution to a final concentration of 0.1 M (e.g., add 100 µL of 1 M buffer to 900 µL of antibody solution).[8] The final pH of the antibody solution should be between 8.0 and 9.0.[8]

  • Dye Stock Solution Preparation :

    • Prepare the dye stock solution immediately before use, as NHS esters can be moisture-sensitive.[4]

    • Add the appropriate amount of anhydrous DMSO to the vial of Sulfo-Cyanine5.5 NHS ester to create a 10 mM stock solution.[8]

    • Vortex briefly to ensure the dye is fully dissolved. Protect the solution from light.[4]

Protocol 2: Conjugation Reaction

The molar ratio of dye to antibody is a critical parameter that must be optimized for each specific antibody to achieve the desired Degree of Labeling (DOL).[4][8] A DOL between 2 and 10 is typically optimal for antibodies.[8][11]

G Ab Antibody-NH₂ (Lysine Residue) Conjugate Antibody-NH-CO-Sulfo-Cy5.5 (Stable Amide Bond) Ab->Conjugate pH 8.0-9.0 Dye Sulfo-Cy5.5-NHS (Amine-Reactive Dye) Dye->Conjugate

Caption: Covalent bond formation during conjugation.

  • Determine Molar Ratio : It is recommended to test a few different molar ratios to find the optimal condition.[4][12]

Parameter Trial 1 (Low) Trial 2 (Medium) Trial 3 (High)
Molar Ratio (Dye:Antibody)5:110:120:1
  • Reaction Setup :

    • While gently vortexing the antibody solution, add the calculated volume of 10 mM dye stock solution. The volume of DMSO added should not exceed 10% of the total reaction volume.[12]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[8] Gentle stirring or rotation can continue during this time.

    • (Optional) Quenching : To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[4]

Protocol 3: Purification

Purification is essential to remove any unreacted Sulfo-Cy5.5 dye, which would interfere with the accurate determination of the DOL.[13][14]

  • Prepare the Spin Column : Prepare a desalting spin column (e.g., Sephadex G-25) according to the manufacturer's instructions. This typically involves resuspending the resin, centrifuging to remove storage buffer, and equilibrating the column with 1X PBS, pH 7.2-7.4.[12]

  • Load Sample : Apply the entire conjugation reaction mixture directly to the center of the prepared column resin.[12]

  • Elute Conjugate : Centrifuge the column according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).[15] The purified antibody-dye conjugate will be collected in the collection tube. The smaller, unreacted dye molecules will be retained in the column resin.

  • Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C.[8]

Protocol 4: Characterization (Degree of Labeling)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is calculated using absorption spectroscopy.[9][16]

  • Measure Absorbance :

    • Dilute a small amount of the purified conjugate in 1X PBS.

    • Using a spectrophotometer, measure the absorbance at 280 nm (A₂₈₀), which corresponds to the protein concentration.[9]

    • Measure the absorbance at the maximum absorbance wavelength (Aₘₐₓ) for Sulfo-Cyanine5.5, which is approximately 673 nm.[2]

  • Calculate DOL : The DOL is calculated using the Beer-Lambert law with the following formula:

    DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye] [9][16]

    Where the required parameters are:

Parameter Value Description
Aₘₐₓ Measured ValueAbsorbance of the conjugate at ~673 nm.
A₂₈₀ Measured ValueAbsorbance of the conjugate at 280 nm.
ε_protein 210,000 M⁻¹cm⁻¹Molar extinction coefficient of a typical IgG at 280 nm.[13]
ε_dye ~250,000 M⁻¹cm⁻¹Molar extinction coefficient of Cy5.5/Sulfo-Cy5.5 at its Aₘₐₓ.
CF₂₈₀ ~0.04 - 0.05Correction factor (A₂₈₀ of dye / Aₘₐₓ of dye) for Sulfo-Cy5.5.[15]

An accurate DOL allows for the standardization of experiments and ensures reproducibility.[11] If the calculated DOL is too high or too low, the molar ratio of dye-to-antibody in the conjugation reaction should be adjusted accordingly.

References

Application Notes and Protocols for In Vivo Imaging in Mice Using Sulfo-Cyanine5.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a water-soluble, far-red fluorescent dye ideally suited for in vivo imaging applications in small animals like mice.[1][2] Its favorable spectral properties, including high molar extinction coefficient and emission in the near-infrared (NIR) window, minimize tissue autofluorescence and allow for deep tissue penetration of light, resulting in a high signal-to-noise ratio.[3] The presence of four sulfonate groups renders the dye highly hydrophilic, ensuring its solubility in aqueous buffers and influencing its pharmacokinetic profile.[2] The primary amine group on Sulfo-Cy5.5 allows for its covalent conjugation to a wide range of molecules, such as antibodies, peptides, and nanoparticles, enabling targeted imaging of specific biological processes and structures in vivo.[2][4]

These application notes provide detailed protocols for the conjugation of Sulfo-Cyanine5.5 amine and its subsequent use in in vivo imaging in mice, including biodistribution and targeted tumor imaging.

Properties of Sulfo-Cyanine5.5

A comprehensive understanding of the dye's properties is crucial for successful in vivo imaging experiments.

PropertyValueReference(s)
Molecular Weight ~1077.41 g/mol [2]
Excitation Maximum ~675 nm[3]
Emission Maximum ~694 nm[3]
Extinction Coefficient > 200,000 cm⁻¹M⁻¹[2]
Solubility High in water and aqueous buffers[2]
Reactive Group Primary Amine (-NH₂)[2][4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Ligand (e.g., Antibody) via NHS Ester Chemistry

The primary amine group of Sulfo-Cyanine5.5 is not reactive on its own and requires activation or reaction with a suitable crosslinker to conjugate to other molecules. A common method is to use an amine-reactive N-hydroxysuccinimide (NHS) ester of the targeting molecule to form a stable amide bond with the Sulfo-Cy5.5 amine. Alternatively, and more commonly, the Sulfo-Cyanine5.5 is obtained as an NHS ester to react with the amine groups on the targeting ligand (e.g., lysines in an antibody).[5][6]

Materials:

  • Sulfo-Cyanine5.5 NHS ester[6]

  • Targeting antibody (or other amine-containing molecule) in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[5]

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • If the antibody solution contains primary amines (e.g., Tris buffer) or sodium azide, dialyze against PBS overnight at 4°C.[5]

  • Dye Preparation:

    • Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately before use.[5]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

    • Add the Sulfo-Cyanine5.5 NHS ester stock solution to the antibody solution while gently stirring. A molar ratio of dye to antibody of 5:1 to 20:1 is a good starting point and should be optimized for the specific antibody.[5]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted dye.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5]

    • The first colored band to elute is the labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. An optimal DOL for most antibodies is between 2 and 10.[5]

Protocol 2: In Vivo Imaging of a Sulfo-Cyanine5.5 Conjugate in Tumor-Bearing Mice

This protocol describes a general procedure for in vivo imaging of a Sulfo-Cy5.5-labeled antibody targeting a tumor-specific antigen.

Materials:

  • Tumor-bearing mice (e.g., xenograft or genetically engineered model)

  • Sulfo-Cy5.5 labeled antibody

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5 (Excitation: ~640 nm, Emission: ~680-700 nm)

Procedure:

  • Animal Preparation:

    • House the mice in accordance with institutional guidelines.

    • To reduce autofluorescence, provide the mice with a chlorophyll-free diet for at least one week prior to imaging.

  • Probe Administration:

    • Dilute the Sulfo-Cy5.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse, but this should be optimized.

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.

  • In Vivo Imaging:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Acquire a baseline (pre-injection) image to assess autofluorescence.

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle in the contralateral flank) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Organ Analysis:

    • At the final imaging time point, euthanize the mouse.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).

    • Arrange the organs in the imaging chamber and acquire a fluorescence image to confirm the in vivo findings and assess the biodistribution of the probe.

Quantitative Data

Biodistribution of Unconjugated ("Free") Cy5.5 Dye in Mice

The biodistribution of the unconjugated dye is important for understanding its baseline clearance and potential for non-specific accumulation. The following data is based on a study of free Cy5.5 injected intravenously into ICR mice at a dose of 0.1 mg/kg.[7]

OrganRelative Fluorescence Intensity (0.5 hours post-injection)Relative Fluorescence Intensity (24 hours post-injection)Key ObservationReference
LiverHighLowRapid clearance[7]
LungsModerateLowRapid clearance[7]
KidneysHighLowRapid renal clearance[7]
SpleenLowLowMinimal accumulation[7]
StomachModerateLowClearance pathway[7]
BrainVery LowVery LowDoes not significantly cross the blood-brain barrier[7]

Note: Fluorescence intensity was observed to be rapidly eliminated from most organs within 24 hours.[7]

Pharmacokinetics of Sulfo-Cy5.5 Conjugates

The pharmacokinetic profile of Sulfo-Cy5.5 is highly dependent on the molecule it is conjugated to. For example, when conjugated to a nanobody, the charge of the Sulfo-Cy5 derivative can significantly impact biodistribution and tumor targeting.

ConjugateTime to Max. Tumor-to-Background Ratio (TBR)Key Pharmacokinetic ObservationsReference
Anti-HER2 Nanobody-Cy5²⁻6 hoursMinimal renal retention after 3 hours.[8]
Anti-HER2 Nanobody-Cy5⁻6 hoursSignificant hepatic accumulation and high background.[8]
Anti-HER2 Nanobody-Cy5⁰24 hoursHigh kidney signal even at 24 hours.[8]

Visualizations

Experimental Workflow for In Vivo Imaging

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis conjugation Sulfo-Cy5.5 Conjugation to Targeting Ligand purification Purification & Characterization conjugation->purification injection Intravenous Injection of Labeled Probe purification->injection animal_prep Animal Model Preparation (e.g., Tumor Inoculation) animal_prep->injection in_vivo In Vivo Fluorescence Imaging (Multiple Time Points) injection->in_vivo ex_vivo Ex Vivo Organ Imaging in_vivo->ex_vivo roi_analysis Region of Interest (ROI) Quantification in_vivo->roi_analysis biodistribution Biodistribution Analysis ex_vivo->biodistribution tbr_calc Tumor-to-Background Ratio (TBR) Calculation roi_analysis->tbr_calc signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (e.g., EGFR/HER2) ligand->rtk Binds ras RAS rtk->ras pi3k PI3K rtk->pi3k antibody Sulfo-Cy5.5 Labeled Antibody antibody->rtk Targets raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation transcription->proliferation

References

Application Notes and Protocols for Sulfo-Cyanine5.5 Amine in Flow Cytometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfo-Cyanine5.5 Amine

This compound is a water-soluble, far-red fluorescent dye that is an invaluable tool for bioconjugation, particularly in the preparation of samples for flow cytometry.[1] Its key features include high water solubility, conferred by its sulfonate groups, which simplifies the labeling of biomolecules such as proteins, peptides, and nucleic acids in aqueous environments.[2][3] The dye exhibits strong absorption and emission in the far-red region of the spectrum, which is advantageous for minimizing background autofluorescence from biological samples.[1] The amine-reactive form of Sulfo-Cyanine5.5 allows for its covalent conjugation to carboxyl groups or other activated esters, enabling the stable labeling of biomolecules.[1] Its enhanced cell membrane impermeability makes it particularly suitable for labeling extracellular targets and cell-surface receptors in flow cytometry.[1]

Key Applications in Flow Cytometry

The unique properties of Sulfo-Cyanine5.5 make it a versatile dye for a range of flow cytometry applications, including:

  • Immunophenotyping: The bright fluorescence of Sulfo-Cyanine5.5 allows for the distinct identification and enumeration of specific cell populations based on the expression of cell surface markers.[2][4]

  • Receptor Occupancy Assays: In drug development, Sulfo-Cyanine5.5-conjugated ligands or antibodies can be used to quantify the binding of a therapeutic agent to its target receptor on the cell surface.

  • Cell Signaling Studies: By targeting specific cell surface receptors involved in signaling cascades, Sulfo-Cyanine5.5-labeled antibodies can be used to identify and isolate cells for further downstream analysis of signaling events.

  • Multiplex Assays: Due to its minimal spectral overlap with green and yellow fluorophores, Sulfo-Cyanine5.5 is well-suited for use in multi-color flow cytometry panels, allowing for the simultaneous analysis of multiple cellular parameters.[1]

Quantitative Data

The spectral and physical properties of Sulfo-Cyanine5.5 are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) ~675 nm[2]
Emission Maximum (λem) ~694 nm[2]
Stokes Shift ~19 nm[2]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.18[5]
Solubility High in water and aqueous buffers[1][3]
Reactivity Amine group for conjugation to electrophiles[3]

Experimental Protocols

Protocol 1: Antibody Conjugation with Sulfo-Cyanine5.5 NHS Ester

This protocol describes the conjugation of Sulfo-Cyanine5.5 NHS ester (an activated form that reacts with the amine group on the dye) to a primary antibody.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • Sulfo-Cyanine5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Desalting spin column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 1X PBS at a concentration of 2-10 mg/mL.

    • If the antibody buffer contains amines, dialyze against 1X PBS, pH 7.2-7.4.

    • Adjust the pH of the antibody solution to 8.5-9.0 using 1 M Sodium Bicarbonate.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of 10:1 (dye:antibody) is a good starting point, but the optimal ratio may need to be determined empirically (ranging from 5:1 to 20:1).

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark, with continuous gentle mixing.

  • Purification of the Conjugate:

    • Prepare a desalting spin column according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Centrifuge the column to separate the conjugated antibody from the unconjugated dye.

    • Collect the eluate containing the purified Sulfo-Cyanine5.5-conjugated antibody.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).

    • Calculate the DOL using the following formula: DOL = (A_dye × ε_protein) / ((A_280 - (A_dye × CF_280)) × ε_dye) Where:

      • A_dye is the absorbance at the dye's maximum absorption.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorption.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a carrier protein (e.g., 0.1% BSA) and storing at -20°C in aliquots.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with a Sulfo-Cyanine5.5-conjugated antibody for flow cytometric analysis.

Materials:

  • Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Sulfo-Cyanine5.5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)

  • Fc block (optional, to prevent non-specific binding to Fc receptors)

  • Viability dye (optional)

  • 12 x 75 mm flow cytometry tubes or 96-well round-bottom plate

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional):

    • If your cells express Fc receptors (e.g., monocytes, B cells), incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to minimize non-specific antibody binding.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cyanine5.5-conjugated antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 1-2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step two more times.

  • Viability Staining (Optional):

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol. Incubate as recommended.

  • Final Resuspension:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for analysis.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer equipped with a laser and filter set appropriate for Sulfo-Cyanine5.5 (e.g., excitation at ~640 nm and emission detection at ~690/50 nm).

    • Ensure proper compensation controls are included if performing multi-color flow cytometry.

Visualizations

Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Purification & Buffering) Conjugation Conjugation Reaction (Mix Antibody and Dye) Antibody_Prep->Conjugation Dye_Prep Sulfo-Cyanine5.5 NHS Ester (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (Desalting Column) Conjugation->Purification Analysis Quality Control (DOL Calculation) Purification->Analysis

Caption: Workflow for conjugating an antibody with Sulfo-Cyanine5.5 NHS ester.

Flow_Cytometry_Workflow Cell_Suspension Prepare Single-Cell Suspension Fc_Block Fc Receptor Blocking (Optional) Cell_Suspension->Fc_Block Staining Stain with Sulfo-Cy5.5 Conjugated Antibody Fc_Block->Staining Wash Wash Cells Staining->Wash Viability Viability Staining (Optional) Wash->Viability Acquisition Data Acquisition on Flow Cytometer Viability->Acquisition

Caption: General workflow for cell surface staining in flow cytometry.

Signaling_Pathway_Example cluster_cell Cell Receptor Cell Surface Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Cascade Second_Messenger->Downstream Ligand Ligand (Labeled with Sulfo-Cy5.5) Ligand->Receptor Binding

Caption: Example signaling pathway studied with a Sulfo-Cy5.5 labeled ligand.

References

Application Notes and Protocols for Labeling Oligonucleotides with Sulfo-Cyanine5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Sulfo-Cyanine5.5 NHS ester. Sulfo-Cyanine5.5 is a water-soluble, near-infrared (NIR) fluorescent dye ideal for a variety of applications, including fluorescence microscopy, in vivo imaging, and flow cytometry.[1] Its emission in the far-red spectrum minimizes background autofluorescence from biological samples. The protocol described herein utilizes the reaction of an N-hydroxysuccinimide (NHS) ester functional group on the dye with a primary aliphatic amine on the oligonucleotide to form a stable amide bond.[2][3] Adherence to this protocol will ensure efficient and reproducible labeling for downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Sulfo-Cyanine5.5 dye and the labeling reaction.

ParameterValueReference
Sulfo-Cyanine5.5 Spectral Properties
Maximum Excitation Wavelength (λmax)~675 nm[1]
Maximum Emission Wavelength (λem)~694 nm[1]
Molar Extinction Coefficient (ε)209,000 M⁻¹cm⁻¹[4]
Reaction Conditions
Recommended Oligonucleotide Concentration0.3 - 0.8 mM[2]
Recommended Dye:Oligonucleotide Molar Ratio5:1 to 10:1[3]
Reaction Buffer0.1 M Sodium Bicarbonate or Sodium Borate[2]
Reaction pH8.5 - 9.3[2]
Reaction TemperatureRoom Temperature (~25°C)[2]
Incubation Time1 - 3 hours (or overnight)[2]

Experimental Workflow

The overall workflow for labeling an amine-modified oligonucleotide with Sulfo-Cyanine5.5 NHS ester involves preparation of reagents, the conjugation reaction, and purification of the final product, followed by quality control.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_qc 4. Quality Control prep_oligo Dissolve Amine-Modified Oligonucleotide in Labeling Buffer reaction Mix Oligonucleotide and Dye Solutions prep_oligo->reaction prep_dye Prepare Sulfo-Cyanine5.5 NHS Ester Stock Solution (in anhydrous DMSO) prep_dye->reaction incubation Incubate at Room Temperature (Protect from Light) reaction->incubation purification Purify Labeled Oligonucleotide (e.g., Ethanol Precipitation, Desalting Column, or HPLC) incubation->purification qc Characterize Conjugate: - UV-Vis Spectroscopy - Calculate Degree of Labeling (DOL) purification->qc

Caption: Experimental workflow for Sulfo-Cyanine5.5 oligonucleotide labeling.

Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide (lyophilized)

  • Sulfo-Cyanine5.5 NHS ester (stored desiccated and protected from light at -20°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0 (avoid buffers containing primary amines like Tris)[2][5]

  • Nuclease-free water

  • For Purification (Ethanol Precipitation):

    • 3 M Sodium Acetate, pH 5.2

    • 100% Ethanol (cold)

    • 70% Ethanol (cold)

  • For Purification (HPLC):

    • Acetonitrile (HPLC grade)

    • 0.1 M Triethylammonium acetate (TEAA) buffer

Protocol for Labeling Amine-Modified Oligonucleotides

This protocol is optimized for a 0.2 µmole synthesis scale of an amine-modified oligonucleotide.

1. Preparation of Amine-Modified Oligonucleotide Solution: a. Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer (0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.[2][6] For a 0.2 µmole synthesis, dissolving in 500 µL of buffer is a good starting point.[3] b. Vortex the solution to ensure the oligonucleotide is fully dissolved and briefly centrifuge to collect the solution at the bottom of the tube.

2. Preparation of Sulfo-Cyanine5.5 NHS Ester Stock Solution: a. Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation. b. Just before use, prepare a 10-20 mg/mL stock solution of the dye in anhydrous DMSO.[2] c. Vortex until the dye is completely dissolved. This solution is sensitive to moisture and should be used immediately.[2]

3. Conjugation Reaction: a. Add 5-10 molar equivalents of the Sulfo-Cyanine5.5 NHS ester stock solution to the oligonucleotide solution.[3] b. Gently vortex the reaction mixture. c. Incubate at room temperature (~25°C) for 1-3 hours.[2] For convenience, an overnight incubation can also be effective.[6] d. Crucially, protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.

4. Purification of the Labeled Oligonucleotide: Purification is necessary to remove unconjugated dye. Several methods can be employed:

a. Ethanol Precipitation (for desalting): i. To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).[2] ii. Add 2.5-3 volumes of cold 100% ethanol. iii. Mix well and incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[2] iv. Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes.[2] v. Carefully decant the supernatant which contains the bulk of the unreacted dye. vi. Wash the pellet twice with cold 70% ethanol, centrifuging for 5-10 minutes between washes.[2] vii. Air-dry or briefly vacuum-dry the pellet and resuspend in a desired volume of nuclease-free water or TE buffer.

b. Desalting Columns (e.g., Gel Filtration): Follow the manufacturer's instructions for the specific desalting column being used to separate the labeled oligonucleotide from excess dye.[6]

c. HPLC Purification (for highest purity): i. Use a reverse-phase (C18) HPLC column. ii. Employ a gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA).[7] iii. Inject the reaction mixture onto the column. iv. Monitor the eluate at both 260 nm (for the oligonucleotide) and ~675 nm (for the Sulfo-Cyanine5.5 dye). v. Collect the fractions that show a dual-absorbance peak, which corresponds to the labeled oligonucleotide.[2] vi. Lyophilize the collected fractions to obtain the purified product.

Quality Control

1. UV-Vis Spectroscopy and Calculation of Degree of Labeling (DOL): The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each oligonucleotide. It is a critical parameter for ensuring reproducibility.

a. Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and at the absorbance maximum of Sulfo-Cyanine5.5, which is ~675 nm (A₆₇₅). b. Calculate the concentration of the dye and the oligonucleotide using the Beer-Lambert law (A = εcl). A correction factor is needed for the oligonucleotide absorbance calculation because the dye also absorbs light at 260 nm.

Formulas:

  • Concentration of Dye (M) = A₆₇₅ / (ε₆₇₅ × path length)

    • ε₆₇₅ (Sulfo-Cy5.5) = 209,000 M⁻¹cm⁻¹

  • Concentration of Oligonucleotide (M) = [A₂₆₀ - (A₆₇₅ × CF₂₆₀)] / (ε₂₆₀ × path length)

    • CF₂₆₀ (Correction Factor for Sulfo-Cy5.5 at 260 nm) ≈ 0.08 (This value can vary slightly between dye batches and should be confirmed with the supplier if possible).

    • ε₂₆₀ (Oligonucleotide) is calculated based on the extinction coefficients of the individual bases in the sequence.

  • Degree of Labeling (DOL) = Concentration of Dye / Concentration of Oligonucleotide

2. Storage of Labeled Oligonucleotides: Fluorescently labeled oligonucleotides should be stored at -20°C in a nuclease-free environment, protected from light.[8] For long-term storage, resuspension in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) is recommended over water.[8]

Signaling Pathway and Logical Relationships

The chemical reaction for labeling an amine-modified oligonucleotide with Sulfo-Cyanine5.5 NHS ester is a straightforward nucleophilic acyl substitution.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products oligo Amine-Modified Oligonucleotide (R-NH₂) product Sulfo-Cyanine5.5 Labeled Oligonucleotide (Stable Amide Bond) oligo->product dye Sulfo-Cyanine5.5 NHS Ester dye->product conditions pH 8.5 - 9.3 Room Temperature conditions->product byproduct N-Hydroxysuccinimide (NHS)

Caption: Chemical reaction pathway for oligonucleotide labeling.

References

Application Notes and Protocols for Sulfo-Cyanine5.5 Amine in Fluorescence Microscopy of Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a water-soluble, far-red fluorescent dye that is an invaluable tool for a variety of biological and biomedical research applications.[1][2][] Its exceptional photostability, high quantum yield, and strong fluorescence in the near-infrared (NIR) spectrum make it particularly well-suited for fluorescence microscopy, flow cytometry, and in vivo imaging.[1][4] The presence of four sulfonate groups imparts high hydrophilicity, rendering it highly soluble in aqueous buffers and reducing non-specific binding.[2] The primary amine group allows for its covalent conjugation to a wide range of biomolecules, including proteins, antibodies, and nucleic acids, enabling targeted labeling of cellular structures.[1][2]

This document provides detailed application notes and protocols for the use of Sulfo-Cyanine5.5 amine in fluorescence microscopy of cells.

Properties of this compound

This compound exhibits several key properties that make it an excellent choice for cellular imaging:

  • Far-Red Fluorescence: With an excitation maximum around 673-675 nm and an emission maximum around 691-694 nm, it fluoresces in a region of the spectrum where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio.[1][2]

  • High Water Solubility: The sulfonate groups ensure excellent solubility in aqueous solutions, eliminating the need for organic co-solvents that can be detrimental to biological samples.[2]

  • Amine-Reactivity: The terminal primary amine group provides a reactive handle for conjugation to various functional groups on target biomolecules.[2]

  • Photostability and Brightness: As a member of the cyanine dye family, Sulfo-Cy5.5 offers high photostability and a high quantum yield, resulting in bright and stable fluorescent signals ideal for demanding imaging applications.[1][4]

Quantitative Data

The key spectral and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λex)~673 nm[2]
Emission Maximum (λem)~691 nm[2]
Molar Extinction Coefficient (ε)211,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)0.21[2]
Molecular WeightVaries by salt form, typically ~1079 g/mol [1]
SolubilityHigh in water, DMF, and DMSO[2]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to Proteins (e.g., Antibodies)

This protocol describes a general method to conjugate this compound to a protein of interest using a two-step process involving an amine-reactive crosslinker, such as a succinimidyl ester (NHS ester).

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Amine-reactive crosslinker (e.g., BS3, a water-soluble NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts.

  • Prepare Dye and Crosslinker Solutions:

    • Dissolve the amine-reactive crosslinker (e.g., BS3) in anhydrous DMSO or DMF to create a 10 mM stock solution.

    • Dissolve this compound in the Reaction Buffer to create a 10 mM stock solution.

  • Activate Protein with Crosslinker:

    • Add the crosslinker stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (crosslinker:protein).

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Remove Excess Crosslinker:

    • Purify the activated protein from the excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with the Reaction Buffer.

  • Conjugate this compound:

    • Immediately add the this compound stock solution to the activated protein solution at a molar ratio of 5:1 to 15:1 (dye:protein).

    • Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye using a purification column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the colored fractions corresponding to the labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~673 nm (for Sulfo-Cy5.5).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

Protocol 2: Fluorescence Microscopy of Cells Labeled with Sulfo-Cyanine5.5 Conjugates

This protocol provides a general guideline for staining fixed cells with a Sulfo-Cyanine5.5-labeled antibody for fluorescence microscopy.

Materials:

  • Sulfo-Cyanine5.5 labeled antibody (from Protocol 1)

  • Cells grown on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS (for intracellular targets)

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS

  • Mounting Medium with an antifade reagent

  • Fluorescence Microscope with appropriate filter sets for far-red fluorescence

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if required):

    • For intracellular targets, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Block non-specific binding sites by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Antibody Incubation:

    • Dilute the Sulfo-Cyanine5.5 labeled antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of Mounting Medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Sulfo-Cyanine5.5 (e.g., excitation filter ~650 nm, emission filter ~700 nm).

Visualizations

experimental_workflow A Prepare Protein Solution (2-10 mg/mL in amine-free buffer) B Activate Protein with Amine-Reactive Crosslinker A->B C Purify Activated Protein (remove excess crosslinker) B->C E Conjugate Sulfo-Cy5.5 Amine to Activated Protein C->E D Prepare Sulfo-Cy5.5 Amine Stock Solution (10 mM) D->E F Quench Reaction E->F G Purify Labeled Protein (remove free dye) F->G H Characterize Conjugate (DOL) G->H I Cell Staining Protocol G->I J Fluorescence Microscopy I->J

Caption: Workflow for protein conjugation and cellular imaging.

conjugation_pathway Protein Protein + H₂N- ActivatedProtein Activated Protein Protein->ActivatedProtein Activation Crosslinker Amine-Reactive Crosslinker (e.g., NHS ester) Crosslinker->ActivatedProtein Conjugate Labeled Protein ActivatedProtein->Conjugate Conjugation SulfoCy55 Sulfo-Cy5.5 Amine + H₂N- SulfoCy55->Conjugate

Caption: Two-step protein conjugation with Sulfo-Cy5.5 amine.

cellular_targeting LabeledAb Sulfo-Cy5.5 Labeled Antibody CellSurface Cell Surface Receptor LabeledAb->CellSurface Binding Endocytosis Receptor-Mediated Endocytosis CellSurface->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Signal Fluorescent Signal (Microscopy) Endosome->Signal Lysosome->Signal

Caption: Cellular targeting and imaging pathway.

References

Application Notes and Protocols for Sulfo-Cyanine5.5 Amine Labeling Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine labeling kit provides a streamlined and efficient method for covalently attaching a far-red fluorescent dye to proteins, antibodies, and other biomolecules containing primary amines. Sulfo-Cy5.5 is a water-soluble cyanine dye, a feature conferred by its sulfonate groups.[1][] This enhanced water solubility makes it ideal for labeling sensitive proteins in aqueous environments without the need for organic co-solvents, which can cause denaturation.[3][4] The dye exhibits strong absorption and emission in the near-infrared (NIR) spectrum, making it highly suitable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][][5]

The core of the kit is the Sulfo-Cyanine5.5 N-hydroxysuccinimide (NHS) ester. This amine-reactive derivative readily couples with primary amino groups (-NH₂) found on molecules like the side chains of lysine residues in proteins, forming a stable and covalent amide bond.[3][6]

Key Properties of Sulfo-Cyanine5.5:

  • High Water Solubility: Eliminates the need for organic solvents that can damage proteins.[][7]

  • Far-Red/NIR Fluorescence: Minimizes background noise from biological samples.[1][]

  • High Molar Extinction Coefficient: Results in bright, easily detectable fluorescence.[]

  • Photostability: Offers resistance to photobleaching during imaging experiments.[1]

  • pH Insensitivity: Maintains consistent fluorescence over a broad pH range.[]

Principle of Reaction

The labeling chemistry is based on the reaction between the Sulfo-Cyanine5.5 NHS ester and a primary amine. The NHS ester is an activated form of the dye that is highly reactive towards nucleophilic primary amines at a mild alkaline pH (typically 7.0-9.0).[3][6][8] The reaction results in the formation of a stable amide bond, covalently linking the dye to the target molecule, and the release of N-hydroxysuccinimide.

cluster_reactants Reactants cluster_products Products SulfoCy55_NHS Sulfo-Cy5.5 NHS Ester Labeled_Protein Sulfo-Cy5.5-Protein (Stable Amide Bond) SulfoCy55_NHS->Labeled_Protein NHS NHS (Byproduct) SulfoCy55_NHS->NHS Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Labeled_Protein pH 7.0 - 9.0

Caption: Amine-reactive labeling reaction.

Applications

The bright, stable, and water-soluble nature of Sulfo-Cy5.5 makes it a versatile tool for a wide range of applications:

  • Fluorescence Microscopy: High-contrast imaging of cellular structures and proteins.[1]

  • Flow Cytometry: Provides strong signals for accurate cell sorting and analysis.[1]

  • In Vivo Imaging: Ideal for deep-tissue imaging of small animals due to its emission in the NIR window, which minimizes background signal.[1][][5]

  • Bioconjugation: Effectively labels proteins, antibodies, and nucleic acids for use in various bioanalytical assays.[1]

Kit Components and Storage

A typical Sulfo-Cyanine5.5 amine labeling kit contains the following components. Always refer to the manufacturer's specific instructions for storage.

ComponentTypical Quantity (for 10 reactions)Storage Conditions
Sulfo-Cyanine5.5 NHS Ester 10 vials (lyophilized)Store at -20°C, desiccated and protected from light.[5][]
Anhydrous Dimethyl Sulfoxide (DMSO) 1 mLStore at room temperature or 4°C, desiccated.
Purification / Desalting Spin Columns 10 columnsStore at room temperature.[3]
Reaction Buffer (e.g., PBS or Bicarbonate) VariesStore at 4°C or as recommended.
Collection & Wash Tubes 10 of eachStore at room temperature.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling an antibody. Optimization may be required for other proteins or molecules.

Workflow Overview

Caption: General workflow for protein labeling.

Step 1: Preparation of Protein

The purity of the protein and the buffer composition are critical for successful labeling.

  • Buffer Requirements: The protein must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0.[3] Buffers containing primary amines like Tris or glycine are incompatible as they will compete with the protein for reaction with the dye.[6][10]

  • Protein Concentration: The labeling efficiency is significantly influenced by the protein concentration. For optimal results, the concentration should be between 2-10 mg/mL.[6][10] If the concentration is below 1 mg/mL, the protein should be concentrated.[3]

  • Removal of Contaminants: Ensure the protein solution is free of interfering substances.

    • Ammonium salts or amine-containing buffers (Tris, glycine): Must be removed by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[6]

    • Stabilizing proteins (BSA, gelatin): These will also be labeled and must be removed from the antibody solution prior to labeling.[6]

    • Sodium azide: While some kits tolerate sodium azide, its removal via dialysis or a spin column is recommended for optimal results.[3][6]

Step 2: Preparation of Dye Solution
  • Bring the vial of lyophilized Sulfo-Cy5.5 NHS ester to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution, typically at a concentration of 10 mg/mL or 10 mM.[10]

  • Vortex briefly to ensure the dye is fully dissolved. This dye solution should be used immediately.[3] Unused dye solution in DMSO can be stored at -20°C for a short period (up to two weeks), but fresh preparations are always recommended to ensure maximum reactivity.[6]

Step 3: Labeling Reaction

The molar ratio of dye to protein is a critical parameter that affects the final Degree of Labeling (DOL). An excessive DOL can lead to protein aggregation and loss of function.

  • Molar Ratio: A starting molar excess of 10:1 (dye:protein) is recommended for antibodies.[6][10] This ratio may need to be optimized for different proteins.

Target ProteinRecommended Starting Molar Ratio (Dye:Protein)
Antibody (e.g., IgG)5:1 to 15:1[6]
Other Proteins5:1 to 20:1 (Requires optimization)[6]
  • Add the calculated volume of the Sulfo-Cy5.5 NHS ester solution (from Step 2) to your protein solution (from Step 1).

  • Mix gently by pipetting up and down or by brief vortexing. Avoid vigorous mixing that could denature the protein.[10]

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3][6][10]

Step 4: Purification of the Labeled Conjugate

Purification is necessary to remove any unreacted, hydrolyzed dye from the labeled protein. Gel filtration spin columns are commonly used for this purpose.[3][6]

  • Prepare the Spin Column:

    • Resuspend the gel matrix in the column by vortexing.

    • Remove the bottom cap and place the column in a wash tube.

    • Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.[3]

    • Place the column in a new wash tube, apply 400-500 µL of PBS buffer, and centrifuge again for 2 minutes at 1,000 x g to equilibrate the column.[3]

  • Apply Sample and Elute:

    • Discard the flow-through and place the column into a clean collection tube.

    • Carefully apply the entire reaction mixture from Step 3 to the center of the gel bed.

    • Centrifuge for 2 minutes at 1,000 x g to elute the labeled protein.[3]

  • Collect Conjugate: The purified labeled protein conjugate will be in the collection tube. The unreacted dye will remain in the gel matrix of the column.

Storage of the Labeled Conjugate
  • Short-term: Store the conjugate at 4°C for up to two months, protected from light. The addition of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide) is recommended.[11]

  • Long-term: For storage longer than two months, divide the conjugate into single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

Quality Control: Characterization of the Conjugate

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, is the most important parameter for characterizing the conjugate.[6] It can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~675 nm for Sulfo-Cy5.5).

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~675 nm (A_max).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

  • Calculate the dye concentration.

  • Determine the DOL by taking the molar ratio of the dye to the protein.

Formula for DOL Calculation:

DOL = [ (A_max) / (ε_dye) ] / [ (A₂₈₀ - A_max × CF₂₈₀) / (ε_protein) ]

Where:

  • A_max: Absorbance of the conjugate at the dye's λ_max (~675 nm).

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • ε_dye: Molar extinction coefficient of the dye at its λ_max.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • CF₂₈₀: Correction factor (A₂₈₀ / A_max) for the dye.

Spectral Properties for Calculation:

ParameterValue
Sulfo-Cy5.5 λ_max ~675 nm[1]
Sulfo-Cy5.5 ε_dye ~235,000 - 250,000 M⁻¹cm⁻¹[][]
Sulfo-Cy5.5 Correction Factor (CF₂₈₀) ~0.04 - 0.05[3]
IgG ε_protein at 280 nm ~210,000 M⁻¹cm⁻¹
IgG Molecular Weight ~150,000 g/mol

An optimal DOL for most antibodies is between 2 and 10.[6] Over-labeling can compromise the antibody's binding affinity, while under-labeling reduces sensitivity.[6]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency / Low DOL - Protein concentration is too low (<1 mg/mL).- Presence of primary amines (Tris, glycine) in the buffer.- pH of the reaction is too low (<7.0).- Dye (NHS ester) has hydrolyzed due to moisture or age.- Concentrate the protein to >2 mg/mL.[6][10]- Dialyze the protein against an amine-free buffer like PBS.[6]- Adjust the pH of the protein solution to 7.4-8.0.[3]- Use a fresh vial of dye and ensure DMSO is anhydrous. Prepare dye solution immediately before use.[3]
High DOL / Protein Precipitation - Molar ratio of dye to protein is too high.- Reduce the molar excess of the dye in the reaction. Perform a titration to find the optimal ratio.[6]
Labeled Protein Has No/Low Activity - Over-labeling has modified critical lysine residues.- Protein was denatured during the process.- Reduce the dye-to-protein ratio to achieve a lower DOL.[6]- Ensure gentle mixing and avoid harsh conditions during the labeling and purification steps.
High Background Fluorescence - Incomplete removal of unreacted dye.- Repeat the purification step using a fresh spin column or a different method like dialysis.

References

Application Note and Protocols for the Purification of Sulfo-Cyanine5.5 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cyanine5.5 is a water-soluble, far-red fluorescent dye commonly used for labeling proteins and other biomolecules.[1] The amine-reactive N-hydroxysuccinimide (NHS) ester of Sulfo-Cyanine5.5 forms a stable covalent bond with primary amino groups (e.g., on lysine residues) of proteins.[1][2] This labeling process is essential for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence immunoassays.[][4] Following the labeling reaction, it is crucial to remove any unconjugated dye, as its presence can lead to inaccurate quantification and background noise in downstream applications. This document provides detailed protocols for the purification of Sulfo-Cyanine5.5 labeled proteins using size exclusion chromatography and dialysis, along with methods for quantifying the degree of labeling.

Experimental Workflow

The overall process for labeling and purifying proteins with Sulfo-Cyanine5.5 amine reactive dye involves several key steps, from initial protein preparation to the final quantification of the labeled conjugate.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Labeling Protein Labeling (Incubation) Protein_Prep->Labeling Dye_Prep Dye Preparation (Dissolve in DMSO) Dye_Prep->Labeling SEC Size Exclusion Chromatography Labeling->SEC Option 1 Dialysis Dialysis Labeling->Dialysis Option 2 Quantification Quantification (Degree of Substitution) SEC->Quantification Dialysis->Quantification

Caption: Workflow for Protein Labeling and Purification.

Detailed Experimental Protocols

1. Protein Preparation

For optimal labeling, the protein should be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium salts, as these will compete with the protein for reaction with the dye.

  • Recommended Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a suitable buffer.[5] For efficient labeling, the pH should be adjusted to 8.5-9.0 using a 1 M sodium bicarbonate solution.[5][6]

  • Protein Concentration: The protein concentration should ideally be 2-10 mg/mL to ensure efficient labeling.[5]

  • Buffer Exchange: If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[5][7]

2. Sulfo-Cyanine5.5 NHS Ester Preparation

  • Allow the vial of Sulfo-Cyanine5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO).[5][8] A concentration of 10 mM is commonly used.[8] This stock solution should be used promptly.[5]

3. Protein Labeling Reaction

The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of substitution. A common starting point is a 10:1 molar ratio of dye to protein.[8]

  • Slowly add the calculated volume of the Sulfo-Cyanine5.5 NHS ester stock solution to the protein solution while gently vortexing.[8]

  • Incubate the reaction mixture in the dark at room temperature for 1 hour with continuous gentle mixing.[8]

G Protein Protein with Lysine Residues -NH2 Labeled_Protein Labeled Protein Stable Amide Bond Protein:nh2->Labeled_Protein:bond Reaction at pH 8.5-9.0 Dye Sulfo-Cyanine5.5 NHS Ester NHS Dye:nhs->Labeled_Protein:bond

Caption: Amine-Reactive Labeling Chemistry.

4. Purification of Labeled Protein

After the labeling reaction, it is essential to remove the unreacted Sulfo-Cyanine5.5 dye. The two most common methods are size exclusion chromatography and dialysis.

4.1. Purification by Size Exclusion Chromatography (SEC) / Gel Filtration

Size exclusion chromatography separates molecules based on their size.[9][10] The larger labeled protein will elute from the column first, while the smaller, unconjugated dye molecules will be retained in the pores of the chromatography resin and elute later.[11][12]

  • Column Selection: Choose a desalting column with a molecular weight cutoff (MWCO) that is appropriate for the size of your protein. For most proteins (MW > 5 kDa), a resin like Sephadex G-25 is suitable.[11][13]

  • Column Equilibration: Equilibrate the column with at least 3-5 column volumes of the desired storage buffer (e.g., PBS).

  • Sample Loading: Apply the entire reaction mixture to the top of the column.

  • Elution: Elute the labeled protein with the storage buffer. The labeled protein will appear as a colored band that moves down the column.

  • Fraction Collection: Collect the colored fractions containing the purified labeled protein. The unconjugated dye will elute as a separate, slower-moving band.

4.2. Purification by Dialysis

Dialysis is a process where a semi-permeable membrane is used to separate molecules based on size.[14][15] The small, unconjugated dye molecules will pass through the pores of the dialysis membrane, while the larger, labeled protein will be retained.[7][16]

  • Membrane Selection: Choose a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa) that is significantly smaller than the molecular weight of the protein to be retained.

  • Procedure:

    • Transfer the labeling reaction mixture into a dialysis cassette or tubing.

    • Place the dialysis device in a large volume of the desired storage buffer (e.g., PBS). The volume of the dialysis buffer should be at least 200-500 times the sample volume.[16]

    • Dialyze for 2 hours to overnight at 4°C with at least two to three buffer changes to ensure complete removal of the free dye.[14]

Data Presentation: Quantification of Labeled Protein

To determine the efficiency of the labeling reaction, the concentration of the protein and the dye are measured to calculate the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule.

1. Spectrophotometric Measurement

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance of Sulfo-Cyanine5.5, which is approximately 675 nm (A675).[]

2. Calculation of Protein Concentration

The absorbance at 280 nm is a combination of the absorbance of the protein and the dye. A correction factor is needed to account for the dye's absorbance at this wavelength.

  • Corrected Protein Absorbance (A_protein): A_protein = A280 - (A675 * CF) Where CF is the correction factor (A280/A675) for the free dye.

  • Protein Concentration (M): [Protein] = A_protein / ε_protein Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

3. Calculation of Dye Concentration

  • Dye Concentration (M): [Dye] = A675 / ε_dye Where ε_dye is the molar extinction coefficient of Sulfo-Cyanine5.5 at 675 nm (approximately 235,000 cm⁻¹M⁻¹).[]

4. Calculation of Degree of Substitution (DOS)

  • DOS: DOS = [Dye] / [Protein]

Summary of Quantitative Data

ParameterSymbolValueUnits
Molar Extinction Coefficient of Proteinε_proteinUser Definedcm⁻¹M⁻¹
Molar Extinction Coefficient of Dyeε_dye235,000cm⁻¹M⁻¹
Absorbance at 280 nmA280Measured-
Absorbance at 675 nmA675Measured-
Correction FactorCFDye Specific-
Corrected Protein AbsorbanceA_proteinCalculated-
Protein Concentration[Protein]CalculatedM
Dye Concentration[Dye]CalculatedM
Degree of SubstitutionDOSCalculated-

Purification Efficiency Comparison

Purification MethodTime RequiredProtein RecoveryPurity of Labeled Protein
Size Exclusion Chromatography (Spin Column)~10-15 minutesHighExcellent
Dialysis4 hours - OvernightHighExcellent

References

Application Notes and Protocols for Determining Dye-to-Protein Ratio of Sulfo-Cyanine5.5 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of the dye-to-protein ratio, also known as the Degree of Labeling (DOL), is a critical quality control step in bioconjugation.[1][2] It ensures batch-to-batch consistency and optimal performance of fluorescently labeled proteins in various applications, including immunoassays, fluorescence microscopy, and in vivo imaging.[2][3] An insufficient DOL can lead to weak signal intensity, while excessive labeling can cause fluorescence quenching and potentially compromise the protein's biological activity.[2] This document provides a detailed protocol for calculating the DOL for proteins labeled with Sulfo-Cyanine5.5 amine, a bright and water-soluble far-red fluorescent dye.[4][5]

Principle

The DOL is determined spectrophotometrically by measuring the absorbance of the dye-protein conjugate at two specific wavelengths: one at the maximum absorbance of the dye (λmax) and the other at 280 nm, the characteristic absorbance maximum for proteins.[6][7] Since the dye also exhibits some absorbance at 280 nm, a correction factor is applied to accurately determine the protein concentration.[1][6][7] The DOL is then calculated as the molar ratio of the dye to the protein.[2][6]

Quantitative Data for Sulfo-Cyanine5.5

The following table summarizes the essential quantitative data for Sulfo-Cyanine5.5. It is crucial to note that these values can vary slightly between different manufacturers. Always refer to the product-specific datasheet provided by your supplier for the most accurate information.

ParameterValueReference
Molar Extinction Coefficient (ε_dye_) 235,000 - 271,000 M⁻¹cm⁻¹[8][9]
Maximum Absorbance (λ_max_) ~673 - 675 nm[5][8][9]
Correction Factor (CF₂₈₀) 0.04 - 0.11[8][9][10]

Note: The Correction Factor (CF₂₈₀) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_.[6]

Experimental Protocol

This protocol outlines the steps to determine the DOL of a protein labeled with this compound.

1. Materials:

  • Sulfo-Cyanine5.5 labeled protein conjugate

  • Purification system (e.g., dialysis, gel filtration column like Sephadex G-25)[1][2][7]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Purification of the Conjugate: It is imperative to remove all non-conjugated dye from the labeled protein solution, as its presence will lead to an overestimation of the DOL.[1][2][7]

  • Purify the conjugate using an appropriate method such as extensive dialysis against PBS or gel filtration.[1][2][7]

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to measure absorbance at 280 nm and the λ_max_ of Sulfo-Cyanine5.5 (refer to the supplier's data, typically around 675 nm).

  • Blank the spectrophotometer with the purification buffer (e.g., PBS).

  • Measure the absorbance of the purified conjugate solution at both wavelengths (A₂₈₀ and A_max_).

    • Note: If the absorbance reading at A_max_ is greater than 2.0, dilute the sample with a known volume of buffer to bring the reading within the linear range of the instrument (ideally between 0.1 and 1.0).[2][7] Record the dilution factor for the calculation.

4. Calculation of Dye-to-Protein Ratio (DOL):

The DOL is calculated using the following formulas:

Step 1: Calculate the molar concentration of the dye.

  • Concentration of Dye (M) = A_max / (ε_dye * path length)[6]

Step 2: Calculate the corrected absorbance of the protein at 280 nm.

  • Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)[6]

Step 3: Calculate the molar concentration of the protein.

  • Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)[6]

Step 4: Calculate the Degree of Labeling (DOL).

  • DOL = Concentration of Dye / Concentration of Protein[6]

Where:

  • A_max_ : Absorbance of the conjugate at the λ_max_ of Sulfo-Cyanine5.5.

  • A₂₈₀ : Absorbance of the conjugate at 280 nm.

  • ε_dye_ : Molar extinction coefficient of Sulfo-Cyanine5.5 (in M⁻¹cm⁻¹).

  • ε_protein_ : Molar extinction coefficient of the protein (in M⁻¹cm⁻¹). This value is specific to the protein being labeled. For example, the molar extinction coefficient of IgG is approximately 210,000 M⁻¹cm⁻¹.[1]

  • CF₂₈₀ : Correction factor for Sulfo-Cyanine5.5 at 280 nm.

  • Path length : The path length of the cuvette (typically 1 cm).

If the sample was diluted, multiply the final calculated concentrations of the dye and protein by the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the DOL and the logical relationship of the key parameters in the calculation.

G Experimental Workflow for DOL Calculation A Purify Labeled Protein (Dialysis/Gel Filtration) B Prepare Sample for Spectrophotometry A->B C Measure Absorbance at Amax and 280 nm B->C D Calculate Dye and Protein Concentrations C->D E Calculate Dye-to-Protein Ratio (DOL) D->E

Caption: Workflow for determining the dye-to-protein ratio.

G DOL Calculation Logic cluster_0 Inputs cluster_1 Calculations Amax Amax C_dye [Dye] Amax->C_dye C_prot [Protein] Amax->C_prot A280 A280 A280->C_prot E_dye ε_dye E_dye->C_dye E_prot ε_protein E_prot->C_prot CF280 CF280 CF280->C_prot DOL DOL C_dye->DOL C_prot->DOL

Caption: Relationship of parameters for DOL calculation.

References

Application Notes: Sulfo-Cyanine5.5 Amine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine is a water-soluble, far-red fluorescent dye belonging to the cyanine dye family.[1] Its chemical structure includes four sulfonate groups, which confer high hydrophilicity, making it highly suitable for biological applications in aqueous environments.[2][3] The dye features a primary aliphatic amine group, separated from the fluorophore by a linker, which allows for covalent conjugation to various biomolecules and nanoparticles.[2] With an absorption maximum around 675 nm and emission in the near-infrared (NIR) spectrum (~694 nm), Sulfo-Cy5.5 is optimal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[1] Its high extinction coefficient and good photostability make it a valuable tool in cancer research for imaging, tracking targeted drug delivery systems, and potentially as a photosensitizer for therapeutic applications.[1][2]

Physicochemical and Spectroscopic Properties

The properties of Sulfo-Cyanine5.5 and the closely related Cy5.5 are summarized below. The increased water solubility of the "Sulfo-" derivative is a key feature for bioconjugation.

PropertyValueSource
Dye Type Sulfo-Cyanine5.5 Amine[2][3]
Absorption Maximum (λmax) ~675 nm[1]
Emission Maximum (λem) ~694 nm[1]
Extinction Coefficient 271,000 M⁻¹cm⁻¹ (for Sulfo-Cy5)[4]
Fluorescence Quantum Yield 0.28 (for Sulfo-Cy5)[4]
Solubility High in water, DMF, DMSO[2][4]
Reactive Group Primary Amine (-NH₂)[2][3]

Application 1: Conjugation to Targeting Ligands for Cancer Imaging

The primary amine group on Sulfo-Cy5.5 allows it to be readily conjugated to targeting moieties such as antibodies, peptides, or small molecules. This enables the specific visualization of biological targets, such as receptors overexpressed on cancer cells. For example, Cy5.5 has been successfully conjugated to Factor VIIa (fVIIa) and anti-tissue factor (TF) antibodies to image tumor vasculature, where TF is aberrantly expressed.[5]

Experimental Protocol: Amine-Reactive Conjugation to an Antibody

This protocol describes the conjugation of Sulfo-Cy5.5 amine to a monoclonal antibody using a two-step EDC/NHS chemistry approach to activate the antibody's carboxylic acid groups.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).

  • This compound.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-hydroxysuccinimide (NHS).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5.

  • Purification column (e.g., Sephadex G-25).

  • Anhydrous Dimethylsulfoxide (DMSO).

Procedure:

  • Antibody Preparation:

    • Dissolve or buffer-exchange the antibody into the Activation Buffer at a concentration of 2-10 mg/mL.[6]

  • Activation of Antibody:

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in cold Activation Buffer.

    • Add a 50-fold molar excess of EDC and NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]

  • Conjugation Reaction:

    • Immediately after antibody activation, remove excess EDC/NHS using a desalting column equilibrated with Coupling Buffer.

    • Add a 10 to 20-fold molar excess of the dissolved Sulfo-Cy5.5 amine to the activated antibody.

    • Incubate for 2 hours at room temperature in the dark with gentle stirring.[6]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Separate the Sulfo-Cy5.5-antibody conjugate from unreacted dye using a Sephadex G-25 column equilibrated with PBS.[7]

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).[7]

    • The DOL is calculated as: DOL = (A_max * ε_protein) / [(A_280 - A_max * CF_280) * ε_dye] (Where A_max and A_280 are the absorbances at the dye maximum and 280 nm, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm).

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis mAb 1. Prepare Antibody in Amine-Free Buffer activate 3. Activate Antibody with EDC/NHS mAb->activate dye 2. Prepare Sulfo-Cy5.5 Amine in DMSO conjugate 4. Conjugate Dye to Activated Antibody dye->conjugate activate->conjugate Immediate Coupling quench 5. Quench Reaction with Tris Buffer conjugate->quench purify 6. Purify Conjugate (e.g., Sephadex G-25) quench->purify analyze 7. Characterize Conjugate (Spectroscopy, DOL) purify->analyze

Caption: Workflow for conjugating Sulfo-Cy5.5 amine to an antibody.

Application 2: In Vivo Near-Infrared (NIR) Fluorescence Imaging

The far-red emission of Sulfo-Cy5.5 is ideal for in vivo imaging, as it falls within the NIR "optical window" where light absorption and scattering by biological tissues are minimized.[1] This allows for deep tissue imaging with a high signal-to-background ratio.[1] Labeled antibodies or nanoparticles can be used to non-invasively monitor tumor growth, metastasis, and response to therapy in preclinical animal models.[5][8]

Experimental Protocol: In Vivo Imaging in a Tumor-Bearing Mouse Model

Materials:

  • Tumor-bearing immunodeficient mice (e.g., nude mice with xenografts).

  • Sulfo-Cy5.5-labeled targeting agent (e.g., antibody conjugate from Application 1).

  • Sterile PBS for injection.

  • In vivo imaging system (IVIS) equipped with appropriate excitation/emission filters for Cy5.5 (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[5]

  • Anesthetic (e.g., isoflurane).

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Acquire a baseline "pre-injection" image to measure background autofluorescence.

  • Probe Administration:

    • Inject the Sulfo-Cy5.5-labeled probe (typically 50-100 µL of a 1-10 µM solution) via tail vein injection.

    • The exact dose depends on the probe's brightness and targeting efficiency.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 12h, 24h, and daily thereafter for up to 14 days).[5][6] This allows for monitoring of probe distribution, tumor accumulation, and clearance.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle).

    • Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

  • Ex Vivo Confirmation (Optional):

    • At the final time point, euthanize the mouse and harvest the tumor and major organs (liver, spleen, kidneys, etc.).

    • Image the harvested tissues ex vivo to confirm the in vivo signal distribution and quantify probe accumulation more accurately.

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis model 1. Prepare Tumor-Bearing Animal Model pre_scan 3. Acquire Baseline Pre-Injection Image model->pre_scan probe 2. Prepare Sterile Sulfo-Cy5.5 Labeled Probe inject 4. Administer Probe (e.g., Tail Vein Injection) probe->inject pre_scan->inject post_scan 5. Acquire Images at Multiple Time Points inject->post_scan roi 6. Quantify Signal in Regions of Interest (ROIs) post_scan->roi tbr 7. Calculate Tumor-to-Background Ratio (TBR) roi->tbr exvivo 8. Ex Vivo Organ Imaging (Optional Confirmation) tbr->exvivo G PS_ground Photosensitizer (PS) (Ground State S₀) PS_excited PS (Excited Singlet State S₁) PS_ground->PS_excited Light Excitation (~675 nm) PS_excited->PS_ground Fluorescence (Imaging Signal) PS_triplet PS (Excited Triplet State T₁) PS_excited->PS_triplet Intersystem Crossing O2_singlet Singlet Oxygen (¹O₂) (Highly Reactive) PS_triplet->O2_singlet Energy Transfer O2_ground Molecular Oxygen (³O₂) CellDeath Cell Damage & Death (Apoptosis/Necrosis) O2_singlet->CellDeath Oxidizes Cellular Components

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Sulfo-Cyanine5.5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers using Sulfo-Cyanine5.5 dyes for biomolecule labeling. We address common issues that can lead to low labeling efficiency and provide detailed protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Sulfo-Cyanine5.5 NHS ester and Sulfo-Cyanine5.5 amine?

A key source of confusion is the difference between the amine-reactive dye and the amine-containing dye.

  • Sulfo-Cyanine5.5 NHS ester is an amine-reactive dye. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, antibodies, and other biomolecules to form a stable amide bond. This is the correct reagent to use when you want to label a protein.

  • This compound contains a primary amine group.[1][2] This dye is used for conjugation to molecules with electrophilic groups, such as activated esters (e.g., NHS esters), epoxides, or for enzymatic transamination labeling.[1][2]

If you are experiencing low labeling efficiency when trying to label a protein, ensure you are using the Sulfo-Cyanine5.5 NHS ester .

Q2: My labeling efficiency with Sulfo-Cyanine5.5 NHS ester is low. What are the common causes?

Several factors can contribute to poor labeling efficiency. The most common issues are related to the protein solution, the reaction buffer, and the dye itself.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[3][4]

  • Incorrect pH: The reaction between the NHS ester and a primary amine is most efficient at a pH of 8.0-9.0.[4] A lower pH can protonate the amines, making them less reactive.

  • Low Protein Concentration: The concentration of the protein to be labeled should ideally be between 2-10 mg/mL.[3][4] Lower concentrations can greatly reduce the reaction efficiency.[3][4]

  • Impurities in the Protein Sample: The presence of stabilizers like bovine serum albumin (BSA) or gelatin, as well as preservatives like sodium azide, can interfere with the conjugation reaction.[4]

  • Degraded Dye: Sulfo-Cyanine5.5 NHS ester is sensitive to moisture. If the dye has been improperly stored or repeatedly freeze-thawed, it may have hydrolyzed, rendering it inactive.[4]

Q3: What is the optimal dye-to-protein molar ratio for labeling?

The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of substitution (DOS). A good starting point is a 10:1 molar ratio of dye to protein.[3][4] However, this may need to be optimized. For most antibodies, an optimal DOS is between 2 and 10.[4]

Q4: How should I prepare my protein sample for labeling?

To ensure successful labeling, your protein sample should be purified and in an appropriate buffer.

  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine) or ammonium salts, you must perform a buffer exchange into a non-amine-containing buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[4] Dialysis or a desalting spin column can be used for this purpose.[4]

  • Concentration: Adjust the protein concentration to be within the recommended range of 2-10 mg/mL.[3][4]

  • pH Adjustment: Ensure the pH of the protein solution is between 8.0 and 9.0.[4] If necessary, adjust the pH using a concentrated sodium bicarbonate solution.[3][4]

Troubleshooting Guide

This flowchart provides a step-by-step guide to troubleshooting low labeling efficiency with Sulfo-Cyanine5.5 NHS ester.

Troubleshooting_Low_Labeling_Efficiency start Start: Low Labeling Efficiency check_reagent Verify Reagent: Are you using Sulfo-Cyanine5.5 NHS ester? start->check_reagent wrong_reagent Incorrect Reagent: Use Sulfo-Cyanine5.5 NHS ester for labeling primary amines. check_reagent->wrong_reagent No check_buffer Check Buffer Composition: Does the buffer contain primary amines (Tris, glycine)? check_reagent->check_buffer Yes buffer_issue Buffer Contamination: Perform buffer exchange into PBS or bicarbonate buffer. check_buffer->buffer_issue Yes check_ph Check Reaction pH: Is the pH between 8.0 and 9.0? check_buffer->check_ph No buffer_issue->check_ph ph_issue Incorrect pH: Adjust pH to 8.0-9.0 with sodium bicarbonate. check_ph->ph_issue No check_concentration Check Protein Concentration: Is it between 2-10 mg/mL? check_ph->check_concentration Yes ph_issue->check_concentration concentration_issue Low Concentration: Concentrate the protein sample. check_concentration->concentration_issue No check_impurities Check for Impurities: Are interfering substances (BSA, gelatin, azide) present? check_concentration->check_impurities Yes concentration_issue->check_impurities impurities_issue Presence of Impurities: Purify the protein sample. check_impurities->impurities_issue Yes check_dye_quality Check Dye Quality: Is the dye fresh and properly stored? check_impurities->check_dye_quality No impurities_issue->check_dye_quality dye_issue Dye Degradation: Use a fresh aliquot of dye. check_dye_quality->dye_issue No optimize_ratio Optimize Dye:Protein Ratio: Test ratios from 5:1 to 20:1. check_dye_quality->optimize_ratio Yes dye_issue->optimize_ratio success Successful Labeling optimize_ratio->success

Caption: Troubleshooting flowchart for low labeling efficiency.

Experimental Protocols

Protein Labeling with Sulfo-Cyanine5.5 NHS Ester

This protocol is a general guideline for labeling proteins with Sulfo-Cyanine5.5 NHS ester. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (2-10 mg/mL in amine-free buffer)

  • Sulfo-Cyanine5.5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting spin column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[3][4]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[3][4]

  • Prepare Dye Stock Solution:

    • Add anhydrous DMSO to the vial of Sulfo-Cyanine5.5 NHS ester to make a 10 mM stock solution.[3][4]

    • Vortex well to ensure the dye is fully dissolved. Prepare this solution immediately before use.[4]

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[3][4]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 60 minutes at room temperature in the dark, with gentle shaking.[3]

  • Purification of the Labeled Protein:

    • Prepare a desalting spin column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Centrifuge to separate the labeled protein from the unreacted dye.

  • Determine Degree of Substitution (DOS):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cyanine5.5).

    • Calculate the DOS using the following formula: DOS = (A_max × ε_protein) / ((A_280 - A_max × CF) × ε_dye)

      • A_max = Absorbance at ~675 nm

      • A_280 = Absorbance at 280 nm

      • ε_protein = Molar extinction coefficient of the protein at 280 nm

      • ε_dye = Molar extinction coefficient of Sulfo-Cyanine5.5 at ~675 nm (~250,000 M⁻¹cm⁻¹)

      • CF = Correction factor for dye absorbance at 280 nm (typically provided by the manufacturer)

Data Presentation

ParameterRecommended ValueRationale
Protein Concentration 2 - 10 mg/mLLower concentrations significantly reduce labeling efficiency.[3][4]
Reaction pH 8.0 - 9.0Ensures primary amines are deprotonated and reactive.[4]
Reaction Buffer PBS, Sodium BicarbonateMust be free of primary amines (e.g., Tris, glycine).[3][4]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)The optimal ratio depends on the protein and desired DOS.[4]
Incubation Time 60 minutesSufficient time for the reaction to proceed to completion.[3]
Incubation Temperature Room TemperatureStandard condition for NHS ester conjugation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (2-10 mg/mL, pH 8.0-9.0, amine-free buffer) dye_prep 2. Prepare Dye Stock Solution (10 mM in anhydrous DMSO) conjugation 3. Conjugation Reaction (Add dye to protein, incubate 1 hr at RT in dark) dye_prep->conjugation purification 4. Purification (Desalting spin column) conjugation->purification analysis 5. Analysis (Measure absorbance at 280 nm and 675 nm, calculate DOS) purification->analysis

Caption: Workflow for protein labeling with Sulfo-Cyanine5.5 NHS ester.

References

Technical Support Center: Optimizing Sulfo-Cyanine5.5 Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cyanine5.5 amine conjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for Sulfo-Cyanine5.5 NHS ester conjugation?

A1: The optimal buffer for conjugating Sulfo-Cyanine5.5 NHS ester to primary amines is crucial for a successful reaction. Amine-free buffers with a pH range of 7.2 to 8.5 are recommended.[1][2] Commonly used buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[1] A pH of 8.3-8.5 is often considered optimal for the modification of biomolecules with NHS esters.[3][4]

Q2: Can I use Tris buffer for my conjugation reaction?

A2: No, it is not recommended to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, for the conjugation reaction itself.[1][2] These buffers will compete with the primary amines on your target molecule for reaction with the Sulfo-Cyanine5.5 NHS ester, which can significantly lower the efficiency of your labeling.[2] However, Tris or glycine buffers are useful for quenching the reaction and terminating the conjugation process.[1][5]

Q3: My Sulfo-Cyanine5.5 NHS ester is not dissolving in the reaction buffer. What should I do?

A3: While Sulfo-Cyanine dyes are designed to be water-soluble, if you encounter solubility issues with the NHS ester, it can first be dissolved in a small amount of a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4][6] This stock solution can then be added to your aqueous reaction buffer containing the molecule to be labeled.[3] When using DMF, ensure it is of high quality and free of dimethylamine, which can react with the NHS ester.[3] The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%.[1]

Q4: What is the half-life of Sulfo-Cyanine5.5 NHS ester in my reaction buffer?

A4: The stability of NHS esters is highly dependent on the pH of the buffer. As the pH increases, the rate of hydrolysis of the NHS ester also increases, which competes with the desired conjugation reaction.[1] The half-life of an NHS ester can be as long as 4 to 5 hours at pH 7.0 and 0°C, but this can decrease to as little as 10 minutes at pH 8.6 and 4°C.[1] It is therefore recommended to prepare the NHS ester solution immediately before use.[3]

Q5: Why is it important to quench the conjugation reaction?

A5: Quenching the reaction is a critical step to stop the conjugation process. If left unquenched, the highly reactive unreacted NHS ester can continue to label your molecule or other molecules with primary amines in subsequent steps, leading to unwanted and uncontrolled labeling.[5] Common quenching agents include buffers containing primary amines like Tris or glycine, which react with and consume any remaining NHS ester.[2][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[1][2]Verify the pH of your reaction buffer using a calibrated pH meter and adjust as necessary.
Presence of Amine-Containing Buffers: Buffers like Tris or glycine are present in the reaction mixture.[2]Perform a buffer exchange to an amine-free buffer such as PBS, MES, or HEPES before starting the conjugation.
Hydrolysis of NHS Ester: The NHS ester has been hydrolyzed due to improper storage or delayed use after reconstitution.Store the NHS ester desiccated at -20°C.[2] Prepare the NHS ester stock solution immediately before use.[3]
Low Protein Concentration: The concentration of the protein or molecule to be labeled is too low.For optimal labeling, a protein concentration of 2-10 mg/mL is recommended.[7]
High Background Staining Excess Unreacted Dye: Unreacted Sulfo-Cyanine5.5 NHS ester was not removed after the reaction.Purify the conjugate using methods like gel filtration or dialysis to remove unreacted dye.[3][4]
Over-labeling of the Protein: The molar ratio of dye to protein is too high, leading to nonspecific binding or protein aggregation.Optimize the molar ratio of the NHS ester to your protein. Start with a 10:1 to 20:1 molar excess of the dye and optimize from there.[7]
Inconsistent Results Variable Reaction Time and Temperature: Inconsistent incubation times and temperatures can lead to variability in labeling efficiency.Standardize the reaction time and temperature. Reactions are typically run for 0.5 to 4 hours at room temperature or at 4°C overnight.[1][2]
Degradation of NHS Ester Stock: The NHS ester stock solution in DMSO or DMF has degraded over time.NHS ester solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[3][8] For aqueous solutions, they should be used immediately.[3]

Experimental Protocols

Protocol 1: Preparation of Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3)
  • Weigh out 8.4 g of sodium bicarbonate.

  • Dissolve in 800 mL of deionized water.

  • Adjust the pH to 8.3 using 1 M NaOH.

  • Add deionized water to a final volume of 1 L.

  • Filter the buffer through a 0.22 µm filter.

Protocol 2: General Protocol for this compound Conjugation
  • Prepare the Molecule Solution: Dissolve the protein or other amine-containing molecule in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[7] If the molecule is in an incompatible buffer, perform a buffer exchange.

  • Prepare the Sulfo-Cyanine5.5 NHS Ester Solution: Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Perform the Conjugation: Add the calculated amount of the Sulfo-Cyanine5.5 NHS ester solution to the molecule solution. A common starting point is a 10-fold molar excess of the dye. Vortex the mixture gently.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.[2] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted dye and byproducts by gel filtration (e.g., Sephadex G-25 column) or dialysis.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Mix and Incubate (1-2h RT or 4°C overnight) prep_protein->conjugation prep_dye Prepare Sulfo-Cy5.5 NHS Ester (in DMSO or DMF) prep_dye->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify analyze Characterize Conjugate purify->analyze

Caption: A logical workflow for this compound conjugation.

signaling_pathway sulfo_cy5_5 Sulfo-Cyanine5.5 NHS Ester stable_amide Stable Amide Bond (Conjugate) sulfo_cy5_5->stable_amide + primary_amine Primary Amine (on target molecule) primary_amine->stable_amide pH 7.2-8.5 nhs N-hydroxysuccinimide (Leaving Group) stable_amide->nhs releases

Caption: Chemical reaction of a Sulfo-Cyanine5.5 NHS ester with a primary amine.

References

Technical Support Center: Sulfo-Cyanine5.5 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Sulfo-Cyanine5.5 amine conjugates during experimental procedures.

Troubleshooting Guide: Preventing and Resolving Aggregation

Aggregation of this compound conjugates can occur at various stages of the experimental workflow. This guide provides a systematic approach to troubleshoot and prevent this issue.

Pre-Conjugation Stage: Preparation of Reactants

Issue: Aggregation observed after dissolving the this compound dye.

Potential Cause Recommended Solution
High Dye Concentration Prepare fresh, lower concentration stock solutions (e.g., 1-10 mg/mL) in an appropriate solvent like anhydrous DMSO or DMF. Use the dye solution immediately.[1][2]
Inappropriate Solvent Ensure the use of high-purity, anhydrous DMSO or DMF. For some applications, water can be used, but solubility should be carefully checked.[1][3]
Extended Storage of Stock Solution Aliquot the dye stock solution into single-use volumes and store at -20°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.[1][4]

Issue: Protein/antibody sample is not ready for conjugation.

Potential Cause Recommended Solution
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris) or ammonium salts will compete with the target molecule for the dye. Dialyze or use a desalting column to exchange the buffer to a non-amine-containing buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.[2][4]
Low Protein Concentration The efficiency of the conjugation reaction is significantly reduced at protein concentrations below 2 mg/mL. Concentrate the protein to a final concentration of 2-10 mg/mL for optimal labeling.[2]
Presence of Stabilizers or Preservatives Additives like BSA, gelatin, or sodium azide can interfere with the conjugation. Remove these by dialysis or using a spin column.[4]
Conjugation Stage: The Labeling Reaction

Issue: Visible precipitation or aggregation during the conjugation reaction.

Potential Cause Recommended Solution
Incorrect pH The labeling reaction with NHS esters is most efficient at a pH of 8.0-9.0. Ensure the reaction buffer is maintained within this range. A common choice is 0.1 M sodium bicarbonate buffer.[1]
Inappropriate Dye-to-Protein Ratio An excessive molar ratio of dye to protein can lead to over-labeling and subsequent aggregation. Start with a 10:1 molar ratio and optimize by testing ratios such as 5:1, 15:1, and 20:1.[4]
Reaction Conditions Perform the reaction at room temperature with gentle, continuous stirring or rotation for 30-60 minutes. Avoid vigorous shaking that could denature the protein.[2]
Post-Conjugation Stage: Purification and Storage

Issue: Aggregates form after purification of the conjugate.

Potential Cause Recommended Solution
Inefficient Removal of Unconjugated Dye Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to effectively separate the conjugate from excess, unreacted dye which can contribute to aggregation.[2][4]
Inappropriate Storage Buffer Store the purified conjugate in a buffer that promotes stability, such as PBS. The addition of stabilizing excipients may be necessary.
Improper Storage Conditions For long-term storage, aliquot the conjugate and store at -20°C or colder. Avoid repeated freeze-thaw cycles. Lyophilization can also be a suitable storage method.

Experimental Protocols

Protocol 1: Aggregation-Free Conjugation of Sulfo-Cyanine5.5 NHS Ester to an Antibody

This protocol is designed to minimize aggregation during the labeling of an IgG antibody with Sulfo-Cyanine5.5 NHS ester.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

  • Sulfo-Cyanine5.5 NHS ester.

  • Anhydrous DMSO.

  • 1 M Sodium Bicarbonate solution (pH 8.5-9.0).

  • Purification column (e.g., Sephadex G-25).

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.

    • Slowly add the dissolved Sulfo-Cyanine5.5 NHS ester to the antibody solution while gently stirring. A starting molar ratio of 10:1 (dye:antibody) is recommended.

    • Incubate the reaction for 1 hour at room temperature with continuous, gentle stirring.

  • Purification:

    • Load the reaction mixture onto a pre-equilibrated Sephadex G-25 column.

    • Elute the conjugate with PBS (pH 7.2-7.4).

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Storage:

    • For immediate use, dilute the conjugate in the appropriate buffer.

    • For long-term storage, aliquot the purified conjugate and store at -20°C or colder.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound conjugate aggregation?

A1: The primary causes of aggregation include high concentrations of the dye or conjugate, the presence of salts, inappropriate pH during conjugation and storage, over-labeling of the target molecule, and improper storage conditions such as repeated freeze-thaw cycles.[5] The inherent hydrophobicity of the cyanine dye structure can also contribute to aggregation in aqueous solutions.

Q2: How can I visually detect aggregation?

A2: Aggregation can often be observed as visible precipitates or cloudiness in the solution. Spectroscopically, aggregation can lead to changes in the absorption spectrum, such as a broadening of the peak or a shift in the maximum absorbance wavelength.

Q3: What is the difference between H- and J-aggregates?

A3: H-aggregates (hypsochromic) result in a blue-shift of the absorption maximum to shorter wavelengths, while J-aggregates (bathochromic) cause a red-shift to longer wavelengths. The type of aggregate formed depends on the specific arrangement of the dye molecules.

Q4: Can the choice of buffer affect aggregation?

A4: Yes, the buffer composition can significantly impact conjugate stability. Buffers containing primary amines are unsuitable for conjugation with NHS esters.[4] Furthermore, certain buffer species can promote aggregation of proteins, which would be exacerbated by the presence of the hydrophobic dye. For instance, phosphate and citrate buffers have been shown to have a higher propensity for causing aggregation of some antibodies compared to MES, MOPS, or acetate buffers.

Q5: What is the ideal dye-to-protein ratio to avoid aggregation?

A5: While the optimal ratio is protein-dependent, a starting point of a 10:1 molar ratio of dye to protein is generally recommended.[4] It is crucial to perform optimization experiments with different ratios to find the best balance between labeling efficiency and conjugate stability.

Q6: How should I store my this compound conjugates to prevent aggregation?

A6: For long-term stability, it is best to store the purified conjugates in small aliquots at -20°C or -80°C in a suitable buffer, such as PBS. Avoid repeated freeze-thaw cycles. Lyophilization (freeze-drying) can also be an effective method for long-term storage.

Visualizations

Aggregation_Pathway cluster_process Aggregation Process High_Concentration High Dye/Conjugate Concentration Monomer Monomeric Conjugate Suboptimal_Buffer Inappropriate Buffer (pH, salts, amines) Overlabeling Excessive Dye:Protein Ratio Improper_Storage Incorrect Storage (e.g., freeze-thaw) Dimer Dimer Formation Monomer->Dimer π-π stacking Aggregate Higher-Order Aggregates Dimer->Aggregate Further Association

Caption: Factors leading to the aggregation of this compound conjugates.

Troubleshooting_Workflow Start Aggregation Observed Check_Stage At which stage did aggregation occur? Start->Check_Stage Pre_Conjugation Pre-Conjugation Check_Stage->Pre_Conjugation Preparation Conjugation During Conjugation Check_Stage->Conjugation Reaction Post_Conjugation Post-Purification Check_Stage->Post_Conjugation Storage Solution_Pre - Check dye concentration & solvent - Buffer exchange protein - Remove interfering substances Pre_Conjugation->Solution_Pre Solution_Conj - Optimize pH (8.0-9.0) - Adjust dye:protein ratio - Ensure gentle mixing Conjugation->Solution_Conj Solution_Post - Use appropriate purification method - Store in stabilizing buffer - Aliquot and freeze Post_Conjugation->Solution_Post End Aggregation Resolved Solution_Pre->End Solution_Conj->End Solution_Post->End

Caption: A workflow for troubleshooting aggregation of this compound conjugates.

References

Technical Support Center: Sulfo-Cyanine5.5 Amine In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in in vivo imaging experiments using Sulfo-Cyanine5.5 amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

Sulfo-Cyanine5.5 is a water-soluble, near-infrared (NIR) fluorescent dye. Its amine group allows for covalent labeling of molecules containing electrophiles like activated esters (e.g., NHS esters).[1] The presence of four sulfonate groups makes it highly hydrophilic, which is advantageous for biological applications in aqueous environments.[1][2] It is frequently used for non-invasive in vivo imaging due to its emission in the NIR window, which allows for deeper tissue penetration and reduced background autofluorescence compared to visible light fluorophores.[][4][5]

Q2: What are the spectral properties of Sulfo-Cyanine5.5?

Sulfo-Cyanine5.5 is a far-red dye.[1] Its spectral characteristics are crucial for selecting appropriate filters and laser settings for imaging.

PropertyValueReferences
Excitation Maximum (λex)~673-678 nm[][1][6]
Emission Maximum (λem)~691-706 nm[][1][6]
Extinction Coefficient (ε)~211,000 - 250,000 M⁻¹cm⁻¹[][1]
Fluorescence Quantum Yield (Φ)~0.18 - 0.21[][1]

Q3: How should this compound be stored?

For long-term storage, this compound should be kept at -20°C in the dark and desiccated.[1][5] It can be transported at room temperature for up to three weeks.[1][5] Always protect the dye from prolonged exposure to light.[1][5][7]

Troubleshooting Guide: Improving Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio can obscure important biological information. The most common causes are high background fluorescence, low signal intensity, and photobleaching.

start_node Low SNR Detected decision_node Identify Primary Issue start_node->decision_node process_node_high_bg High Background decision_node->process_node_high_bg High Background? process_node_low_signal Low Signal Intensity decision_node->process_node_low_signal Low Signal? process_node_photobleach Photobleaching decision_node->process_node_photobleach Signal Fades Rapidly? process_node process_node solution_node solution_node solution_node_bg {Causes:|Solutions:}|{ Tissue Autofluorescence| Use purified diet Add emission/excitation filters Shift to NIR-II imaging}|{ Incomplete Clearance| Optimize imaging timepoint Use targeted probes}|{ Excess Unbound Dye| Improve purification post-conjugation (e.g., dialysis, gel filtration)} process_node_high_bg->solution_node_bg Sources solution_node_signal {Causes:|Solutions:}|{ Poor Labeling Efficiency| Optimize conjugation pH (7.5-8.0) Check molecule reactivity Use fresh dye solution}|{ Low Probe Accumulation| Increase probe dose (titrate) Enhance targeting moiety affinity}|{ Incorrect Filter/Laser Settings| Match filters to dye's λex/λem Optimize detector gain/exposure} process_node_low_signal->solution_node_signal Sources solution_node_photo {Causes:|Solutions:}|{ Excessive Light Exposure| Reduce laser power Decrease exposure time Acquire fewer images}|{ Dye Instability| Use photostable formulations Consider alternative dyes for long-term studies} process_node_photobleach->solution_node_photo Sources

Caption: Troubleshooting workflow for diagnosing and resolving low SNR issues.

High Background Signal

Q4: My in vivo images have high background fluorescence. What causes this and how can I reduce it?

High background is often caused by endogenous tissue autofluorescence or non-specific accumulation of the fluorescent probe.

Causes & Solutions:

  • Tissue Autofluorescence: Tissues, particularly in the gastrointestinal tract, can exhibit significant autofluorescence.[8]

    • Dietary Adjustment: Switching rodents from a standard chow diet to a purified, low-chlorophyll diet can reduce gut autofluorescence by over two orders of magnitude.[8]

    • Wavelength Selection: Using longer excitation wavelengths (e.g., 760 nm or 808 nm) can significantly decrease background autofluorescence.[8] Imaging in the second near-infrared window (NIR-II, 1000-1700 nm) further reduces tissue autofluorescence and light scattering, leading to deeper tissue penetration and higher resolution.[4][9][10]

    • Spectral Filtering: Adding secondary emission and excitation filters to your imaging system can help remove excess background noise and improve SNR, in some cases by over threefold.[11][12]

  • Non-Specific Probe Accumulation: If the dye conjugate does not clear efficiently from non-target tissues, it can contribute to a high background signal.

    • Optimize Imaging Time: Perform a time-course study to determine the optimal imaging window where the signal in the target tissue is maximized relative to the background.

    • Improve Targeting: For targeted probes, ensure the targeting moiety (e.g., antibody, peptide) has high affinity and specificity for its target to minimize off-target accumulation.

Low Signal Intensity

Q5: The fluorescence signal from my target tissue is very weak. How can I increase it?

A weak signal can result from inefficient labeling, poor delivery of the probe to the target, or suboptimal imaging settings.

Causes & Solutions:

  • Inefficient Conjugation: The primary amine of this compound is used to couple it with molecules containing electrophiles.[1]

    • Optimize Reaction pH: The conjugation reaction with NHS esters is most efficient at a pH between 7.5 and 8.0.[13] Buffers containing free amines (e.g., Tris) should be avoided as they will compete with the target molecule for the dye.[13]

    • Check Reagents: Ensure your this compound is fresh and has been stored properly. Prepare dye solutions immediately before use.[13]

  • Suboptimal Probe Concentration: The amount of injected probe may be insufficient to generate a strong signal.

    • Dose Escalation Study: Titrate the concentration of the injected probe to find the optimal dose that provides a strong signal without causing toxicity or saturation effects.

  • Incorrect Imaging Parameters: The imaging system may not be properly configured for Sulfo-Cyanine5.5.

    • Verify Filters and Light Source: Ensure the excitation light source and emission filters are matched to the spectral properties of Sulfo-Cyanine5.5 (Ex: ~675 nm, Em: ~694 nm).[6][14]

    • Optimize Detector Settings: Adjust the camera's gain and exposure time. While longer exposure can increase signal, it may also increase noise, so optimization is key.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol describes a general method for labeling a protein that has been functionalized with an NHS ester.

  • Protein Preparation:

    • Dissolve the NHS ester-functionalized protein in an amine-free buffer (e.g., 1X PBS) at a pH of 7.2-7.4.

    • If the protein buffer contains Tris or glycine, it must be dialyzed against 1X PBS to remove the free amines.[15]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution of the dye (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF.[13][16]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 7.5-8.0 using a suitable buffer like sodium bicarbonate.[13]

    • Add the this compound stock solution to the protein solution while gently vortexing. A molar ratio of 10:1 (dye:protein) is a common starting point, but this should be optimized for your specific protein.[16]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye from the labeled protein using gel filtration (e.g., Sephadex G25 column) or dialysis.[13] This step is critical for reducing background signal in vivo.

Protocol 2: General Workflow for In Vivo Imaging

step_node step_node action_node action_node decision_node decision_node end_node end_node A 1. Probe Preparation (Conjugation & Purification) B 2. Animal Preparation (e.g., Anesthesia) A->B C 3. Baseline Imaging (Acquire pre-injection images) B->C D 4. Probe Administration (e.g., Tail Vein Injection) C->D E 5. Time-Course Imaging (Acquire images at multiple timepoints) D->E F 6. Data Analysis E->F G Calculate SNR / SBR F->G H Ex Vivo Analysis (Organ dissection & imaging) F->H I Results G->I H->I

Caption: A standard experimental workflow for in vivo fluorescence imaging.

  • Animal Preparation: Anesthetize the animal (e.g., SPF BALB/c nude mouse) according to your institution's approved protocols.[17] Place the animal in the imaging system.[17]

  • Baseline Imaging: Acquire pre-injection images to measure background autofluorescence.

  • Probe Administration: Inject the purified Sulfo-Cyanine5.5-labeled conjugate, typically via tail vein injection.[17] The optimal dose should be determined experimentally.[17]

  • Image Acquisition: Capture fluorescence images at various time points post-injection (e.g., every 5 minutes initially, then hourly) to track the biodistribution and clearance of the probe.[17] Use appropriate excitation and emission filters for Sulfo-Cyanine5.5.

  • Data Analysis:

    • Define regions of interest (ROIs) in the target tissue and a background area.

    • Calculate the Signal-to-Noise Ratio (SNR) or Signal-to-Background Ratio (SBR). SNR is often defined as the mean signal of an ROI divided by the standard deviation of the noise in a background ROI.[18]

  • Ex Vivo Analysis (Optional): After the final imaging session, organs can be dissected, imaged ex vivo, and processed for histological analysis to confirm probe localization.[17]

References

Sulfo-Cyanine5.5 amine photostability and how to minimize bleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Sulfo-Cyanine5.5 amine photobleaching during microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a water-soluble, far-red fluorescent dye.[1][2][3] Its key features include:

  • High Water Solubility: The presence of four sulfonate groups makes it highly hydrophilic, which is ideal for labeling biomolecules in aqueous environments without the need for organic solvents.[1][2][3]

  • Far-Red/NIR Emission: It has an absorption maximum of around 675 nm and an emission maximum of approximately 694 nm, placing it in the near-infrared (NIR) region.[3] This is advantageous for in vivo imaging due to lower tissue autofluorescence and deeper tissue penetration.[4]

  • Amine-Reactive Group: The primary amine group allows for covalent labeling of various biomolecules, such as proteins and nucleic acids, through reactions with electrophiles like activated esters.[1][2]

  • High Molar Extinction Coefficient: This property contributes to its brightness, making it a sensitive fluorescent label.[1]

Q2: What is photobleaching and why is it a concern for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[5][6] When a fluorescent molecule like this compound is exposed to light, it gets excited to a higher energy state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a probability that the excited fluorophore will undergo a chemical reaction, rendering it non-fluorescent.[7] This is a significant concern in fluorescence microscopy as it leads to a progressive decrease in signal intensity during an experiment, which can compromise the quality and quantifiability of the data, especially in studies requiring long or intense light exposure.[5][6]

Q3: What are the primary causes of photobleaching for cyanine dyes like this compound?

The primary causes of photobleaching for cyanine dyes are:

  • Reaction with Reactive Oxygen Species (ROS): The most significant pathway for photobleaching involves the interaction of the excited fluorophore with molecular oxygen.[6] The excited dye can transfer energy to oxygen, generating highly reactive singlet oxygen, which can then chemically attack and destroy the fluorophore.[8][9]

  • Excited Triplet State: After excitation, the fluorophore can transition into a long-lived, highly reactive triplet state. From this state, it can react with surrounding molecules, including oxygen, leading to photobleaching.[8][10]

  • High Excitation Light Intensity: More intense light increases the rate at which fluorophores are excited, thereby increasing the probability of them entering the reactive triplet state and generating ROS.[6][11]

  • Local Chemical Environment: Factors such as pH, the presence of oxidizing or reducing agents, and the viscosity of the medium can influence the photostability of the dye.[6] For instance, a slightly basic pH (around 7.5) can sometimes improve the photostability of cyanine dyes.[6]

Q4: Are there more photostable alternatives to this compound?

Yes, while Sulfo-Cyanine5.5 is known for good photostability, other dyes in the same spectral region may offer enhanced performance depending on the specific application.[3][12] For example, dyes like Alexa Fluor 647 are often cited for their superior brightness and photostability compared to traditional cyanine dyes like Cy5.[6] When photostability is a critical issue, it is advisable to test alternative dyes to determine the best option for your experimental setup.[5]

Troubleshooting Guide

Problem 1: Rapid loss of fluorescence signal during imaging.

  • Possible Cause: High excitation light intensity.

    • Solution: Reduce the power of the laser or lamp to the lowest level that provides an adequate signal-to-noise ratio.[11] Using neutral density filters can also help to decrease the illumination intensity.[5][13]

  • Possible Cause: Prolonged exposure to excitation light.

    • Solution: Minimize the exposure time for each image acquisition.[7][11] Use the microscope's shutter to block the light path when not actively acquiring images.[13] For focusing and finding a region of interest, consider using transmitted light or a lower light intensity.[5][13]

  • Possible Cause: Presence of molecular oxygen.

    • Solution: Incorporate an antifade reagent into your mounting medium or imaging buffer.[11][13] These reagents work by scavenging for reactive oxygen species. Common antifade agents include ProLong Gold, VECTASHIELD, and homemade solutions containing n-propyl gallate or an oxygen scavenging system (e.g., glucose oxidase and catalase).[6][11]

  • Possible Cause: Inappropriate imaging buffer conditions.

    • Solution: Ensure your imaging buffer has a pH that is optimal for the dye's stability, which for cyanine dyes is often slightly alkaline (around pH 7.5-9.0).[6][7]

Problem 2: Low signal-to-noise ratio (SNR).

  • Possible Cause: Weak initial fluorescence signal.

    • Solution: Optimize the labeling density of the this compound on your target molecule. Be aware that over-labeling can lead to self-quenching, which reduces the fluorescence signal.[6]

  • Possible Cause: High background fluorescence.

    • Solution: Ensure that all unbound dye has been thoroughly removed after the labeling procedure using methods like dialysis or size-exclusion chromatography.[6] Use high-quality, clean glassware and appropriate spectral emission filters to minimize background noise.[6]

  • Possible Cause: Suboptimal detector settings.

    • Solution: Adjust the gain on your detector (e.g., PMT or camera) to amplify the signal. However, be cautious as excessive gain can also amplify noise.[6]

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Maximum Excitation Wavelength~675 nm[3]
Maximum Emission Wavelength~694 nm[3]
Molar Extinction Coefficient271,000 cm⁻¹M⁻¹ (for Sulfo-Cyanine5)[14]
Fluorescence Quantum Yield0.28 (for Sulfo-Cyanine5)[14]
Stokes Shift~19 nm[3]

Table 2: Common Antifade Reagents for Fluorescence Microscopy

Antifade ReagentMechanism of ActionSuitability
ProLong Gold/Diamond Hard-setting mountant with antifade protection.Fixed cells; long-term storage.[13][15]
VECTASHIELD Non-setting mountant that reduces photobleaching.Fixed cells.[11]
n-Propyl gallate (NPG) Antioxidant that scavenges free radicals.Can be added to homemade mounting media.[7][16]
Trolox Water-soluble vitamin E analog; triplet state quencher and ROS scavenger.Live and fixed cells.[17]
Glucose Oxidase/Catalase Enzymatic oxygen scavenging system.Live and fixed cells.[6][16]

Experimental Protocols

Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol is adapted for fixed cell preparations.

Materials:

  • n-propyl gallate

  • Glycerol

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate or Sodium hydroxide for pH adjustment

Procedure:

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in either DMF or DMSO. Note that n-propyl gallate has poor solubility in aqueous solutions.[7]

  • In a separate container, mix 1 part of 10X PBS with 9 parts of glycerol.[7]

  • Slowly add the 20% n-propyl gallate stock solution to the PBS/glycerol mixture to achieve a final concentration between 0.1% and 2% (w/v). The optimal concentration may need to be determined empirically.[7]

  • Adjust the pH of the final solution to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide, as n-propyl gallate is more effective at a slightly alkaline pH.[7]

  • Store the antifade mounting medium in the dark at 4°C.

Protocol 2: Quantifying the Photobleaching Rate of this compound

This protocol allows for the quantitative measurement of photobleaching under your specific experimental conditions.

Materials:

  • Sample labeled with this compound, mounted on a slide.

  • Fluorescence microscope with a suitable laser line (e.g., 670 nm) and emission filters.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare your this compound-labeled sample as you would for your actual experiment.

  • Microscope Setup:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Set the imaging parameters (laser power, exposure time, gain) to the exact settings you intend to use for your experiment.[7] It is crucial to keep these parameters constant throughout the measurement.[7]

  • Image Acquisition:

    • Select a region of interest (ROI) containing the fluorescent signal.

    • Acquire a time-lapse series of images of this ROI.[7] The time interval between images should be consistent (e.g., every 5-10 seconds for rapid bleaching, or every 30-60 seconds for more stable signals).[7]

    • Continue acquiring images until the fluorescence signal has significantly decreased.[7]

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • For each image in the time series, measure the mean fluorescence intensity within your ROI.[6]

    • Also, measure the mean intensity of a background region in each image and subtract this value from your ROI intensity to correct for background noise.[7]

    • Normalize the background-corrected intensity values by dividing each value by the initial intensity at time zero.[7]

    • Plot the normalized intensity as a function of time.

    • The rate of photobleaching can be quantified by fitting the decay curve to an exponential function. The half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[7]

Mandatory Visualizations

PhotobleachingMechanism cluster_pathways Photobleaching Pathways S0 Ground State (S0) Fluorophore S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) Bleached Bleached Fluorophore (Non-fluorescent) S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) T1->Bleached Direct Reaction O2 Molecular Oxygen (3O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (1O2) O2->ROS ROS->S0 Chemical Reaction

Caption: Photobleaching mechanism of cyanine dyes.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_optimization Optimization Strategy prep Label Sample with This compound mount Mount with Antifade Reagent prep->mount setup Microscope Setup mount->setup focus Focus using Transmitted Light or Low Intensity Fluorescence setup->focus acquire Acquire Image with Optimized Settings focus->acquire opt1 Minimize Excitation Power opt2 Minimize Exposure Time opt3 Use Appropriate Filters analysis Data Analysis acquire->analysis Proceed to

Caption: Workflow for minimizing photobleaching.

TroubleshootingLogic start Problem: Rapid Signal Loss q1 Is Excitation Intensity High? start->q1 a1_yes Reduce Laser/Lamp Power Use Neutral Density Filters q1->a1_yes Yes q2 Is Exposure Time Long? q1->q2 No a1_yes->q2 a2_yes Shorten Exposure Time Use Shutter Between Acquisitions q2->a2_yes Yes q3 Are you using an Antifade Reagent? q2->q3 No a2_yes->q3 a3_no Incorporate Antifade Reagent (e.g., ProLong, NPG, Trolox) q3->a3_no No end Re-evaluate Signal Stability q3->end Yes a3_no->end

Caption: Troubleshooting logic for rapid signal loss.

References

Dealing with non-specific binding of Sulfo-Cyanine5.5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of Sulfo-Cyanine5.5 amine, a hydrophilic, far-red fluorescent dye.[1][2] It is designed for researchers, scientists, and drug development professionals to help minimize background signal and improve data quality in fluorescence-based assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why might it occur with this compound?

A: Non-specific binding is the attachment of a fluorescent probe, such as a this compound conjugate, to unintended targets within a sample.[3] This leads to high background fluorescence, which can obscure the specific signal and make data interpretation difficult.[4] While Sulfo-Cyanine5.5 is highly hydrophilic due to its four sulfonate groups, which helps reduce non-specific hydrophobic interactions, non-specific binding can still occur primarily through:

  • Ionic Interactions: Sulfo-Cyanine5.5 possesses negatively charged sulfonate groups.[1][5] These can electrostatically interact with positively charged molecules or regions within cells and tissues, causing non-specific attachment.[6]

  • Hydrophobic Interactions: Although the dye itself is hydrophilic, the molecule it is conjugated to (e.g., a protein or antibody) may have hydrophobic regions that can interact non-specifically with other components in the sample.[7]

  • High Dye Concentration: Using an excessive concentration of the dye conjugate is a frequent cause of high background, as unbound molecules can accumulate in the sample.[3][8][9]

Q2: My entire sample exhibits high, uniform background fluorescence. What are the most likely causes?

A: A uniform, high background is a common issue that can stem from several factors in your experimental protocol. The most probable causes include:

  • Inadequate Blocking: The blocking step is critical for saturating non-specific binding sites before the fluorescent probe is introduced.[8] Insufficient blocking time or an inappropriate blocking agent can leave these sites exposed.

  • Insufficient Washing: Failure to adequately wash away unbound dye conjugates after the incubation step is a primary contributor to high background.[3][8]

  • Excessive Dye Concentration: The concentration of your this compound conjugate may be too high, leading to an excess of unbound molecules that are not removed by washing.[9]

  • Sample Autofluorescence: Some biological samples have endogenous molecules, like collagen or elastin, that fluoresce naturally.[3][9] Fixatives such as glutaraldehyde can also induce autofluorescence.[3]

Q3: How can I differentiate between non-specific binding and sample autofluorescence?

A: A systematic approach using proper controls is the best way to diagnose the source of your background signal.[3] Key controls include:

  • Unstained Sample Control: Image an unstained sample of your cells or tissue using the same instrument settings as your experimental samples. The fluorescence detected in this control represents the level of natural autofluorescence.[3][9]

  • "Secondary Antibody Only" Control (for immunofluorescence): If you are using a primary and a fluorescently labeled secondary antibody, prepare a control sample where the primary antibody is omitted. This will reveal any non-specific binding of the secondary antibody.[3]

  • Isotype Control (for immunofluorescence): Use an antibody of the same isotype and at the same concentration as your primary antibody, but one that does not target any antigen in your sample. This helps assess the non-specific binding of the primary antibody itself.[3]

Q4: What are the best blocking agents to reduce non-specific binding?

A: The choice of blocking agent is crucial and can depend on your specific application. Common options include protein-based solutions and protein-free commercial buffers.[10]

  • Bovine Serum Albumin (BSA): A widely used blocking agent that is effective at reducing non-specific hydrophobic interactions.

  • Normal Serum: Using serum from the same species as your secondary antibody (but not the same as your primary antibody) is very effective.[8] For example, if you are using a goat anti-rabbit secondary, you would use normal goat serum for blocking.

  • Non-fat Dry Milk: An inexpensive and effective blocking agent, but it should be avoided in assays detecting phosphoproteins or when using avidin-biotin systems.[10]

  • Protein-Free Blockers: These commercial buffers eliminate cross-reactivity issues that can occur with protein-based blockers and are suitable for assays where animal-sourced products are prohibited.[10]

Q5: How can I optimize my washing steps to more effectively remove unbound dye?

A: Optimizing your washing protocol is a simple yet powerful way to reduce background.

  • Increase the Number and Duration of Washes: Instead of three 5-minute washes, try five 10-minute washes to more thoroughly remove unbound conjugates.[8]

  • Add a Non-ionic Detergent: Including a small amount (typically 0.05% to 0.3%) of a non-ionic detergent like Tween 20 or Triton X-100 in your wash buffer can help disrupt weak, non-specific hydrophobic interactions.[8]

  • Ensure Adequate Volume and Agitation: Use a sufficient volume of wash buffer to completely cover your sample and apply gentle agitation during the washes to enhance the removal of unbound dye.

Q6: Can the pH or salt concentration of my buffer affect non-specific binding of this compound?

A: Yes, both pH and salt concentration can significantly impact charge-based non-specific interactions.[11]

  • pH Adjustment: The net charge of proteins and other biomolecules is dependent on the pH of the buffer.[11] Since Sulfo-Cyanine5.5 conjugates are negatively charged, non-specific binding to positively charged sites can be minimized by adjusting the buffer pH. Increasing the pH can make the net charge of tissue proteins more negative, creating electrostatic repulsion and reducing binding.[11][12]

  • Increased Salt Concentration: Adding salt, such as NaCl (e.g., up to 200-300 mM), to your incubation and wash buffers can shield electrostatic charges on both the dye conjugate and the biological sample.[11][12] This masking effect reduces the ionic interactions that lead to non-specific binding.[12]

Section 2: Troubleshooting Guides and Data

Guide 1: Systematic Approach to Diagnosing High Background

High background fluorescence can originate from multiple sources. This workflow provides a logical sequence of steps to identify and address the root cause of the issue.

G start High Background Observed check_autofluor Run Unstained Control to Check Autofluorescence start->check_autofluor is_autofluor Is Autofluorescence High? check_autofluor->is_autofluor quench Implement Quenching Step (e.g., Sudan Black B) is_autofluor->quench Yes check_secondary Run 'Secondary Only' or Isotype Control is_autofluor->check_secondary No quench->check_secondary is_secondary_high Is Control Background High? check_secondary->is_secondary_high optimize_protocol Optimize Staining Protocol is_secondary_high->optimize_protocol No (Primary dye issue) is_secondary_high->optimize_protocol Yes (Secondary or protocol issue) increase_wash Increase Wash Steps (Number & Duration) optimize_protocol->increase_wash optimize_block Optimize Blocking (Agent & Time) increase_wash->optimize_block titrate_dye Titrate Dye Conjugate Concentration optimize_block->titrate_dye adjust_buffer Adjust Buffer (pH, Salt) titrate_dye->adjust_buffer end_node Problem Solved adjust_buffer->end_node

Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.

Data Presentation: Comparison of Common Blocking Agents

The following table summarizes the properties and recommended uses for common blocking agents to help you select the most appropriate one for your experiment.

Blocking AgentConcentrationAdvantagesDisadvantages & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, good for reducing hydrophobic interactions, compatible with avidin-biotin systems.[10]Can have lot-to-lot variability. Not recommended if using anti-bovine secondary antibodies due to potential cross-reactivity.[10]
Normal Serum 5-10% (v/v)Very effective due to a mixture of proteins. Reduces Fc receptor binding.[8]Must use serum from the species the secondary antibody was raised in. More expensive than BSA or milk.[8] Can contain endogenous antibodies.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and readily available.[10]Incompatible with avidin-biotin systems (contains biotin).[10] Can interfere with the detection of phosphoproteins.[10]
Protein-Free Blockers Per ManufacturerHigh consistency, low cross-reactivity. Ideal for assays where animal proteins are prohibited.[10]Generally more expensive than "home-made" protein blockers.

Section 3: Experimental Protocols & Visualizations

The Mechanism of Non-Specific Binding

Non-specific binding is driven by physicochemical forces. Understanding these interactions is key to preventing them. The diagram below illustrates the two primary mechanisms relevant to this compound conjugates.

G cluster_0 Ionic Interaction cluster_1 Hydrophobic Interaction dye1 Sulfo-Cy5.5 Conjugate (Net Negative Charge) binding1 Non-Specific Binding dye1->binding1 - to + surface1 Biological Surface (Positively Charged Region) surface1->binding1 dye2 Conjugated Molecule (Hydrophobic Patch) binding2 Non-Specific Binding dye2->binding2 Hydrophobic Attraction surface2 Biological Surface (Hydrophobic Region) surface2->binding2 G prep 1. Sample Preparation (Fix & Permeabilize) block 2. Blocking Step (1 hour at RT) prep->block incubate 3. Incubate with Dye Conjugate (At optimal concentration) block->incubate wash 4. Intensive Washing (e.g., 5 x 10 min with detergent) incubate->wash image 5. Mount & Image wash->image

References

Technical Support Center: Sulfo-Cyanine5.5 Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the Sulfo-Cyanine5.5 amine labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Sulfo-Cyanine5.5 NHS ester?

A3: The optimal pH for labeling proteins with Sulfo-Cyanine5.5 NHS (N-hydroxysuccinimide) esters is between 8.2 and 8.5.[1][2] This pH range offers a crucial balance: it is high enough to ensure that the primary amino groups on the protein (such as the side chain of lysine) are deprotonated and therefore reactive, but not so high as to cause significant hydrolysis of the NHS ester, which would render it non-reactive.

Q2: How does pH affect the this compound labeling reaction?

A2: The pH of the reaction buffer is a critical parameter in Sulfo-Cyanine5.5 NHS ester coupling reactions as it governs two competing processes:

  • Amine Reactivity: The reactive species in the labeling reaction is the deprotonated primary amine, which acts as a nucleophile. At a pH below the pKa of the amine (for the lysine side chain, the pKa is typically around 10.5), the amine group is predominantly protonated (-NH₃⁺) and thus non-nucleophilic, leading to a significant decrease in the reaction rate. As the pH increases above the pKa, the concentration of the deprotonated, reactive amine (-NH₂) increases, favoring the labeling reaction.

  • NHS Ester Hydrolysis: Sulfo-Cyanine5.5 NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2][3]

Therefore, maintaining the optimal pH is essential for maximizing the yield of the desired conjugate.

Q3: What are suitable buffers for the this compound labeling reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the Sulfo-Cyanine5.5 NHS ester. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[1]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[1]

  • 0.1 M Sodium Tetraborate buffer (pH 8.5)

Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine should be avoided in the labeling reaction itself, as they contain primary amines.[1] However, they can be used to quench the reaction after the desired incubation time.

Q4: Does the fluorescence of Sulfo-Cyanine5.5 depend on pH?

A4: The fluorescence intensity of Sulfo-Cyanine5.5 is largely independent of pH within a broad range. Studies have shown that the fluorescence of sulfo-cyanine dyes remains nearly constant across a pH range of 3.5 to 8.3.[4] This stability makes it a reliable fluorophore for a variety of biological applications where pH may fluctuate.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of reaction buffer: If the pH is too low (<7.5), the primary amines on the target molecule will be protonated and less reactive. If the pH is too high (>9.0), the Sulfo-Cyanine5.5 NHS ester will rapidly hydrolyze.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.3-8.5 using a suitable base (e.g., 1M NaOH) or acid (e.g., 1M HCl) as needed. Prepare fresh buffer if you suspect contamination or degradation.
Use of amine-containing buffers: Buffers such as Tris or glycine will compete with your target molecule for the Sulfo-Cyanine5.5 NHS ester, significantly reducing labeling efficiency.Ensure your reaction buffer is free of primary amines. Switch to a recommended buffer like sodium bicarbonate or phosphate buffer.
No Labeling Detected Complete hydrolysis of Sulfo-Cyanine5.5 NHS ester: If the dye was stored improperly (e.g., exposed to moisture) or if the reaction was carried out at a very high pH for an extended period, the NHS ester may have completely hydrolyzed.Use a fresh vial of Sulfo-Cyanine5.5 NHS ester. Ensure the reaction is performed within the recommended pH range and for the appropriate duration.
Inactive target molecule: The primary amines on your protein or other molecule may not be accessible for labeling due to folding or other structural constraints.Consider using a denaturing agent if your protein's function is not a concern. Alternatively, you can try labeling at a slightly higher pH (e.g., 8.5-9.0) for a shorter period to increase amine reactivity, but be mindful of increased hydrolysis.
Inconsistent Labeling Results Fluctuations in pH during the reaction: The hydrolysis of the NHS ester can lead to a slight decrease in the pH of the reaction mixture over time, especially in poorly buffered solutions.Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be beneficial to monitor and adjust the pH during the incubation period.

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

This table illustrates the significant impact of pH on the stability of the NHS ester, a key factor in the this compound labeling reaction.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.6410 minutes

Data is for general NHS esters and is representative of the behavior of Sulfo-Cyanine5.5 NHS ester.[3][7]

Experimental Protocols

Detailed Methodology for this compound Labeling of a Protein (e.g., IgG Antibody)

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Sulfo-Cyanine5.5 NHS ester

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[5]

    • Ensure the pH of the protein solution is between 8.0 and 9.0. If necessary, adjust the pH using 1 M Sodium Bicarbonate.[5]

  • Prepare the Sulfo-Cyanine5.5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Add the dissolved Sulfo-Cyanine5.5 NHS ester to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted Sulfo-Cyanine5.5 NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[5]

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cyanine5.5 (approximately 675 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The optimal DOL for most antibodies is typically between 2 and 10.[5]

Visualizations

G Impact of pH on this compound Labeling cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.3 - 8.5) cluster_high_ph High pH (> 9.0) Low_pH Low pH Protonated_Amine Protonated Amine (-NH3+) (Non-nucleophilic) Low_pH->Protonated_Amine No_Reaction No Labeling Reaction Protonated_Amine->No_Reaction Optimal_pH Optimal pH Deprotonated_Amine Deprotonated Amine (-NH2) (Nucleophilic) Optimal_pH->Deprotonated_Amine Stable_NHS Stable Sulfo-Cyanine5.5 NHS Ester Optimal_pH->Stable_NHS Successful_Labeling Successful Labeling Deprotonated_Amine->Successful_Labeling Stable_NHS->Successful_Labeling High_pH High pH Deprotonated_Amine_High Deprotonated Amine (-NH2) (Nucleophilic) High_pH->Deprotonated_Amine_High Hydrolyzed_NHS Hydrolyzed Sulfo-Cyanine5.5 (Inactive) High_pH->Hydrolyzed_NHS Low_Yield Low Labeling Yield Deprotonated_Amine_High->Low_Yield Hydrolyzed_NHS->Low_Yield

Caption: Logical flow of the effect of pH on the amine labeling reaction.

G Experimental Workflow for this compound Labeling start Start prep_protein 1. Prepare Protein Solution (pH 8.3) start->prep_protein prep_dye 2. Prepare Sulfo-Cyanine5.5 NHS Ester Stock Solution prep_protein->prep_dye react 3. Perform Labeling Reaction prep_dye->react quench 4. Quench Reaction react->quench purify 5. Purify Conjugate quench->purify analyze 6. Analyze Degree of Labeling purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for amine labeling.

References

How to store and handle Sulfo-Cyanine5.5 amine effectively

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective storage and handling of Sulfo-Cyanine5.5 amine.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

Upon receipt, this compound should be stored at -20°C in the dark.[1][2] It is also recommended to desiccate the product to protect it from moisture.[1][2] The product is typically shipped at room temperature and is stable for up to three weeks during transportation.[1][2]

Q2: What is the shelf life of this compound?

When stored correctly at -20°C and protected from light, this compound has a shelf life of up to 24 months.[1][2] For stock solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year, always protected from light.[3]

Q3: In which solvents is this compound soluble?

This compound is highly hydrophilic and water-soluble due to the presence of four sulfonate groups.[1][4] It also has moderate solubility in DMF, DMSO, and alcohols.[5]

Q4: What are the spectral properties of Sulfo-Cyanine5.5?

The spectral properties of Sulfo-Cyanine5.5 and a related compound, Sulfo-Cyanine5, are summarized below.

PropertySulfo-Cyanine5.5Sulfo-Cyanine5
Excitation Maximum (Absorbance)~675 nm[6]646 nm[2]
Emission Maximum~694 nm[6]662 nm[5]
Molar Extinction Coefficient (ε)250,000 cm⁻¹M⁻¹[]271,000 L⋅mol⁻¹⋅cm⁻¹[2]
Quantum Yield (Φ)0.18[]0.28[5]

Q5: What are the main applications of this compound?

This compound is primarily used for labeling biomolecules in the far-red/near-infrared (NIR) region.[1][4] Its aliphatic primary amine group can be coupled with electrophiles like activated esters and epoxides.[1][4] Common applications include in vivo imaging, fluorescence microscopy, and flow cytometry.[6] It is also suitable for enzymatic transamination labeling.[1][4]

Troubleshooting Guide

Problem 1: Low Labeling Efficiency

  • Possible Cause: The pH of the reaction buffer is not optimal.

    • Solution: For reactions with NHS esters, ensure the pH of the protein solution is between 8.0 and 9.0 (ideally 8.5 ± 0.5).[3][8] Use a buffer like 1 M sodium bicarbonate to adjust the pH if necessary.[8]

  • Possible Cause: The presence of primary amines in the buffer.

    • Solution: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target molecule for the dye.[3] If your protein is in such a buffer, it must be dialyzed against a suitable buffer like PBS.[8]

  • Possible Cause: Low protein concentration.

    • Solution: For optimal labeling, the recommended final protein concentration is between 2-10 mg/mL.[3] Labeling efficiency can be significantly reduced at lower concentrations.[3]

  • Possible Cause: The dye has degraded.

    • Solution: Ensure the dye has been stored properly at -20°C in the dark and desiccated.[1][2] Avoid repeated freeze-thaw cycles of stock solutions.[8]

Problem 2: Precipitate Formation in the Reaction Mixture

  • Possible Cause: Low solubility of the protein-dye conjugate.

    • Solution: Sulfo-Cyanine5.5 is highly water-soluble, which generally prevents aggregation.[] However, if precipitation occurs, consider using a small amount of an organic co-solvent like DMSO or DMF, provided your protein can tolerate it.[]

  • Possible Cause: Incorrect buffer conditions.

    • Solution: Ensure the buffer composition and pH are appropriate for your specific protein to maintain its solubility throughout the labeling reaction.

Problem 3: High Background Fluorescence

  • Possible Cause: Incomplete removal of unconjugated dye.

    • Solution: Purify the conjugate using size exclusion chromatography (e.g., Sephadex G-25 column) to separate the labeled protein from the free dye.[3][8]

  • Possible Cause: Non-specific binding of the dye.

    • Solution: The sulfonate groups on Sulfo-Cyanine dyes reduce non-specific binding.[] If background issues persist, consider blocking steps in your experimental protocol, especially for imaging applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening.

  • Add anhydrous DMSO or water to the vial to create a stock solution of a desired concentration (e.g., 10 mM).[3]

  • Mix well by vortexing or pipetting.

  • For storage, divide the stock solution into single-use aliquots and store at -20°C, protected from light.[8] Avoid repeated freeze-thaw cycles.[8]

Protocol 2: General Protein Labeling with an Amine-Reactive Dye

This protocol is a general guideline for labeling proteins with an amine-reactive partner for this compound, such as an NHS ester.

  • Protein Preparation:

    • Dissolve the protein in a buffer free of primary amines, such as 1X PBS (phosphate-buffered saline) at a pH of 7.2-7.4.[8]

    • If the protein is in a buffer containing Tris or glycine, dialyze it against 1X PBS.[8]

    • Adjust the protein solution to a pH of 8.5 ± 0.5 using 1 M sodium bicarbonate or a similar buffer.[8] The recommended protein concentration is 2-10 mg/mL.[3]

  • Dye Preparation:

    • Prepare a stock solution of the amine-reactive dye (e.g., Sulfo-Cyanine5.5 NHS ester) in anhydrous DMSO (e.g., 10 mM) immediately before use.[3][8]

  • Conjugation Reaction:

    • Add the reactive dye solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein.[3][8] This ratio may need to be optimized for your specific protein and dye.[8]

    • Gently mix the reaction mixture and incubate at room temperature for 60 minutes in the dark.[3]

  • Purification of the Conjugate:

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8]

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS (pH 7.2-7.4).[8]

    • Collect the fractions containing the labeled protein, which will be visibly colored and will separate from the smaller, unconjugated dye molecules.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Protein Preparation (Buffer Exchange, pH Adjustment) conjugation Conjugation Reaction (Incubation) protein_prep->conjugation dye_prep Dye Stock Solution Preparation dye_prep->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification analysis Analysis (Spectroscopy) purification->analysis

Caption: A general workflow for protein labeling with Sulfo-Cyanine5.5.

troubleshooting_logic start Low Labeling Efficiency? ph_check Is buffer pH 8.0-9.0? start->ph_check Yes amine_check Does buffer contain primary amines? ph_check->amine_check Yes adjust_ph Adjust pH ph_check->adjust_ph No conc_check Is protein concentration >2 mg/mL? amine_check->conc_check No dialyze Dialyze against PBS amine_check->dialyze Yes concentrate Concentrate Protein conc_check->concentrate No success Problem Solved conc_check->success Yes adjust_ph->success dialyze->success concentrate->success

Caption: Troubleshooting logic for low labeling efficiency.

References

Technical Support Center: Purification of Sulfo-Cyanine5.5 Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unconjugated Sulfo-Cyanine5.5 amine from experimental samples. Find troubleshooting advice, frequently asked questions, and detailed protocols for common purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound from my sample?

A1: The presence of free, unconjugated this compound can lead to inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential interference in downstream assays. To ensure data integrity and the quality of your results, it is essential to purify the labeled conjugate from the excess dye.

Q2: What are the most common methods for removing unconjugated dyes?

A2: The three primary methods for removing small molecules like unconjugated dyes from larger biomolecules are size exclusion chromatography (gel filtration), dialysis, and precipitation.[1][2] The choice of method depends on factors such as the size of your biomolecule, sample volume, and the required purity.

Q3: My protein precipitated after the labeling reaction. What could be the cause?

A3: Protein precipitation after labeling can occur if the dye is hydrophobic, leading to a less water-soluble conjugate.[3] Using a sulfonated, more hydrophilic dye like Sulfo-Cyanine5.5 helps to mitigate this issue.[4] Over-labeling, where too many dye molecules are attached to the protein, can also increase hydrophobicity and cause precipitation.[3] Additionally, the use of organic solvents like DMSO to dissolve the dye can sometimes denature and precipitate the protein.[4]

Q4: Can I use dialysis to remove the unconjugated this compound?

A4: Yes, dialysis is a common technique for removing small, unwanted molecules like salts and dyes from larger macromolecules such as proteins and DNA.[1] It involves the diffusion of molecules across a semipermeable membrane with a specific molecular weight cutoff (MWCO).[1]

Q5: How do I choose the right size exclusion chromatography (SEC) resin?

A5: The choice of SEC resin depends on the molecular weight of your target molecule. For proteins with a molecular weight greater than 5,000 Da, a resin like Sephadex G-25 is often recommended for removing small contaminants.[5] For smaller molecules like peptides (greater than 700 Da), Sephadex G-10 can be suitable.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background fluorescence in final sample Incomplete removal of unconjugated dye.- Repeat the purification step. For SEC, consider using a longer column or a smaller sample volume relative to the column volume.[6] For dialysis, increase the number of buffer changes and the dialysis time.[1]
Non-specific binding of the dye to labware.- Use low-binding microcentrifuge tubes and pipette tips.
Low recovery of the labeled conjugate The conjugate has precipitated during purification.- If using precipitation, the pellet may be difficult to redissolve. Use this method only if the downstream application uses denaturing buffers.[7] For SEC and dialysis, ensure the buffer conditions (pH, ionic strength) are optimal for your protein's solubility.
Adsorption of the conjugate to the chromatography resin or dialysis membrane.- Pre-treat the column or membrane according to the manufacturer's instructions. Consider adding a small amount of a non-ionic detergent to the buffer if compatible with your downstream application.
Conjugate appears aggregated after purification Over-labeling of the protein leading to increased hydrophobicity.- Optimize the molar ratio of dye to protein during the conjugation reaction to avoid over-labeling.[8]
Buffer conditions are not optimal.- Ensure the pH and salt concentration of the purification buffer are suitable for maintaining the stability of your conjugate.

Experimental Protocols

Method 1: Size Exclusion Chromatography (Gel Filtration)

This method separates molecules based on their size. Larger molecules (the labeled conjugate) elute first, while smaller molecules (unconjugated dye) are retained in the pores of the chromatography resin and elute later.[6]

Materials:

  • Sephadex G-25 column (or similar)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Collection tubes

Procedure:

  • Column Preparation: Prepare the Sephadex G-25 column according to the manufacturer's instructions. This typically involves equilibrating the column with PBS.

  • Sample Loading: Carefully load the reaction mixture containing the labeled conjugate and unconjugated dye onto the top of the column.[8]

  • Elution: As the sample enters the resin bed, add PBS to the top of the column to begin elution.[8]

  • Fraction Collection: Continuously add PBS and collect fractions. The labeled conjugate will be in the initial, colored fractions that elute from the column. The smaller, unconjugated dye molecules will elute later.

  • Analysis: Combine the fractions containing the purified conjugate. You can monitor the separation by measuring the absorbance of the fractions at 280 nm (for the protein) and ~675 nm (for Sulfo-Cyanine5.5).

SEC_Workflow start Start: Reaction Mixture (Conjugate + Free Dye) prep_column Prepare & Equilibrate SEC Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Buffer (e.g., PBS) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (Absorbance at 280nm & 675nm) collect_fractions->analyze pool Pool Fractions with Purified Conjugate analyze->pool end End: Purified Conjugate pool->end

Caption: A decision tree to guide the selection of the appropriate purification method.

Method 3: Acetone Precipitation

This method uses a solvent to decrease the solubility of the protein, causing it to precipitate out of the solution while smaller molecules like the unconjugated dye remain in the supernatant. [2][7] Important Note: This method can cause protein denaturation, making the pellet difficult to redissolve. It is best suited for applications where the protein will be used in denaturing conditions (e.g., SDS-PAGE). [7] Materials:

  • Acetone, pre-chilled to -20°C

  • Acetone-compatible microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Add Acetone: Add four times the sample volume of cold (-20°C) acetone to the protein sample in a microcentrifuge tube. [7]2. Incubate: Vortex the tube and incubate for 60 minutes at -20°C. [7]3. Centrifuge: Centrifuge the tube for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein. [7]4. Remove Supernatant: Carefully decant and discard the supernatant, which contains the unconjugated dye. [7]5. Dry Pellet: Allow the remaining acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry the pellet. [7]6. Resuspend: Resuspend the protein pellet in a buffer compatible with your downstream application.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cyanine5.5 Amine vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, the selection of the appropriate fluorophore is paramount to achieving sensitive and reliable results. For researchers working in the far-red spectrum, both Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine and Alexa Fluor 647 have emerged as popular choices for labeling proteins, antibodies, and other biomolecules. This guide provides an objective, data-driven comparison of these two dyes to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.

Spectroscopic and Performance Characteristics

The brightness of a fluorophore is a critical determinant of its performance, and it is a function of both its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). While both dyes exhibit strong absorption in the far-red region of the spectrum, there are notable differences in their key performance metrics.

Table 1: Quantitative Comparison of Sulfo-Cyanine5.5 Amine and Alexa Fluor 647

PropertyThis compoundAlexa Fluor 647
Excitation Maximum (nm) ~673 - 675[1][2][3]~650[4][5][6]
Emission Maximum (nm) ~691 - 694[1][2][3]~665 - 671[4][5]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~211,000 - 235,000[1][7][8]~239,000[4]
Quantum Yield (Φ) ~0.21 - 0.28[1][9][10][11]~0.33[4][12][13]
Brightness (ε x Φ) ~44,310 - 65,800~78,870
pH Sensitivity Fluorescence intensity is largely independent of pH.[]Fluorescence is stable over a wide pH range (pH 4-10).[15]
Photostability Good photostability, suitable for in vivo imaging.[2]Exhibits high photostability, allowing for longer exposure times.[15][16]

From the data, Alexa Fluor 647 demonstrates a higher overall brightness due to its superior quantum yield. Both dyes offer the significant advantage of being relatively insensitive to pH fluctuations within the typical physiological range, ensuring stable fluorescence in diverse experimental conditions. Furthermore, both fluorophores are known for their good photostability, a crucial factor for applications requiring prolonged or intense illumination, such as confocal microscopy and super-resolution imaging.

Experimental Protocols

The following sections provide detailed methodologies for common applications utilizing these amine-reactive dyes.

Antibody Conjugation with Amine-Reactive Dyes

This protocol outlines the general procedure for labeling antibodies with amine-reactive dyes like this compound or Alexa Fluor 647 NHS ester. The primary targets for these dyes are the ε-amino groups of lysine residues on the antibody.

Materials:

  • Antibody (at least 2 mg/mL in an amine-free buffer like PBS)

  • Amine-reactive dye (this compound or Alexa Fluor 647 NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution (optional, e.g., 1.5 M hydroxylamine, pH 8.5 or Tris-HCl/Glycine, 50-100 mM final concentration)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) by dialyzing against PBS if necessary. Adjust the pH of the antibody solution to 8.3-9.0 by adding the reaction buffer.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the antibody solution, slowly add the dissolved dye. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is often recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous, gentle stirring, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution and incubate for another 10-15 minutes at room temperature.[17]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

AntibodyConjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody 1. Prepare Antibody (Amine-free buffer, pH 8.3-9.0) Mix 3. Mix Antibody and Dye Antibody->Mix Dye 2. Prepare Dye (10 mg/mL in DMSO) Dye->Mix Incubate 4. Incubate (1 hr, RT, dark) Mix->Incubate Quench 5. Quench (Optional) Incubate->Quench Purify 6. Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze 7. Analyze (Degree of Labeling) Purify->Analyze

Workflow for antibody conjugation with amine-reactive dyes.
Immunofluorescence Microscopy

This protocol describes a general workflow for staining cells with fluorescently labeled antibodies for microscopic analysis.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Rinse cells with PBS to remove culture medium.

  • Fixation: Fix the cells with fixation buffer for 10-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting an intracellular antigen, incubate the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (either directly conjugated or unconjugated) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation (if using an unconjugated primary): If an unconjugated primary antibody was used, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Flow Cytometry

The following is a general protocol for staining suspended cells with fluorescently labeled antibodies for flow cytometric analysis.

Materials:

  • Single-cell suspension

  • FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorescently labeled primary antibody

  • (Optional) Fixation/Permeabilization buffers

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Blocking (Optional): To block Fc receptors, incubate cells with an Fc block reagent for 10-15 minutes.

  • Staining: Resuspend the cell pellet in the fluorescently labeled antibody solution, diluted to a pre-determined optimal concentration in FACS buffer.

  • Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Fixation (Optional): If cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde).

  • Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer equipped with the necessary lasers and filters for the chosen fluorophore.

FluorescenceMechanism cluster_jablonski Simplified Jablonski Diagram S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Excitation (Absorption) S1->S0 Fluorescence S1->S0 Non-Radiative Decay

References

A Comprehensive Guide to Validating Sulfo-Cyanine5.5 Amine-Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to antibodies is paramount for the accuracy and reliability of a multitude of applications, from immunoassays to in vivo imaging. This guide provides a detailed comparison of methods to validate the conjugation of Sulfo-Cyanine5.5 amine to an antibody, supported by experimental protocols and data presentation.

The covalent attachment of a fluorophore like Sulfo-Cyanine5.5 to an antibody is a critical step in creating powerful research and diagnostic tools. Sulfo-Cyanine5.5, a water-soluble, far-red fluorescent dye, is a popular choice for labeling proteins and antibodies due to its high photostability and bright fluorescence.[1] However, the conjugation process itself can impact the antibody's integrity and function. Therefore, rigorous validation is essential to ensure the quality and performance of the resulting conjugate.

This guide will compare key validation techniques, provide detailed experimental protocols, and present a comparative overview of this compound against a common alternative, helping you to ensure the reliability and reproducibility of your antibody conjugates.

Comparative Analysis of Key Validation Parameters

Effective validation of an antibody-dye conjugate involves a multi-faceted approach to assess the degree of labeling, conjugate integrity, and functional activity. Below is a comparison of this compound with a widely used alternative, Alexa Fluor 647 NHS ester, based on typical performance characteristics.

ParameterSulfo-Cyanine5.5Alexa Fluor 647Key Considerations
Photostability HighVery HighAlexa Fluor dyes are often reported to be more resistant to photobleaching than Cy dyes.[2][3]
Quantum Yield HighHighBoth dyes exhibit bright fluorescence.
Self-Quenching Prone to aggregation and self-quenching at high DOLsLess prone to self-quenching at high DOLsThis can limit the optimal degree of labeling for Cy dyes.[2][4]
Water Solubility High (due to sulfo groups)HighBoth are suitable for bioconjugation in aqueous buffers.[1]
Conjugation Chemistry Amine-reactive (typically as NHS ester)Amine-reactive (NHS ester)Both primarily target lysine residues on the antibody.
Impact on Affinity Potential for decreased affinity at high DOLsPotential for decreased affinity at high DOLsA critical parameter to validate for any antibody-dye conjugate.[5][6]

Experimental Protocols for Validation

Here, we detail the key experimental procedures for validating your this compound-antibody conjugate.

Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique to determine the average number of dye molecules conjugated to each antibody molecule.

Protocol:

  • Purification: Ensure the antibody-dye conjugate is purified from any unconjugated dye using size exclusion chromatography (e.g., a desalting column).

  • Absorbance Measurement: Measure the absorbance of the conjugate solution at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cyanine5.5 (approximately 675 nm) using a spectrophotometer.

  • Calculation: The Degree of Labeling (DOL) can be calculated using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A_max_dye × CF₂₈₀)] / ε_protein_

    • Dye Concentration (M) = A_max_dye_ / ε_dye_

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max_dye_ is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max_ of the free dye).

    • ε_protein_ is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye_ is the molar extinction coefficient of Sulfo-Cyanine5.5 at its absorbance maximum.

Assessment of Conjugate Integrity by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to verify the covalent attachment of the dye to the antibody and to assess the integrity of the conjugate.

Protocol:

  • Sample Preparation: Prepare samples of the unconjugated antibody and the Sulfo-Cyanine5.5-antibody conjugate. For reducing conditions, add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to break disulfide bonds.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Visualization: Visualize the protein bands using a total protein stain (e.g., Coomassie Blue). The gel can also be imaged using a fluorescence imager to specifically detect the fluorescently labeled antibody.

  • Analysis: Compare the migration of the conjugated antibody to the unconjugated antibody. A successful conjugation will show a shift in the molecular weight of the antibody bands corresponding to the attached dye molecules. Under non-reducing conditions, the intact antibody will show a higher molecular weight. Under reducing conditions, both the heavy and light chains should show a molecular weight shift if they have been labeled.

Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their size and is the gold standard for quantifying aggregates in antibody preparations.

Protocol:

  • System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column suitable for separating monoclonal antibodies and their aggregates.

  • Mobile Phase: An aqueous buffer, such as phosphate-buffered saline (PBS), is typically used as the mobile phase.

  • Sample Injection: Inject the Sulfo-Cyanine5.5-antibody conjugate onto the column.

  • Detection: Monitor the elution profile using a UV detector (at 280 nm) and a fluorescence detector (with excitation and emission wavelengths appropriate for Sulfo-Cyanine5.5).

  • Analysis: The chromatogram will show a main peak for the monomeric antibody conjugate. Any peaks eluting earlier correspond to aggregates, while later-eluting peaks indicate fragments. The percentage of aggregates can be calculated from the peak areas.

Confirmation of Conjugation and Heterogeneity by Mass Spectrometry

Mass spectrometry (MS) provides a detailed characterization of the antibody-dye conjugate, confirming the covalent attachment and revealing the distribution of different dye-to-antibody ratios.

Protocol:

  • Sample Preparation: The conjugate may need to be desalted and prepared in a volatile buffer compatible with mass spectrometry.

  • Analysis: Introduce the sample into a mass spectrometer (e.g., ESI-Q-TOF). The analysis can be performed on the intact conjugate or after fragmentation (e.g., reduction of disulfide bonds to analyze heavy and light chains separately).

  • Data Interpretation: The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to the antibody with a different number of attached dye molecules. This allows for the precise determination of the drug-to-antibody ratio (DAR) distribution.

Visualizing the Validation Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been created using the DOT language.

experimental_workflow start Start: Sulfo-Cy5.5 Amine-Antibody Conjugation Reaction purification Purification of Conjugate (e.g., SEC) start->purification validation Validation of Conjugate purification->validation dol UV-Vis Spectroscopy (Determine DOL) validation->dol Characterize Labeling integrity SDS-PAGE (Assess Integrity) validation->integrity Verify Integrity aggregation SEC-HPLC (Quantify Aggregates) validation->aggregation Assess Purity mass_spec Mass Spectrometry (Confirm Conjugation & Heterogeneity) validation->mass_spec Detailed Characterization functionality Functional Assays (e.g., ELISA, Flow Cytometry) validation->functionality Confirm Activity end End: Validated Conjugate dol->end integrity->end aggregation->end mass_spec->end functionality->end

Caption: Experimental workflow for validating this compound-antibody conjugation.

logical_relationships conjugate Sulfo-Cy5.5-Antibody Conjugate physicochemical Physicochemical Properties conjugate->physicochemical functional Functional Properties conjugate->functional dol Degree of Labeling (DOL) physicochemical->dol purity Purity (Aggregates) physicochemical->purity integrity Integrity (Fragmentation) physicochemical->integrity affinity Antigen Binding Affinity functional->affinity specificity Specificity functional->specificity

Caption: Key properties to validate for an antibody-dye conjugate.

signaling_pathway_example antibody Sulfo-Cy5.5-Labeled Antibody receptor Cell Surface Receptor antibody->receptor Binding internalization Internalization receptor->internalization endosome Endosome/Lysosome internalization->endosome signal Fluorescent Signal Detection (e.g., Microscopy, Flow Cytometry) endosome->signal Visualization

Caption: Example of a labeled antibody in a cell-based assay.

References

A Researcher's Guide to Cyanine Dye Photostability: Sulfo-Cyanine5.5 Amine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Among the myriad of available fluorophores, cyanine dyes are workhorses in various applications, from fluorescence microscopy to in vivo imaging. A key performance metric for these dyes is their photostability—the ability to resist degradation upon exposure to excitation light. This guide provides a comparative analysis of the photostability of Sulfo-Cyanine5.5 amine and other commonly used cyanine dyes, supported by experimental data and detailed methodologies.

Sulfo-Cyanine5.5, a water-soluble dye emitting in the far-red to near-infrared (NIR) spectrum, is prized for its high quantum yield and excellent photostability.[1] The addition of sulfonate groups enhances its water solubility, making it particularly suitable for labeling biomolecules in aqueous environments.[1] This guide will delve into a quantitative comparison of its photostability against other popular cyanine dyes like Cy3 and Cy5, providing researchers with the necessary information to select the optimal dye for their specific imaging needs.

Quantitative Comparison of Cyanine Dye Photostability

The following table summarizes the photostability and spectral properties of Sulfo-Cyanine5.5 and other relevant cyanine dyes. It is important to note that photostability can be influenced by various factors, including the local chemical environment, the intensity of the excitation light, and the presence of antifade reagents. The data presented here are compiled from various sources and should be considered representative values.

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostability/Photodegradation Notes
Sulfo-Cyanine5.5 ~675~694HighGenerally high photostability.[1] Analogs with lower net charge states exhibit higher stability. For instance, a Cy5.5 analog with a net charge of 0 showed only 11% degradation under atmospheric conditions after two hours of irradiation, while analogs with higher negative charges showed 20-30% degradation.[2]
Cy3 ~550~570~0.15Moderate photostability, prone to photoblinking and bleaching, especially in the absence of photostabilizers.[3]
Cy5 ~649~670~0.27More susceptible to photobleaching than Cy3, particularly in the presence of thiols.[3] Its photostability can be significantly enhanced by direct conjugation of triplet-state quenchers.
Cy7 ~750~776~0.28Longer wavelength cyanine dyes like Cy7 tend to have lower photostability compared to their shorter wavelength counterparts.
Alexa Fluor 647 ~650~6680.33Generally considered more photostable than Cy5.[3]
Alexa Fluor 680 ~679~702Not specifiedExhibited poorer photostability compared to Cy5.5 analogs, with 63% degradation under atmospheric conditions and 93% in a saturated oxygen environment after two hours of irradiation.[2]

Experimental Protocols for Measuring Photostability

A standardized and well-documented protocol is crucial for the accurate assessment and comparison of fluorophore photostability. A common method involves time-lapse imaging of the dye under controlled illumination and quantifying the decay of its fluorescence intensity over time.

Objective:

To determine and compare the photobleaching rate of different fluorescent dyes under controlled wide-field illumination.

Materials:
  • Fluorescent dyes of interest (e.g., this compound, Cy3, Cy5) conjugated to a biomolecule (e.g., antibody, oligonucleotide).

  • Microscope slides and coverslips.

  • Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:
  • Sample Preparation:

    • Immobilize the dye-conjugated biomolecules on a microscope slide. This can be achieved through methods like biotin-streptavidin interactions or by allowing a solution of the labeled molecule to dry on the slide.

    • Add a drop of imaging buffer to the sample and place a coverslip over it, sealing the edges to prevent evaporation.

  • Microscope Setup:

    • Power on the fluorescence microscope and allow the light source to stabilize for at least 30 minutes to ensure consistent output.

    • Select the appropriate filter set for the dye being imaged.

    • Set the excitation light intensity to a level relevant to the intended application. It is crucial to keep this intensity constant across all experiments.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time point 0).

    • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorophores and subtracting it from the ROI measurements.

    • Normalize the intensity values by dividing each value by the initial intensity at time 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time constant of the decay is a measure of the dye's photostability under the specific experimental conditions.

Experimental Workflow: Antibody Labeling with Amine-Reactive Cyanine Dyes

The following diagram illustrates a typical workflow for labeling an antibody with an amine-reactive cyanine dye such as this compound. This process is fundamental for preparing fluorescently labeled antibodies for use in various immunoassays, including immunofluorescence microscopy and flow cytometry.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization & Storage Antibody Antibody Solution (in amine-free buffer) Mix Mix Antibody and Dye Solution Antibody->Mix Dye Amine-Reactive Dye (e.g., Sulfo-Cy5.5 Amine) DissolveDye Dissolve Dye in DMSO Dye->DissolveDye DissolveDye->Mix Incubate Incubate (e.g., 1-2 hours at RT, protected from light) Mix->Incubate Purify Purification (e.g., Size Exclusion Chromatography or Dialysis) Incubate->Purify Collect Collect Labeled Antibody Fractions Purify->Collect Characterize Characterize (Determine Degree of Labeling) Collect->Characterize Store Store Labeled Antibody (e.g., at 4°C, protected from light) Characterize->Store

References

A Comparative Guide to the Quantum Yield of Sulfo-Cyanine5.5 Amine and Other Near-Infrared Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical step that directly influences the sensitivity and reliability of fluorescence-based assays. Among the myriad of available fluorescent probes, those excitable in the far-red and near-infrared (NIR) regions of the spectrum are of particular interest due to reduced autofluorescence from biological samples, deeper tissue penetration, and minimized phototoxicity. This guide provides an objective comparison of the fluorescence quantum yield of Sulfo-Cyanine5.5 amine with other commercially available, spectrally similar fluorophores. The data presented is supported by available experimental information to aid in the selection of the most appropriate dye for your research needs.

Understanding Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield signifies a brighter fluorophore, which is paramount for applications requiring high sensitivity, such as the detection of low-abundance biomolecules or in vivo imaging.

Quantitative Comparison of Fluorophore Quantum Yields

The following table summarizes the reported quantum yields of this compound and its spectral counterparts. It is important to note that the quantum yield of a fluorophore can be influenced by its local environment, including solvent polarity, pH, and conjugation to a biomolecule. The data presented here are for the unconjugated dyes in aqueous buffer solutions unless otherwise specified.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound (Cy5.5 Amine)~675~6940.2[1][2]
Sulpho-Cyanine 5.5, SE (NHS Ester)~675~6940.28[3]
Alexa Fluor 680~679~7020.36[4][5][6]
DyLight 680~692~712High (Specific value for amine form not readily available)[7]
IRDye 680LT~676~693High (Stated to be brighter than Alexa Fluor 680)[8][9]

Note: While a specific numerical quantum yield for the amine-reactive forms of DyLight 680 and IRDye 680LT is not consistently reported in the literature, qualitative descriptions from manufacturers indicate they are high-performance dyes. For instance, IRDye 680LT is described as being "significantly brighter" than Alexa Fluor 680[8].

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

I. Materials and Equipment
  • Spectrofluorometer with a monochromatized excitation and emission source.

  • UV-Vis spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Fluorophore of interest (e.g., this compound).

  • A quantum yield standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized dye).

  • High-purity solvent (e.g., phosphate-buffered saline, PBS).

II. Procedure
  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard in the solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the standard.

    • For each dilution of the sample and the standard, record the fluorescence emission spectrum. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_X) using the following equation:

      Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X^2 / n_ST^2)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_X and n_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term becomes 1).

Experimental Workflow for Relative Quantum Yield Determination

G Workflow for Relative Quantum Yield Measurement A Prepare Stock Solutions B Create Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C For each dilution D Measure Fluorescence Emission C->D E Integrate Fluorescence Spectra D->E For each spectrum F Plot Integrated Intensity vs. Absorbance E->F G Calculate Slopes of Linear Fits F->G H Calculate Quantum Yield of Sample G->H

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield of a sample.

References

A Head-to-Head Comparison: Sulfo-Cyanine5.5 amine vs. IRDye 680RD for Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative protein analysis, fluorescent Western blotting has emerged as a powerful technique, offering a wider dynamic range and higher signal-to-noise ratios compared to traditional chemiluminescent methods. The choice of fluorophore is critical to the success of this technique, with near-infrared (NIR) dyes being particularly advantageous due to reduced autofluorescence from biological samples and membranes. This guide provides an in-depth, objective comparison of two popular NIR fluorophores, Sulfo-Cyanine5.5 amine and IRDye 680RD, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their Western blotting experiments.

Performance at a Glance: A Comparative Analysis

Both this compound and IRDye 680RD are spectrally similar dyes operating in the 700 nm channel of most NIR imaging systems. Their performance characteristics are largely comparable, with the primary differences often stemming from the specific conjugation chemistry and the purity of the final antibody-dye conjugate.

FeatureThis compoundIRDye 680RD
Excitation Maximum ~675 nm~676 nm[1]
Emission Maximum ~694 nm[1]~694 nm[1]
Spectral Similarity Spectrally similar to Alexa Fluor® 680, DyLight® 680, and IRDye® 680RD[1]A well-established near-infrared dye for Western blotting[2]
Brightness & Photostability High, characteristic of cyanine dyes. Photostability can be influenced by the local chemical environment.High, designed for stability in imaging applications.
Hydrophilicity Highly hydrophilic due to sulfonate groups, reducing non-specific binding.Formulated for high signal-to-noise ratio in aqueous buffers.
Linear Dynamic Range Wide, enabling accurate quantification of both low and high abundance proteins.Wide, with a reported linear range of >4000 fold.
Signal-to-Noise Ratio High, benefiting from low background fluorescence in the NIR spectrum.High, a key feature for sensitive detection.
Multiplexing Capability Excellent, commonly paired with 800 nm channel dyes like Sulfo-Cyanine7 or IRDye 800CW.Excellent, frequently used with IRDye 800CW for two-color Western blots.[2]

Visualizing the Workflow: From Sample to Signal

The following diagram illustrates the key stages of a typical fluorescent Western blotting experiment, from protein separation to signal detection.

Fluorescent_Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_probing Immunodetection cluster_detection Signal Acquisition gel_electrophoresis SDS-PAGE protein_transfer Electrotransfer gel_electrophoresis->protein_transfer Transfer blocking Blocking protein_transfer->blocking Block primary_ab Primary Antibody Incubation blocking->primary_ab Probe secondary_ab Secondary Antibody Incubation (Sulfo-Cyanine5.5 or IRDye 680RD) primary_ab->secondary_ab Detect imaging NIR Imaging secondary_ab->imaging Image quantification Data Analysis & Quantification imaging->quantification Analyze

Fluorescent Western Blotting Workflow

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for performing a fluorescent Western blot using either this compound or IRDye 680RD conjugated secondary antibodies.

I. Gel Electrophoresis and Protein Transfer
  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard protein assay. Mix the protein lysate with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. After transfer, briefly rinse the membrane with deionized water.

II. Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or a commercial blocking buffer in Tris-buffered saline with 0.1% Tween-20 (TBST)). This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody (e.g., goat anti-rabbit IgG conjugated with Sulfo-Cyanine5.5 or IRDye 680RD) in blocking buffer. A typical starting dilution is 1:10,000 to 1:20,000. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three to four times for 5-10 minutes each with TBST, and then once with TBS (without Tween-20) to remove any residual detergent.

III. Imaging and Data Analysis
  • Imaging: Scan the membrane using a near-infrared imaging system with excitation and emission filters appropriate for the 700 nm channel (e.g., ~680 nm excitation and ~700 nm emission).

  • Data Analysis: Use the imaging software to quantify the fluorescent signal intensity of the protein bands. For accurate quantification, normalize the signal of the target protein to a loading control.

Conclusion

Both this compound and IRDye 680RD are excellent choices for fluorescent Western blotting, offering high sensitivity, a wide linear dynamic range, and the ability to perform multiplex detection. The selection between the two may ultimately depend on factors such as cost, availability, and the specific conjugation chemistry required for a particular experiment. Given their nearly identical spectral properties, both dyes are expected to yield comparable results when used with high-quality, specifically validated antibodies and an optimized protocol. For researchers aiming for robust and reproducible quantitative Western blotting, the adoption of near-infrared fluorescence detection with either of these fluorophores represents a significant advancement over traditional methods.

References

Sulfo-Cyanine5.5 Amine: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of super-resolution microscopy, the choice of fluorophore is paramount. This guide provides a detailed comparison of Sulfo-Cyanine5.5 amine's performance against common alternatives, supported by experimental data and protocols to inform your selection process.

This compound is a far-red, water-soluble fluorescent dye increasingly utilized in advanced imaging techniques.[1][2] Its high hydrophilicity, conferred by four sulfonate groups, makes it particularly suitable for biological applications in aqueous environments.[2][3] This guide will delve into its performance characteristics for super-resolution microscopy, specifically focusing on stochastic optical reconstruction microscopy (STORM), and compare it with other widely used dyes such as Alexa Fluor 647 and ATTO 655.

Performance Comparison of Fluorophores

The effectiveness of a fluorophore in super-resolution microscopy hinges on several key photophysical parameters. These include a high extinction coefficient, a good quantum yield for brightness, and, crucially for localization-based techniques like STORM, appropriate photoswitching behavior. The following tables summarize the key performance indicators for this compound and its alternatives.

Fluorophore Excitation Max (nm) Emission Max (nm) **Extinction Coefficient (M⁻¹cm⁻¹) **Quantum Yield (Φ) Key Features
This compound~673-675~691-694211,0000.21Highly water-soluble, bright far-red fluorescence.[1][2][3][4]
Alexa Fluor 647~650~665239,0000.33High photon yield, low duty cycle, excellent for STORM.[5][6]
ATTO 655~663~684125,0000.30Good photostability, suitable for single-molecule applications.[7]
Cyanine5 (Cy5)~649~666250,0000.20Popular red dye, good for STORM in the presence of thiols.[8][9]

Table 1: Spectral and Photophysical Properties of Selected Fluorophores.

For STORM, the number of photons detected per switching event and the on/off duty cycle are critical for achieving high-resolution images. A high photon yield improves localization precision, while a low duty cycle ensures that only a sparse subset of fluorophores is active at any given time, preventing spatial overlap.

Fluorophore Photon Yield per Switching Event On/Off Duty Cycle Performance in STORM
Sulfo-Cyanine5.5High (~6,000)High (~0.007)The high duty cycle can negatively impact image quality by requiring lower labeling densities to resolve structures.[5]
Alexa Fluor 647High (~5,000)Low (~0.001)Considered a benchmark for STORM due to its excellent combination of high photon yield and low duty cycle.[5]
ATTO 655Low (~660)Low (~0.001)The low photon yield can result in lower localization precision, potentially blurring fine structures.[5]

Table 2: Performance Characteristics in STORM.

Experimental Protocols

Achieving optimal results in super-resolution microscopy requires meticulous sample preparation and the use of specialized imaging buffers that promote the desired photoswitching behavior of the fluorophores.

dSTORM Imaging Protocol for this compound

This protocol is a general guideline for performing dSTORM with cyanine dyes like Sulfo-Cyanine5.5. Optimization may be necessary for specific experimental conditions.

1. Sample Preparation:

  • Fixation: Fix cells with 3% paraformaldehyde (PFA) and 0.1% glutaraldehyde in PBS for 10 minutes at room temperature.

  • Permeabilization: If labeling intracellular targets, permeabilize cells with a buffer containing 0.2% Triton X-100 in PBS.

  • Blocking: Block non-specific binding sites using a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour.

  • Labeling: Incubate with the primary antibody, followed by the this compound-conjugated secondary antibody, each for 1 hour at room temperature. Thorough washing steps after each incubation are critical.

  • Mounting: Mount the sample in a suitable imaging chamber with a #1.5 coverslip.

2. Imaging Buffer Preparation:

The imaging buffer is crucial for inducing the photoswitching of cyanine dyes. A common formulation includes an oxygen scavenging system and a thiol.

  • Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, and 10% (w/v) glucose.

  • GLOX Solution: 14 mg of glucose oxidase and 50 µL of catalase (17 mg/mL) in 200 µL of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl). Store at 4°C for up to one week.[10]

  • MEA Solution (1 M): 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5.[10] Can be stored at 4°C for 1-2 weeks or at -20°C for longer periods.[10]

  • Final Imaging Buffer: For 1 mL of imaging buffer, add 10 µL of GLOX solution and 100 µL of 1 M MEA solution to Buffer B.[10] This buffer should be prepared fresh before each imaging session.

3. Image Acquisition:

  • Use a super-resolution microscope equipped with a high-power laser for excitation (e.g., 647 nm for Sulfo-Cyanine5.5).

  • Illuminate the sample with high laser power to induce the "off" state of the fluorophores.

  • Acquire a series of thousands of images, capturing the stochastic blinking of individual fluorophores.

  • The raw data is then processed using localization software to reconstruct the super-resolved image.

Visualizing Workflows and Pathways

To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

dSTORM_Workflow cluster_prep Sample Preparation cluster_imaging dSTORM Imaging cluster_analysis Data Analysis Fixation Cell Fixation (PFA/Glutaraldehyde) Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Labeling Immunolabeling (Primary & Sulfo-Cy5.5 Secondary Ab) Blocking->Labeling Buffer Add dSTORM Imaging Buffer Labeling->Buffer Acquisition Image Acquisition (High Laser Power) Buffer->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Image Reconstruction Localization->Reconstruction

Figure 1: Experimental workflow for dSTORM imaging.

Photoswitching_Mechanism GroundState Ground State (S0) ExcitedState Excited Singlet State (S1) GroundState->ExcitedState Excitation (High Laser Power) ExcitedState->GroundState Fluorescence TripletState Triplet State (T1) ExcitedState->TripletState Intersystem Crossing DarkState Long-Lived Dark State TripletState->DarkState Reaction with Thiol (e.g., MEA) DarkState->GroundState Spontaneous Recovery

Figure 2: Simplified photoswitching mechanism in dSTORM.

Conclusion

This compound is a bright and highly water-soluble fluorophore that is a viable candidate for super-resolution microscopy. While it offers high photon yields, its relatively high duty cycle compared to dyes like Alexa Fluor 647 may require careful optimization of labeling densities for optimal resolution in STORM imaging.[5] For applications where high labeling density is critical, Alexa Fluor 647 remains a top performer due to its favorable photoswitching kinetics.[5] However, the excellent brightness and hydrophilicity of this compound make it a strong contender, particularly in experiments where nonspecific binding of more hydrophobic dyes is a concern. Researchers should carefully consider the specific requirements of their experiment, including the desired resolution and the nature of the biological target, when selecting the most appropriate fluorophore.

References

Assessing the Stability of Sulfo-Cyanine5.5 Amine Labeled Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. The stability of the resulting fluorophore-biomolecule conjugate is paramount for generating reliable and reproducible data in a wide array of applications, from fluorescence microscopy to in vivo imaging. This guide provides a comparative assessment of the stability of biomolecules labeled with Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine, a popular far-red fluorescent dye, against other commonly used alternatives. We present supporting experimental data, detailed methodologies for stability assessment, and visualizations to aid in the selection of the most appropriate fluorescent label for your research needs.

Performance Comparison of Common Far-Red Dyes

Sulfo-Cy5.5 is a water-soluble cyanine dye known for its bright fluorescence and high photostability.[1] Its performance is often compared with other dyes in the same spectral range, such as Alexa Fluor 647 and DyLight 649. The choice of dye can significantly impact the quality and reliability of experimental results.

Spectral Properties

The spectral characteristics of a fluorescent dye are a primary consideration for its application. Sulfo-Cy5.5 exhibits an absorption maximum at approximately 675 nm and an emission maximum at around 694 nm.[1]

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
Sulfo-Cyanine5.5~675~694~250,000High
Alexa Fluor 647~650~668~270,0000.33
DyLight 649~654~673~250,000Not Reported
Cy5~649~670~250,0000.28

Data compiled from various manufacturer datasheets and literature sources.

Stability Profile Comparison

The stability of a fluorescently labeled biomolecule can be influenced by several factors, including light exposure (photostability), pH of the environment, and storage conditions (temperature and duration).

Stability ParameterSulfo-Cyanine5.5Alexa Fluor 647DyLight 649General Cy5
Photostability HighVery HighHighModerate to High
pH Stability Stable over a wide pH rangeStable over a wide pH rangeStable over a wide pH rangeGenerally stable, can be pH-sensitive under certain conditions
Chemical Stability GoodExcellentGoodGood
Storage Stability Good, follow standard antibody storage protocolsExcellent, follow standard antibody storage protocolsGood, follow standard antibody storage protocolsGood, follow standard antibody storage protocols

This table provides a qualitative comparison based on available data. Quantitative photostability can vary depending on the experimental conditions.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of fluorescently labeled biomolecules, a series of standardized experiments can be performed.

Photostability Assessment Protocol

This protocol measures the rate of photobleaching of a fluorescently labeled antibody.

  • Sample Preparation: Prepare a solution of the fluorescently labeled antibody at a concentration of 1 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a suitable laser line for excitation (e.g., 633 nm or 640 nm) and a sensitive detector.

    • Set the laser power to a constant and relevant level for your typical imaging experiments.

  • Image Acquisition:

    • Acquire an initial image (time = 0) of the antibody solution.

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image.

    • Normalize the intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve.

    • The half-life (t₁/₂) of the fluorophore can be calculated as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

pH Stability Assessment Protocol

This protocol evaluates the fluorescence intensity of a labeled biomolecule across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 10).

  • Sample Preparation: Dilute the fluorescently labeled biomolecule to a final concentration of 5 µM in each of the prepared buffers.

  • Fluorescence Measurement:

    • Use a fluorometer to measure the fluorescence emission spectrum of each sample.

    • Excite the sample at the dye's absorption maximum and record the emission intensity at its emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • A stable dye will exhibit minimal change in fluorescence intensity across the tested pH range.[2]

Thermal Stability Assessment (Differential Scanning Fluorimetry - DSF)

DSF, also known as the Thermofluor assay, measures the thermal unfolding of a protein by monitoring the fluorescence of an environment-sensitive dye.

  • Reagent Preparation:

    • Prepare the fluorescently labeled antibody at a concentration of 0.2 mg/mL in a suitable buffer.[3]

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96-well PCR plate, mix the labeled antibody with the DSF dye.

    • Seal the plate and place it in a real-time PCR instrument.

  • Thermal Denaturation:

    • Program the instrument to gradually increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The midpoint of the unfolding transition (Tm) is determined from the peak of the first derivative of the melting curve. A higher Tm indicates greater thermal stability.[4][5]

Visualizing Experimental Workflows and Biological Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis start Labeled Biomolecule buffer Buffer Series (pH 4-10) start->buffer Dilution fluorometer Fluorometer Measurement buffer->fluorometer plot Plot Intensity vs. pH fluorometer->plot end Stability Profile plot->end EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes

References

Choosing the Right Fluorophore for Immunofluorescence: A Comparative Guide to Sulfo-Cyanine5.5 Amine and DyLight 650

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – For researchers, scientists, and drug development professionals leveraging immunofluorescence, the selection of the optimal fluorescent dye is paramount to generating high-quality, reproducible data. This guide provides a detailed, objective comparison of two popular far-red fluorescent dyes, Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine and DyLight 650, offering supporting experimental data and protocols to inform your selection process.

Performance Characteristics at a Glance

Both Sulfo-Cy5.5 amine and DyLight 650 are excellent choices for immunofluorescence applications in the far-red spectrum, which is advantageous for minimizing autofluorescence from cells and tissues.[1] While their spectral properties are similar, key differences in their photophysical characteristics can influence their suitability for specific experimental needs.

PropertySulfo-Cyanine5.5 amineDyLight 650 NHS Ester
Excitation Maximum (nm) ~673-675~652
Emission Maximum (nm) ~691-694~672
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~211,000~250,000[2][3]
Quantum Yield (Φ) ~0.21-0.28[4][5]High (specific value not consistently published)[3]
Molecular Weight ( g/mol ) ~1001.22 - 1077.41 (as potassium salt)[4][6]~1066.1[7][8]
Solubility High water solubility due to sulfo groups[4][6]Good water solubility[9]
Reactivity Primary amineAmine-reactive NHS ester
Photostability Good, with some studies on analogs available[10]Generally marketed as having high photostability[11]

In-Depth Comparison

Spectral Properties: Sulfo-Cy5.5 has a slightly longer excitation and emission wavelength compared to DyLight 650. This can be a consideration depending on the available laser lines and filter sets of the imaging system. Both dyes are spectrally similar to other common far-red dyes like Alexa Fluor 647 and Cy5.[2][12]

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. DyLight 650 has a higher molar extinction coefficient, suggesting it can absorb more light.[2][3] While a specific quantum yield for DyLight 650 is not consistently reported, it is generally described as having a high quantum yield.[3] Sulfo-Cy5.5 has a reported quantum yield of approximately 0.21-0.28.[4][5] The higher extinction coefficient of DyLight 650 may translate to brighter signals in some applications.

Photostability: Photostability, or the resistance to photobleaching, is a critical factor for experiments requiring long exposure times or intense illumination, such as confocal microscopy and super-resolution imaging. DyLight dyes are generally marketed as having superior photostability compared to traditional cyanine dyes.[11] For instance, studies on the spectrally similar DyLight 647 have shown it to be less susceptible to sequence-dependent fluorescence variations on DNA compared to Cy5, suggesting enhanced stability.[13] While direct head-to-head photobleaching studies with Sulfo-Cy5.5 are limited, the general consensus points towards an advantage for the DyLight family in terms of photostability.

Solubility and Conjugation: Sulfo-Cy5.5 contains sulfonate groups that confer high water solubility, making it ideal for labeling proteins in aqueous environments.[4][6] DyLight 650 is also water-soluble.[9] Both dyes are available with amine-reactive functionalities (or in the case of Sulfo-Cy5.5 amine, a primary amine for conjugation to electrophiles), allowing for straightforward covalent labeling of antibodies and other proteins.

Experimental Protocols

Antibody Conjugation with Amine-Reactive Dyes

This protocol provides a general procedure for labeling antibodies with amine-reactive dyes like DyLight 650 NHS ester. For Sulfo-Cy5.5 amine, an appropriate electrophilic crosslinker would be required to react with the amine group on the dye and an amine on the antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Amine-reactive dye (e.g., DyLight 650 NHS Ester)

  • Anhydrous DMSO or DMF

  • Sodium bicarbonate buffer (1 M, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS (pH 7.4)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.

  • Prepare the Dye: Dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add the reactive dye solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~652 nm for DyLight 650).

Immunofluorescence Staining Protocol

This is a general protocol for indirect immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG labeled with Sulfo-Cy5.5 or DyLight 650)

  • Mounting medium with DAPI

Procedure:

  • Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate laser lines and filters.

Visualization of Workflows and Pathways

To aid in the conceptualization of the experimental processes and the biological context, the following diagrams are provided.

G cluster_workflow Immunofluorescence Staining Workflow Cell Seeding Cell Seeding Fixation Fixation Cell Seeding->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Mounting Mounting Secondary Ab->Mounting Imaging Imaging Mounting->Imaging

Caption: A typical workflow for an indirect immunofluorescence experiment.

A common application of immunofluorescence is the study of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, is frequently investigated using this technique.[14][15]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: Simplified diagram of the EGFR signaling pathway.

Conclusion

The choice between this compound and DyLight 650 for immunofluorescence will depend on the specific demands of the experiment. For applications requiring the highest possible photostability and brightness, DyLight 650 may offer an advantage. However, Sulfo-Cyanine5.5 remains a robust and reliable fluorophore with excellent water solubility. Researchers are encouraged to consider the specific instrumentation available and to perform pilot experiments to determine the optimal dye for their particular application.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cyanine5.5 Amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Sulfo-Cyanine5.5 amine, a fluorescent dye commonly used in research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its properties and the necessary safety measures. While some suppliers classify this chemical as not a hazardous substance, it is best practice to handle it with care to minimize exposure.

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental contamination.

In Case of Exposure or Spill:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Collect the absorbed material and place it in a suitable, sealed container for disposal. Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed waste container lined with a chemical waste bag.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.

    • Do not mix with other incompatible chemical waste streams.

2. Labeling of Waste Containers:

  • Clearly label all waste containers with the following information:

    • "Hazardous Waste" or "Chemical Waste"

    • "this compound"

    • The primary hazards (e.g., "Chemical Irritant," if applicable, or as a precaution)

    • The date the waste was first added to the container.

    • The name of the principal investigator or lab group.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is compliant with your institution's and local regulations for hazardous waste storage.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

  • Follow their specific procedures for waste manifest forms and pickup protocols.

  • Do not attempt to dispose of the chemical waste through a third-party vendor without consulting your EHS office.

5. Regulatory Compliance:

  • Always consult local, state, and national regulations for proper chemical waste disposal, as requirements may vary.[1] Your institution's EHS office is the primary resource for ensuring compliance.

Disposal Workflow Diagram

cluster_collection Waste Collection cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste (unused powder, contaminated consumables) SolidContainer Sealable, Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (solutions containing the dye) LiquidContainer Sealable, Labeled Liquid Waste Container Liquid->LiquidContainer Storage Designated Chemical Waste Storage Area SolidContainer->Storage LiquidContainer->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Pickup Scheduled Waste Pickup EHS->Pickup Disposal Approved Waste Disposal Facility Pickup->Disposal

Caption: Workflow for the proper disposal of this compound waste.

Key Experimental Protocols Cited (Hypothetical)

While this document focuses on disposal, the principles of safe handling are derived from standard laboratory practices. For instance, in a typical labeling experiment, the following steps would involve handling the dye:

  • Preparation of Stock Solution:

    • Don personal protective equipment (gloves, lab coat, eye protection).

    • Weigh the required amount of this compound powder in a chemical fume hood.

    • Dissolve the powder in a suitable solvent (e.g., DMSO, DMF, or water) to the desired concentration.[2][3]

    • Store the stock solution in a tightly sealed, light-protected container at -20°C.[2][3]

  • Conjugation to a Protein:

    • In a microcentrifuge tube, combine the protein solution with the this compound stock solution.

    • Incubate the reaction mixture under specified conditions (e.g., temperature, time, pH).

    • All manipulations should be performed in a designated area to contain any potential spills.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a purification method such as size-exclusion chromatography or dialysis.

    • Collect the waste containing the unreacted dye in the designated liquid chemical waste container.

Signaling Pathway (Illustrative Example)

The following diagram illustrates a hypothetical signaling pathway where a this compound-labeled antibody is used to detect a cell surface receptor.

cluster_cell Cell Membrane Receptor Cell Surface Receptor Detection Fluorescence Detection Receptor->Detection Signal Antibody Antibody-Sulfo-Cyanine5.5 Antibody->Receptor Binding

Caption: Use of a this compound conjugate in cell surface receptor detection.

References

Personal protective equipment for handling Sulfo-Cyanine5.5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Sulfo-Cyanine5.5 amine. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Notes
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over the goggles when handling the solid powder or solutions to prevent eye contact.[1]
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[2]
Body Laboratory CoatA buttoned lab coat is the minimum requirement. Ensure it is clean and fits properly.
Respiratory Dust Mask (if applicable)A NIOSH-approved N95 or P1 dust mask should be used if there is a risk of inhaling the powder, especially when weighing or preparing solutions.[2]
Feet Closed-toe ShoesShoes must be made of a non-porous material and cover the entire foot.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to use.

Step Procedure Key Safety Precautions
1. Receiving and Storage Upon receipt, inspect the container for any damage. Store in a cool, dry, and dark place, as cyanine dyes can be light-sensitive.[3][4] The recommended storage temperature is often -20°C for long-term stability.[3][4]Keep the container tightly closed in a well-ventilated area.[2] Avoid prolonged exposure to light.[3][4]
2. Preparation of Solutions When preparing solutions, work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Use a dedicated and calibrated balance for weighing the solid. This compound is hydrophilic and water-soluble.[3][5]Avoid the formation of dust and aerosols.[2] Use non-sparking tools if handling large quantities of powder.
3. Handling of Solutions Always wear the prescribed PPE when handling solutions of this compound. Use mechanical pipetting aids; never pipette by mouth. Protect work surfaces with disposable absorbent pads.Avoid contact with skin and eyes.[1][2] Wash hands thoroughly after handling.[1]
4. In Case of a Spill For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).[1] Collect the absorbed material into a suitable container for disposal.[1] For major spills, evacuate the area and follow your institution's emergency procedures.Prevent the spill from entering drains or waterways.[1][2] Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

Waste Type Disposal Procedure
Unused Solid Material Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container that is properly sealed and labeled.
Aqueous Solutions Do not dispose of solutions down the drain.[2] Collect all aqueous waste containing the dye in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated PPE (e.g., gloves) Dispose of in the designated hazardous waste stream for solid waste. Do not discard in regular trash.

Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal start Start: Receive this compound storage Store in Cool, Dry, Dark Place start->storage Inspect Container ppe Don Appropriate PPE storage->ppe weigh Weigh Solid in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment spill_check Spill Occurred? experiment->spill_check minor_spill Minor Spill: Absorb & Collect spill_check->minor_spill Yes, Minor major_spill Major Spill: Evacuate & Report spill_check->major_spill Yes, Major waste_collection Collect All Waste in Labeled Containers spill_check->waste_collection No minor_spill->waste_collection end End major_spill->end decontaminate Decontaminate Work Surfaces waste_collection->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose dispose->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.